Boc-D-threo-3-phenylserine
Description
BenchChem offers high-quality Boc-D-threo-3-phenylserine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-D-threo-3-phenylserine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2R,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-10(12(17)18)11(16)9-7-5-4-6-8-9/h4-8,10-11,16H,1-3H3,(H,15,19)(H,17,18)/t10-,11+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONUVMOXNPGTBK-MNOVXSKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(C1=CC=CC=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]([C@H](C1=CC=CC=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Boc-D-threo-3-phenylserine chemical properties and structure
An In-depth Technical Guide to Boc-D-threo-3-phenylserine: Properties, Synthesis, and Applications
Introduction
Boc-D-threo-3-phenylserine is a non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and pharmaceutical development. As a chiral building block, it provides a unique scaffold for the synthesis of complex molecules, particularly peptides and natural product analogues.[1] Its structure incorporates two key features: a β-hydroxy-α-amino acid backbone and a temporary N-terminal protecting group, the tert-butyloxycarbonyl (Boc) group.
The precise stereochemistry at the α and β carbons—specifically the (2R, 3S) or D-threo configuration—is critical for its utility. This arrangement dictates the three-dimensional orientation of the phenyl, hydroxyl, and carboxyl groups, which is fundamental for achieving desired biological activity and selectivity in drug-receptor interactions.[1] This guide provides a comprehensive overview of the chemical properties, structure, stereochemistry, synthesis, and key applications of Boc-D-threo-3-phenylserine for researchers and professionals in drug discovery and organic synthesis.
Physicochemical and Structural Properties
The fundamental properties of Boc-D-threo-3-phenylserine are summarized below. These characteristics are essential for its handling, reaction setup, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 102507-18-6 | [1][2] |
| Molecular Formula | C₁₄H₁₉NO₅ | [1][2] |
| Molecular Weight | 281.31 g/mol | [1][2] |
| IUPAC Name | (2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-phenylpropanoic acid | N/A |
| Appearance | White to off-white solid | N/A |
| Melting Point | Data not consistently available | N/A |
| Optical Rotation | Data not consistently available | N/A |
| Solubility | Soluble in methanol, DMF, DMSO; limited solubility in water | N/A |
Chemical Structure
The structure of Boc-D-threo-3-phenylserine features a phenyl ring and a hydroxyl group attached to the β-carbon, and a Boc-protected amine and a carboxylic acid at the α-carbon.
Caption: 2D structure of Boc-D-threo-3-phenylserine.
The Significance of D-threo Stereochemistry
The term "3-phenylserine" refers to a molecule with two chiral centers (Cα and Cβ), which means four stereoisomers are possible: D-threo, L-threo, D-erythro, and L-erythro. The threo and erythro descriptors relate the relative configuration of the two stereocenters. In a Fischer projection, the threo isomer has the substituents on opposite sides, while the erythro isomer has them on the same side.
The D-threo configuration, (2R, 3S), is particularly valuable as it is a key component of the side chain of the highly potent anti-cancer drug Paclitaxel (Taxol®) and its analogue Docetaxel (Taxotere®). The specific spatial arrangement of the phenyl and hydroxyl groups in the D-threo isomer is crucial for the drug's mechanism of action, which involves binding to and stabilizing microtubules, thereby inhibiting cell division.
Asymmetric Synthesis: A Representative Protocol
The stereoselective synthesis of β-hydroxy-α-amino acids is a significant challenge in organic chemistry. Direct catalytic asymmetric aldol reactions have emerged as a powerful and atom-economical strategy.[3] The following is a representative protocol for the synthesis of Boc-D-threo-3-phenylserine, adapted from established methodologies involving the asymmetric aldol reaction of a glycine Schiff base with benzaldehyde.[3]
Causality of Experimental Choices:
-
Glycine Schiff Base: Using a glycine equivalent, such as the benzophenone imine of glycine ethyl ester, serves two purposes. First, it protects the amine functionality. Second, the imine structure allows for deprotonation at the α-carbon to form a nucleophilic enolate.[3]
-
Chiral Phase-Transfer Catalyst: A chiral catalyst, often derived from cinchona alkaloids, is used to create a chiral environment around the enolate and the aldehyde. This ensures that the nucleophilic attack occurs preferentially on one face of the aldehyde, leading to the desired enantiomer and diastereomer (D-threo).
-
Boc Protection: After the core structure is formed, the protecting groups from the Schiff base are removed and the more versatile Boc group is installed. The Boc group is stable under a wide range of conditions but can be easily removed with mild acid (e.g., trifluoroacetic acid, TFA), making it ideal for peptide synthesis.
Experimental Workflow
Caption: Workflow for asymmetric synthesis.
Step-by-Step Methodology
-
Reaction Setup: To a solution of the chiral phase-transfer catalyst (e.g., a derivative of cinchonidine, ~5 mol%) in a non-polar solvent like toluene at -40 °C, add the glycine benzophenone imine ethyl ester (1.0 eq.) and benzaldehyde (1.2 eq.).
-
Initiation: Add a weak inorganic base, such as cesium hydroxide monohydrate (CsOH·H₂O), to the cooled mixture. The base facilitates the formation of the glycine enolate.
-
Reaction: Stir the reaction mixture at low temperature (e.g., -40 °C to -20 °C) for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Hydrolysis: Quench the reaction with an aqueous solution of citric acid. This step neutralizes the base and initiates the hydrolysis of the imine. The mixture is then warmed to room temperature and stirred until the imine is fully cleaved. The product is extracted into an organic solvent (e.g., ethyl acetate).
-
Saponification: The crude ester is then saponified using aqueous lithium hydroxide (LiOH) to yield the free carboxylic acid.
-
Boc Protection: The resulting amino acid is dissolved in a mixture of dioxane and water. A base (e.g., NaOH) is added, followed by di-tert-butyl dicarbonate ((Boc)₂O). The reaction is stirred at room temperature until the amine is fully protected.
-
Purification: The final product, Boc-D-threo-3-phenylserine, is isolated after an acidic workup and purified, typically by recrystallization or silica gel chromatography, to yield a white solid.
Spectroscopic Characterization
Accurate characterization is essential to confirm the structure and purity of the synthesized molecule. The expected spectroscopic data are as follows:
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Phenyl protons: A multiplet in the aromatic region, typically ~7.2-7.4 ppm.
-
Cβ-H: A doublet around 5.2 ppm, coupled to Cα-H.
-
Cα-H: A doublet around 4.4 ppm, coupled to Cβ-H.
-
NH proton: A broad singlet or doublet (depending on solvent and coupling) around 5.5-6.0 ppm.
-
OH proton: A broad singlet, chemical shift is solvent-dependent.
-
Boc group: A characteristic sharp singlet for the nine equivalent protons of the tert-butyl group at ~1.4 ppm.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carboxylic Carbonyl (C=O): ~173-176 ppm.
-
Boc Carbonyl (C=O): ~155-157 ppm.
-
Aromatic Carbons: Multiple signals between ~125-140 ppm.
-
Boc Quaternary Carbon (C(CH₃)₃): ~80 ppm.
-
Cβ: ~73 ppm.
-
Cα: ~58 ppm.
-
Boc Methyl Carbons (CH₃): ~28 ppm.
-
-
FTIR (Fourier-Transform Infrared Spectroscopy):
-
O-H Stretch: A broad band from the carboxylic acid and alcohol, ~3400-2500 cm⁻¹.
-
N-H Stretch: A moderate band around 3350 cm⁻¹.
-
C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹.
-
C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹.
-
C=O Stretch (Carbamate & Acid): A strong, broad absorption band around 1700-1740 cm⁻¹.
-
Applications in Research and Development
Boc-D-threo-3-phenylserine is a high-value intermediate with several critical applications:
-
Peptide Synthesis: It serves as a building block for incorporating the unique β-hydroxy-α-amino acid motif into peptides. The Boc group allows for its use in Boc-based solid-phase peptide synthesis (SPPS), a robust method for creating custom peptides.[4]
-
Drug Development:
-
Anti-Cancer Agents: It is most famously used in the semi-synthesis of the side chain for Paclitaxel and related taxanes. The availability of this chiral precursor is often a critical step in the manufacturing process of these life-saving drugs.
-
Neurological Disorders: The phenylserine scaffold can mimic natural amino acids and neurotransmitters, making it a target for developing novel therapeutics for neurological conditions.[1]
-
-
Bioconjugation: The molecule can be used to link peptides or other biomolecules to drugs or imaging agents, facilitating the development of targeted therapies and diagnostic tools.[1]
Conclusion
Boc-D-threo-3-phenylserine is more than a simple amino acid derivative; it is a precisely engineered chiral tool for advanced organic synthesis and pharmaceutical development. Its unique D-threo stereochemistry is fundamental to its role in creating biologically active molecules, most notably in the field of oncology. A thorough understanding of its properties, stereoselective synthesis, and characterization is crucial for scientists aiming to leverage its potential in designing the next generation of therapeutics. The continued development of efficient asymmetric syntheses for this compound will remain a key area of research, ensuring its availability for both academic and industrial applications.
References
-
Kobayashi, J., Nakamura, M., Mori, Y., Yamashita, Y., & Kobayashi, S. (2004). Catalytic Enantio- and Diastereoselective Aldol Reactions of Glycine-Derived Silicon Enolate with Aldehydes: An Efficient Approach to the Asymmetric Synthesis of anti-β-Hydroxy-α-Amino Acid Derivatives. Journal of the American Chemical Society, 126(30), 9192–9193. [Link]
-
Vera, S., et al. (2021). Direct Catalytic Asymmetric Aldol Reactions of Glycine Schiff Bases to Access β-Hydroxy-α-Amino Esters. Molecules, 26(11), 3123. [Link]
-
Human Metabolome Database. (2021). L-Threo-3-Phenylserine (HMDB0002184). Retrieved from [Link]
-
Misono, H., et al. (2005). Characterization of an Inducible Phenylserine Aldolase from Pseudomonas putida 24-1. Applied and Environmental Microbiology, 71(1), 732-738. [Link]
Sources
An In-Depth Technical Guide to Boc-D-threo-3-Phenylserine: Properties, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Foreword
The strategic incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry and drug development. These unique building blocks offer a powerful tool to modulate the pharmacological properties of peptides, enhancing their stability, potency, and receptor selectivity. Among these, Boc-D-threo-3-phenylserine, a protected form of a β-hydroxy-α-amino acid, presents a compelling option for introducing conformational constraints and novel functionalities. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core technical aspects of Boc-D-threo-3-phenylserine, from its fundamental properties to its practical application in peptide synthesis. By elucidating the causality behind experimental choices and grounding protocols in established chemical principles, this document aims to serve as a valuable resource for the effective utilization of this versatile synthetic intermediate.
Core Molecular Attributes of Boc-D-threo-3-Phenylserine
A thorough understanding of the fundamental physicochemical properties of a synthetic building block is paramount for its successful application. This section details the key identifiers and characteristics of Boc-D-threo-3-phenylserine.
Chemical Identity and Molecular Structure
Boc-D-threo-3-phenylserine is a derivative of the D-isomer of the amino acid phenylserine, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group. The "threo" designation refers to the relative stereochemistry of the two chiral centers at the α- and β-carbons.
| Identifier | Value |
| CAS Number | 102507-18-6[1][2][3] |
| Molecular Formula | C14H19NO5[1][2][3] |
| Molecular Weight | 281.31 g/mol [1][2][3] |
| IUPAC Name | (2R,3S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoic acid |
Physicochemical Properties
While specific experimental data for Boc-D-threo-3-phenylserine is not extensively published in readily accessible literature, the properties of closely related compounds and general chemical principles provide a strong basis for its expected characteristics.
| Property | Expected Value / Characteristic | Rationale / Comparison |
| Appearance | White to off-white crystalline powder | Typical for protected amino acids. |
| Melting Point | Not definitively reported; likely in the range of 80-100 °C | Boc-L-phenylalanine has a reported melting point of 85-88 °C. The additional hydroxyl group may slightly alter this. |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DCM, methanol); limited solubility in water. | The Boc group and phenyl ring contribute to its organic solubility, while the carboxylic acid and hydroxyl groups provide some polarity. |
| Storage | Store at 2-8 °C in a dry, well-ventilated place. | Recommended for most protected amino acids to prevent degradation. |
The Synthetic Utility of Boc-D-threo-3-Phenylserine in Peptide Chemistry
The unique structural features of Boc-D-threo-3-phenylserine make it a valuable asset in the synthesis of modified peptides. The Boc protecting group is a cornerstone of one of the major strategies in solid-phase peptide synthesis (SPPS), while the phenylserine core introduces valuable structural and functional elements.
The Role of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino functionality of amino acids in peptide synthesis. Its utility stems from its stability under a range of reaction conditions and its facile removal under moderately acidic conditions, a principle that underpins the Boc/Bzl strategy of SPPS.[4]
Mechanism of Boc Deprotection:
The removal of the Boc group is typically achieved using trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM).[2][5] The reaction proceeds through the protonation of the carbonyl oxygen of the Boc group, followed by the elimination of a stable tert-butyl cation and the formation of a carbamic acid, which readily decarboxylates to yield the free amine.[2]
Figure 1: Boc Deprotection Workflow. A simplified representation of the acid-catalyzed removal of the Boc protecting group.
Structural Impact of the 3-Phenylserine Residue
The incorporation of a β-hydroxy-α-amino acid like 3-phenylserine introduces significant conformational constraints on the peptide backbone. The bulky phenyl group at the β-carbon restricts the rotational freedom around the Cα-Cβ bond, which can favor specific dihedral angles and promote the formation of stable secondary structures such as β-turns. This pre-organization of the peptide chain can lead to enhanced receptor binding affinity and specificity.
Experimental Protocol: Incorporation of Boc-D-threo-3-Phenylserine via Solid-Phase Peptide Synthesis (SPPS)
This section provides a detailed, step-by-step methodology for the incorporation of Boc-D-threo-3-phenylserine into a peptide sequence using manual Boc-based SPPS. The protocol is based on established principles of Boc chemistry.
Materials and Reagents
-
Resin: Merrifield or PAM resin pre-loaded with the C-terminal amino acid.
-
Protected Amino Acids: Boc-D-threo-3-phenylserine and other required Boc-protected amino acids.
-
Deprotection Solution: 50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM).
-
Neutralization Solution: 5-10% (v/v) N,N-Diisopropylethylamine (DIPEA) in DCM or DMF.
-
Coupling Reagents:
-
Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC).
-
1-Hydroxybenzotriazole (HOBt).
-
-
Solvents: Dichloromethane (DCM, peptide synthesis grade), N,N-Dimethylformamide (DMF, peptide synthesis grade), Isopropanol (IPA).
-
Washing Solvents: DCM, DMF, IPA.
Step-by-Step Synthesis Cycle
The following protocol outlines a single cycle of deprotection and coupling for the addition of one amino acid residue. This cycle is repeated for each amino acid in the peptide sequence.
Step 1: Resin Swelling
-
Place the resin in a suitable reaction vessel.
-
Add DCM to the resin and allow it to swell for at least 30 minutes with gentle agitation.
-
Drain the DCM.
Step 2: Boc Deprotection
-
Add the 50% TFA in DCM solution to the resin.
-
Agitate the mixture for 2 minutes.
-
Drain the solution.
-
Add a fresh portion of the 50% TFA in DCM solution and agitate for an additional 20-30 minutes.
-
Drain the solution and wash the resin thoroughly with DCM (3-5 times).
Step 3: Neutralization
-
Wash the resin with the 5-10% DIPEA in DCM solution (2 times for 1 minute each).
-
Wash the resin thoroughly with DCM (3-5 times) to remove excess base.
Step 4: Amino Acid Coupling Causality: The coupling reaction forms the peptide bond. The carboxylic acid of the incoming amino acid is activated by a coupling reagent to facilitate nucleophilic attack by the free N-terminal amine of the resin-bound peptide. HOBt is included to suppress racemization and improve coupling efficiency.
-
In a separate vial, dissolve Boc-D-threo-3-phenylserine (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add this solution to the reaction vessel containing the neutralized resin.
-
Add DCC or DIC (3 equivalents) dissolved in a small amount of DCM to the reaction vessel.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the reaction for completion using a Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and successful coupling.
-
If the coupling is incomplete, the coupling step can be repeated.
Step 5: Washing
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times), followed by DCM (3-5 times), and finally with IPA (2-3 times) to remove any residual reagents and byproducts.
The resin is now ready for the next deprotection and coupling cycle.
Figure 2: Boc-SPPS Cycle. A flowchart illustrating the key steps in a single cycle of Boc solid-phase peptide synthesis.
Cleavage and Final Product Isolation
Once the peptide synthesis is complete, the peptide must be cleaved from the solid support, and the side-chain protecting groups must be removed.
Cleavage from the Resin: For Merrifield and PAM resins, cleavage is typically achieved using strong acids such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[3] These are hazardous reagents and require specialized equipment and handling procedures.
Post-Cleavage Workup: After cleavage, the crude peptide is typically precipitated with cold diethyl ether, collected by centrifugation or filtration, and then dissolved in an appropriate aqueous buffer for purification, usually by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide should be confirmed by mass spectrometry and analytical HPLC.
Applications and Future Perspectives
Boc-D-threo-3-phenylserine is a valuable building block for the synthesis of peptides with constrained conformations and enhanced biological activities. Its ability to induce β-turns makes it particularly useful in the design of peptidomimetics that target protein-protein interactions. Furthermore, the hydroxyl group on the side chain can serve as a handle for further chemical modifications, such as glycosylation or the attachment of reporter molecules.
As the field of peptide therapeutics continues to expand, the demand for novel amino acid building blocks that can fine-tune the properties of peptide drug candidates will undoubtedly grow. Boc-D-threo-3-phenylserine, with its unique combination of a Boc-protected amine, a D-chiral center, and a conformationally restricting β-hydroxy-phenyl side chain, is well-positioned to remain a relevant and valuable tool for researchers in the ongoing quest for new and improved peptide-based medicines.
References
-
J&K Scientific LLC. BOC Protection and Deprotection. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 637610, Boc-D-phenylalanine. [Link]
-
Master Organic Chemistry. Introduction to Peptide Synthesis. [Link]
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504.
- Benoiton, N. L. (2005). Chemistry of peptide synthesis. CRC press.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
Sources
The Enduring Cornerstone: A Technical Guide to the Role of the Boc Protecting Group in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of peptides, a cornerstone of biomedical research and therapeutic development, hinges on the precise and controlled assembly of amino acids. This process is orchestrated through the strategic use of protecting groups, which temporarily mask reactive functionalities to ensure the formation of the correct peptide bonds. Among the pioneering and enduring strategies is the use of the tert-butyloxycarbonyl (Boc) group for the temporary protection of the α-amino group of amino acids. This technical guide provides a comprehensive exploration of the Boc protecting group's pivotal role, its underlying chemistry, and its practical application in solid-phase peptide synthesis (SPPS). While the Fmoc/tBu strategy has gained widespread adoption, a thorough understanding of Boc chemistry remains essential, particularly for the synthesis of complex, hydrophobic, or aggregation-prone peptides where it offers distinct advantages.
The Fundamental Principle: Graduated Acid Lability in Peptide Synthesis
The success of Boc-based solid-phase peptide synthesis (SPPS) is rooted in the principle of graduated acid lability.[1] This strategy employs an acid-labile Boc group for the temporary protection of the α-amino group, which can be removed with a moderately strong acid, typically trifluoroacetic acid (TFA).[2][3] Concurrently, more permanent, acid-stable protecting groups, often benzyl-based (Bzl), are used for the side chains of reactive amino acids.[4] These side-chain protecting groups remain intact during the repetitive TFA-mediated deprotection of the Nα-Boc group and are only removed at the final stage of synthesis with a much stronger acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[1][5] This differential sensitivity to acid strength is the lynchpin of the Boc/Bzl protection scheme, allowing for the selective and stepwise elongation of the peptide chain.[4]
The Chemistry of Boc Protection and Deprotection
A deep understanding of the chemical mechanisms governing the introduction and removal of the Boc group is paramount for optimizing synthesis protocols and troubleshooting potential issues.
Nα-Boc Protection of Amino Acids
The introduction of the Boc group onto the α-amino functionality of an amino acid is a crucial first step. This is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[3][6] The base, such as sodium hydroxide or triethylamine, deprotonates the amino group, enhancing its nucleophilicity and facilitating its attack on one of the carbonyl carbons of (Boc)₂O.[3][7]
Key Reagents and Conditions for Boc Protection:
| Reagent | Role | Typical Conditions |
| Amino Acid | The building block to be protected. | - |
| Di-tert-butyl dicarbonate ((Boc)₂O) | The source of the Boc group. | 1.1 equivalents[8] |
| Base (e.g., NaOH, TEA) | Deprotonates the amino group. | Aqueous or organic solvent[3][9] |
| Solvent (e.g., Dioxane/Water, THF) | Dissolves reactants. | Room temperature[3][10] |
The Critical Deprotection Step: Acid-Catalyzed Removal of the Boc Group
The repetitive removal of the Nα-Boc group is the central operation in the elongation cycle of Boc-SPPS. This is accomplished by treating the resin-bound peptide with a moderately strong acid, most commonly a 25-50% solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[1][3]
The mechanism of Boc deprotection proceeds via an acid-catalyzed hydrolysis.[] The carbonyl oxygen of the Boc group is first protonated by TFA, which weakens the tert-butyl-oxygen bond.[3] This is followed by the cleavage of this bond to generate a stable tert-butyl cation and a carbamic acid intermediate.[3][12] The carbamic acid is unstable and readily decarboxylates, releasing the free α-amino group as its trifluoroacetate salt.[3][7]
Boc_Peptide [label="Nα-Boc-Peptide-Resin"]; Protonation [label="Protonation of Carbonyl Oxygen"]; Intermediate [label="Protonated Intermediate"]; Cleavage [label="Cleavage of t-Butyl-Oxygen Bond"]; Carbamic_Acid [label="Carbamic Acid Intermediate"]; Decarboxylation [label="Decarboxylation"]; Free_Amine [label="Nα-Amino-Peptide-Resin (TFA Salt)"]; tButyl_Cation [label="tert-Butyl Cation", shape=ellipse, style=filled, fillcolor="#FBBC05"];
Boc_Peptide -> Protonation [label="+ TFA"]; Protonation -> Intermediate; Intermediate -> Cleavage; Cleavage -> Carbamic_Acid; Cleavage -> tButyl_Cation [style=dashed]; Carbamic_Acid -> Decarboxylation; Decarboxylation -> Free_Amine; }
Mechanism of Acid-Catalyzed Boc Deprotection.
The liberated tert-butyl cation is a reactive electrophile that can lead to side reactions, such as the alkylation of sensitive amino acid residues like tryptophan, methionine, and cysteine.[4] To prevent these unwanted modifications, scavengers such as dithioethane (DTE) are often added to the deprotection solution to trap the tert-butyl cations.[4]
The Boc-SPPS Workflow: A Step-by-Step Guide
The Boc solid-phase peptide synthesis workflow is a cyclical process that involves the sequential addition of Boc-protected amino acids to a growing peptide chain anchored to a solid support.[1]
Start [label="Start with Resin-Bound Amino Acid (Nα-Boc protected)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Deprotection [label="1. Nα-Boc Deprotection\n(e.g., 50% TFA in DCM)"]; Washing1 [label="Washing\n(DCM, IPA)"]; Neutralization [label="2. Neutralization\n(e.g., 10% TEA in DCM)"]; Washing2 [label="Washing"]; Coupling [label="3. Coupling\n(Next Boc-Amino Acid + Coupling Agent)"]; Washing3 [label="Washing"]; Check_Completion [label="Check for Completion\n(e.g., Kaiser Test)", shape=diamond, fillcolor="#EA4335"]; Final_Cleavage [label="Final Cleavage from Resin\n& Side-Chain Deprotection\n(e.g., HF, TFMSA)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Start -> Deprotection; Deprotection -> Washing1; Washing1 -> Neutralization; Neutralization -> Washing2; Washing2 -> Coupling; Coupling -> Washing3; Washing3 -> Check_Completion; Check_Completion -> Deprotection [label="Incomplete"]; Check_Completion -> Final_Cleavage [label="Complete"]; }
The Cyclical Workflow of Boc Solid-Phase Peptide Synthesis.
Resin Selection and Swelling
The choice of resin is dictated by the desired C-terminal functionality of the peptide. For peptide acids, Merrifield or PAM resins are commonly used, while BHA or MBHA resins are employed for the synthesis of peptide amides.[1][13] The synthesis begins with the swelling of the resin in a suitable solvent, typically dichloromethane (DCM), to ensure optimal accessibility of the reactive sites.[1]
Nα-Boc Deprotection Protocol
This step prepares the N-terminus of the growing peptide chain for the subsequent coupling reaction.
-
Pre-wash: The swollen resin is treated with a 50% TFA in DCM solution for a brief period (e.g., 5 minutes) to begin the deprotection process.[1]
-
Deprotection: The resin is then agitated in a fresh 50% TFA in DCM solution for an additional 15-25 minutes to ensure complete removal of the Boc group.[1]
-
Washing: The resin is thoroughly washed with DCM and then isopropanol (IPA) to remove residual TFA and byproducts.[1]
Neutralization
Following deprotection, the N-terminal amino group exists as a trifluoroacetate salt, which must be neutralized to the free amine to enable the next coupling step.[4] This is typically achieved by treating the resin with a solution of a hindered base, such as 10% triethylamine (TEA) or diisopropylethylamine (DIEA) in DCM.[13]
Coupling of the Next Amino Acid
In this step, the next Nα-Boc protected amino acid is activated and coupled to the free N-terminal amine of the resin-bound peptide.
-
Activation: The Boc-amino acid is pre-activated in a separate vessel using a coupling reagent such as HBTU or HOBt in a suitable solvent like DMF.[1]
-
Coupling: The activated amino acid solution is added to the neutralized peptide-resin, and the reaction is allowed to proceed for 1-2 hours.[1]
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative method like the Kaiser (ninhydrin) test, which detects the presence of free primary amines.[1]
Final Cleavage and Side-Chain Deprotection
Once the desired peptide sequence has been assembled, the peptide is cleaved from the solid support, and the side-chain protecting groups are simultaneously removed. This is accomplished using a strong acid, such as liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1][13] This step requires specialized equipment and careful handling due to the hazardous nature of these strong acids.[14][15] Scavengers are included in the cleavage cocktail to trap reactive species generated during the process.[13]
Navigating Challenges: Common Side Reactions in Boc-SPPS
While a robust methodology, Boc-SPPS is not without its challenges. Awareness of potential side reactions is crucial for optimizing synthesis and ensuring the purity of the final product.
| Side Reaction | Description | Mitigation Strategies |
| Alkylation of Sensitive Residues | The tert-butyl cation generated during Boc deprotection can alkylate nucleophilic side chains of Trp, Met, Cys, and Tyr.[4][16] | Inclusion of scavengers (e.g., dithioethane, thioanisole) in the deprotection and cleavage cocktails.[4] |
| Aspartimide Formation | Peptides containing Asp-Gly, Asp-Ala, or Asp-Ser sequences are prone to the formation of a five-membered aspartimide ring, which can lead to racemization and the formation of β-peptide linkages.[13][17] | Use of β-cyclohexyl ester protection for Aspartic acid instead of the benzyl ester can significantly reduce this side reaction.[17] |
| Diketopiperazine Formation | At the dipeptide stage, intramolecular cyclization can occur, leading to the cleavage of the dipeptide from the resin as a diketopiperazine. This is particularly prevalent when Proline is one of the first two residues.[13][17] | Utilizing in situ neutralization protocols can suppress this side reaction.[17] |
| Peptide Aggregation | Hydrophobic peptide sequences can aggregate on the resin, leading to incomplete coupling and deprotection reactions.[5][16] | The protonated state of the N-terminus after each deprotection step in Boc chemistry can help disrupt inter-chain hydrogen bonding and reduce aggregation.[5][8] Using structure-disrupting solvents or chaotropic salts can also be beneficial.[16] |
Boc vs. Fmoc: A Comparative Analysis and Decision Framework
The choice between Boc and Fmoc chemistry is a critical consideration in peptide synthesis. While Fmoc has become the more prevalent strategy due to its milder deprotection conditions, Boc chemistry retains significant advantages in specific contexts.[8][]
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |
| Nα-Deprotection | Moderately strong acid (e.g., 25-50% TFA in DCM)[2] | Mild base (e.g., 20% piperidine in DMF)[18] |
| Side-Chain Protection | Benzyl-based (acid-labile)[4] | tert-Butyl-based (acid-labile)[] |
| Final Cleavage | Strong acid (HF, TFMSA)[1] | Moderate acid (e.g., 95% TFA)[8] |
| Orthogonality | Quasi-orthogonal (graduated acid lability)[4][19] | Fully orthogonal (base vs. acid)[4] |
| Aggregation Issues | Less frequent due to protonated N-terminus[5][8] | More frequent due to neutral N-terminus[8] |
| Safety/Equipment | Requires specialized apparatus for handling HF[14][15] | Standard laboratory glassware is sufficient[8] |
Start [label="Peptide Synthesis Project", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Sequence_Properties [label="Analyze Peptide Sequence Properties", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
Boc_Path [label="Consider Boc Strategy", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fmoc_Path [label="Consider Fmoc Strategy", fillcolor="#34A853", fontcolor="#FFFFFF"];
Hydrophobic [label="Long or Hydrophobic Sequence?\nProne to Aggregation?", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Acid_Sensitive [label="Acid-Sensitive Residues or Modifications?", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Equipment [label="Specialized HF Apparatus Available?", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
Start -> Sequence_Properties; Sequence_Properties -> Hydrophobic [label="Yes"]; Sequence_Properties -> Acid_Sensitive [label="No"]; Hydrophobic -> Boc_Path; Acid_Sensitive -> Fmoc_Path; Sequence_Properties -> Equipment [style=dashed]; Equipment -> Boc_Path [label="Yes"]; Equipment -> Fmoc_Path [label="No"]; }
Decision Framework for Choosing Between Boc and Fmoc Strategies.
Conclusion: The Continued Relevance of Boc Chemistry
Despite the ascendancy of the milder Fmoc strategy, the Boc protecting group remains an indispensable tool in the arsenal of the peptide chemist. Its utility in the synthesis of "difficult" peptides, particularly those that are long, hydrophobic, or prone to aggregation, ensures its continued relevance in both academic research and industrial drug development.[8][14] A profound understanding of the principles of Boc chemistry, its associated protocols, and its inherent challenges is essential for its successful application, enabling the efficient and high-quality synthesis of complex and therapeutically important peptide molecules.
References
- A Deep Dive into Solid-Phase Peptide Synthesis: Boc vs. Fmoc Strategies. (n.d.). Benchchem.
- Boc Solid Phase Peptide Synthesis. (n.d.). ChemPep.
- Fmoc vs Boc: Choosing the Right Amino Acid Derivative. (n.d.). BOC Sciences.
- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec.
- Understanding Boc protection and deprotection in peptide synthesis. (n.d.). Benchchem.
- Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (2013). Methods in Molecular Biology.
- Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol. (n.d.). Benchchem.
- Common side reactions with Boc-protected amino acids and how to avoid them. (n.d.). Benchchem.
- Orthogonal Protection Strategies with Boc-L-beta-homotryptophan: Application Notes and Protocols. (n.d.). Benchchem.
- Explain the role of BOC group chemistry in protecting amino groups during peptide synthesis. (2024). Proprep.
- The Role of the tert-Butyloxycarbonyl (Boc) Protecting Group in Peptide Synthesis: A Technical Guide. (n.d.). Benchchem.
- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (n.d.). Total Synthesis.
- Boc Protection - Common Conditions. (n.d.). Organic Chemistry Portal.
- Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers. (n.d.). Benchchem.
- Why Fmoc-Protected Amino Acids Dominate SPPS?. (n.d.). BOC Sciences.
- Amine Protection and Deprotection. (n.d.). Master Organic Chemistry.
- Amine Protection / Deprotection. (n.d.). Fisher Scientific.
- T boc fmoc protocols in peptide synthesis. (n.d.). Slideshare.
- BOC Protection and Deprotection. (2025). J&K Scientific LLC.
- Boc / Bzl Solid Phase Synthesis. (n.d.). Sunresin.
- Peptide Synthesis - FAQ. (n.d.). AAPPTec.
- BOC deprotection. (2023). Hebei Boze Chemical Co.,Ltd.
- Efficient solid-phase synthesis of fullero-peptides using Merrifield strategy. (n.d.).
- Automated Peptide Synthesis- The Merrifield Solid-Phase Method. (2024). Chemistry LibreTexts.
- Automated Peptide Synthesis: The Merrifield Solid-Phase Method. (2023). OpenStax.
- Peptide Synthesis. (2024). Chemistry LibreTexts.
- A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. (n.d.). PubMed.
- The Enduring Debate: Unveiling the Limitations of Boc Chemistry in Modern Peptide Synthesis. (n.d.). Benchchem.
- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
- Protecting Groups in Peptide Synthesis. (n.d.). Biosynth.
- Side reactions in solid-phase peptide synthesis and their applications. (n.d.). PubMed.
- Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. (2025).
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec.
- Boc Resin Cleavage Protocol. (n.d.). Sigma-Aldrich.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
- Peptide Synthesis with the Boc Protecting Group. (2020). YouTube.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. jk-sci.com [jk-sci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chempep.com [chempep.com]
- 14. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. peptide.com [peptide.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Topic: The Stereochemistry and Significance of D-threo-3-Phenylserine
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
β-Hydroxy-α-amino acids are a privileged class of molecules, forming the structural core of numerous natural products and pharmaceutical agents.[1][2] Among these, 3-phenylserine, with its two stereogenic centers, gives rise to four distinct stereoisomers. This guide focuses specifically on the D-threo isomer, a valuable and often underutilized chiral building block in synthetic chemistry and drug development. We will dissect the stereocontrolled synthesis of D-threo-3-phenylserine through both chemical and biocatalytic routes, detail robust analytical methods for its stereochemical verification, and explore its strategic importance in the synthesis of complex molecules and novel therapeutics. This document is intended to serve as a practical resource, blending foundational theory with field-proven protocols and forward-looking insights for professionals in the pharmaceutical and chemical sciences.
Introduction: The Stereochemical Landscape of β-Phenylserine
The structure of 3-phenylserine contains two adjacent chiral centers at the α- and β-carbon positions, leading to the existence of four stereoisomers. These are classified into two pairs of enantiomers (D/L) and two pairs of diastereomers (threo/erythro).[3] The threo and erythro nomenclature describes the relative configuration of the amino and hydroxyl groups. In a Fischer projection, the erythro isomer has the substituents on the same side, while the threo isomer has them on opposite sides. Understanding and controlling this stereochemistry is paramount, as the biological activity and physical properties of each isomer can vary dramatically. This guide will illuminate the synthesis and application of the (2R, 3S)-configured D-threo-3-phenylserine.
Caption: Stereoisomers of 3-Phenylserine.
Section 1: Stereoselective Synthesis of D-threo-3-Phenylserine
The synthesis of a single, optically pure stereoisomer from simple precursors is a significant challenge in organic chemistry.[3] The primary difficulty lies in simultaneously controlling both the relative (diastereo-) and absolute (enantio-) stereochemistry at the two newly formed chiral centers.
Pillar 1: Chemical Synthesis via Chiral Auxiliary
The direct aldol reaction of a glycine enolate equivalent with benzaldehyde is the most convergent approach.[2][4] To induce chirality, a chiral auxiliary is temporarily attached to the glycine moiety. Pseudoephenamine has proven to be an exceptionally practical and effective auxiliary for this purpose.[5][6]
Causality of Stereocontrol: The effectiveness of the pseudoephenamine auxiliary stems from its ability to form a rigid, chelated lithium enolate. The steric bulk of the pseudoephenamine framework blocks one face of the enolate, forcing the incoming aldehyde (benzaldehyde) to approach from the less hindered face. This directed attack, combined with a chair-like transition state, dictates both the syn- (or threo-) relative stereochemistry and the absolute stereochemistry of the final product. By choosing the (S,S)-pseudoephenamine auxiliary, one can selectively synthesize products homologous to D-amino acids.[5][6]
Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.
Experimental Protocol: Synthesis of D-threo-Phenylserine Derivative [5][6]
-
Preparation: To a solution of (S,S)-pseudoephenamine glycinamide (1.0 eq) and anhydrous lithium chloride (LiCl, 1.2 eq) in tetrahydrofuran (THF) at -78 °C, add lithium hexamethyldisilazide (LiHMDS, 1.1 eq) dropwise. Stir for 30 minutes to ensure complete enolization.
-
Aldol Addition: Add freshly distilled benzaldehyde (1.2 eq) to the enolate solution. The reaction is monitored by thin-layer chromatography (TLC) until consumption of the starting material (typically 1-2 hours).
-
Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Allow the mixture to warm to room temperature and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.
-
Purification & Hydrolysis: The crude solid product is typically pure enough for the next step but can be recrystallized if necessary. The aldol adduct is then subjected to mild acid hydrolysis (e.g., 1 M HCl) to cleave the auxiliary, which can be recovered.
-
Isolation: The final D-threo-3-phenylserine product is isolated by standard procedures such as ion-exchange chromatography or crystallization.
Pillar 2: Biocatalytic Synthesis and Resolution
Enzymes offer unparalleled stereoselectivity and operate under mild, environmentally benign conditions. Threonine aldolases (TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the reversible aldol addition of glycine to an aldehyde.[7] D-threonine aldolase (DTA) specifically produces D-amino acids.[8]
Causality of Stereocontrol: The enzyme's active site acts as a chiral pocket, precisely orienting the substrates (glycine and benzaldehyde) for the C-C bond formation. This spatial arrangement ensures that the reaction proceeds with high fidelity, yielding predominantly the D-threo stereoisomer. Alternatively, this same stereospecificity can be exploited in a retro-aldol reaction for kinetic resolution. By starting with a racemic mixture of DL-threo-3-phenylserine, the DTA will selectively catalyze the degradation of the L-threo enantiomer back to glycine and benzaldehyde, leaving the desired D-threo enantiomer untouched and thus highly enriched.[8][9]
Experimental Protocol: Kinetic Resolution via Whole-Cell Biocatalysis [8]
-
Catalyst Preparation: Cultivate Escherichia coli cells engineered to overexpress a D-threonine aldolase (e.g., DrDTA from Delftia sp.). Harvest the cells by centrifugation and prepare a whole-cell suspension in a suitable buffer (e.g., 100 mM MES-NaOH, pH 6.0).
-
Reaction Setup: In a reaction vessel, dissolve DL-threo-3-phenylserine to the desired concentration (e.g., 0.3 M to 1.0 M) in the buffer. Add PLP cofactor (0.1 mM) and the whole-cell biocatalyst suspension. To improve solubility and drive the reaction, a two-phase system (e.g., buffer/octanol) can be employed.
-
Resolution: Incubate the reaction mixture at an optimized temperature (e.g., 30-50 °C) with agitation.
-
Monitoring: Monitor the reaction progress by periodically taking samples and analyzing the enantiomeric excess (ee) of the remaining D-threo-3-phenylserine using chiral HPLC.
-
Workup: Once the reaction reaches >99% ee for the D-isomer (typically when ~50% conversion is achieved), stop the reaction by removing the cells via centrifugation.
-
Isolation: Isolate the D-threo-3-phenylserine from the supernatant by crystallization or chromatography.
| Biocatalytic Method | Substrate | Enzyme | Yield | Stereoselectivity | Reference |
| Enzymatic Resolution | DL-threo-MTPS¹ | Low-specificity D-TA | ~50% | 99.6% ee | [9] |
| Kinetic Resolution | DL-threo-phenylserine | DrDTA | ~50% | >99% ee | [8] |
| Asymmetric Synthesis | Glycine + Benzaldehyde | DrDTA | >90% conversion | >90% de | [8] |
| ¹MTPS: 3-[4-(methylthio)phenylserine], a derivative. |
Section 2: Stereochemical Assignment and Analysis
Verifying the stereochemical purity of the final product is a critical, self-validating step in any stereoselective synthesis. A combination of chromatographic and spectroscopic methods is typically employed.
Workflow: Chiral HPLC for Isomer Separation [10] The most direct method for determining both diastereomeric excess (de) and enantiomeric excess (ee) is chiral High-Performance Liquid Chromatography (HPLC).
-
Column Selection: A chiral stationary phase (CSP) capable of separating all four stereoisomers is required. Phenylglycine-based or crown ether-based columns are often effective. The TSK-gel Enantio L1 column has been successfully used for this separation.[10]
-
Sample Preparation: Dissolve a small amount of the synthesized product in the mobile phase.
-
Mobile Phase: An isocratic mobile phase, typically consisting of an aqueous buffer (e.g., perchloric acid solution) and an organic modifier (e.g., methanol), is used. The exact composition must be optimized for the specific column.
-
Analysis: Inject the sample and monitor the elution profile with a UV detector. Compare the retention times to those of authentic standards for each of the four isomers (D-threo, L-threo, D-erythro, L-erythro).
-
Quantification: The enantiomeric and diastereomeric purity can be calculated from the relative peak areas in the chromatogram.
Caption: Analytical Workflow for Stereochemical Verification.
Section 3: Significance and Applications in Drug Development
D-threo-3-phenylserine is more than a chemical curiosity; it is a strategic building block for accessing novel chemical space in drug discovery. Its unique stereochemistry can impart desirable pharmacological properties, such as increased metabolic stability or novel receptor interactions.
-
Chiral Synthon for Complex Molecules: As a bifunctional molecule with defined stereochemistry, it serves as an ideal starting point for the synthesis of complex targets, including alkaloids, peptides, and other bioactive natural products.[11]
-
Access to Novel Antibiotic Scaffolds: While many known antibiotics like chloramphenicol are derived from L-threo-phenylserine analogues, the D-threo isomer provides a gateway to enantiomeric or diastereomeric versions.[9][12] These "unnatural" isomers can exhibit potent activity, sometimes with a different mechanism of action or an improved profile against resistant bacterial strains.
-
Development of Peptide Mimetics and Protease Inhibitors: The incorporation of non-proteogenic D-amino acids into peptides is a well-established strategy to increase their resistance to enzymatic degradation by proteases. D-threo-3-phenylserine can be used to create peptidomimetics with enhanced pharmacokinetic profiles and longer in vivo half-lives.[13]
-
Precursor for Specialized Ligands: The rigid conformation and specific orientation of functional groups in D-threo-3-phenylserine make it an attractive scaffold for designing selective ligands for G-protein coupled receptors (GPCRs) or other protein targets.[14]
Caption: Applications of D-threo-3-Phenylserine in Drug Discovery.
Conclusion and Future Outlook
D-threo-3-phenylserine represents a powerful tool in the arsenal of the medicinal and synthetic chemist. Robust and scalable synthetic routes, particularly those leveraging the exquisite selectivity of enzymes like D-threonine aldolases, have made this chiral building block more accessible than ever. Its true significance lies in its potential to unlock novel therapeutic modalities, from next-generation antibiotics to metabolically stable peptide drugs. The future of this field will likely focus on the discovery and engineering of new enzymes with tailored substrate specificities and enhanced catalytic efficiencies through directed evolution.[15] Furthermore, the integration of these biocatalysts into multi-enzyme cascade systems promises to deliver even more efficient, sustainable, and economically viable pathways for the production of D-threo-3-phenylserine and its valuable derivatives.[12]
References
-
Liu, J. Q., Odani, M., Yasuoka, T., Dairi, T., Itoh, N., Kataoka, M., Shimizu, S., & Yamada, H. (1999). A New Route to L-threo-3-[4-(methylthio)phenylserine], a Key Intermediate for the Synthesis of Antibiotics: Recombinant Low-Specificity D-threonine Aldolase-Catalyzed Stereospecific Resolution. Applied Microbiology and Biotechnology, 51(5), 586-91. [Link]
-
Myers, A. G., & Tavares, F. X. (2014). Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide. Accounts of Chemical Research, 47(4), 1317-1329. [Link]
-
Myers, A. G., & Tavares, F. X. (2014). Stereocontrolled synthesis of syn-β-Hydroxy-α-amino acids by direct aldolization of pseudoephenamine glycinamide. Angewandte Chemie International Edition, 53(18), 4618-4623. [Link]
-
Li, C., Zhang, R., Xu, Y., & Ni, Y. (2021). Synthesis of 3-Phenylserine by a Two-enzyme Cascade System with PLP Cofactor. ChemistrySelect, 6(32), 8345-8350. [Link]
-
Ito, D., Kato, Y., Dairi, T., & Itoh, N. (2021). Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. Applied and Environmental Microbiology, 87(20), e0113121. [Link]
-
Various Authors. (2021). Asymmetric Synthesis of β-Hydroxy-α-amino Acids. Request PDF on ResearchGate. [Link]
-
Rega, R., Festa, G., De Nisco, M., & Sica, F. (2021). Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. The Journal of Organic Chemistry, 86(11), 7672-7682. [Link]
-
Gandomi, N., & Hesa, A. (2018). Flow synthesis of phenylserine using threonine aldolase immobilized on Eupergit support. Beilstein Journal of Organic Chemistry, 14, 2128-2135. [Link]
-
Misono, H., Maeda, H., Tuda, K., Nagata, S., & Nagasaki, S. (2005). Formation of l-threo-3-phenylserine and l-erythro-3-phenylserine from glycine and benzaldehyde. ResearchGate. [Link]
-
Chen, Q., Wang, J., Zhang, S., Chen, X., & Zhu, D. (2022). Multi-enzyme cascade for sustainable synthesis of L-threo-phenylserine by modulating aldehydes inhibition and reaction equilibrium. Systems Microbiology and Biomanufacturing, 2, 705-715. [Link]
-
Gwon, H. J., & Baik, S. H. (2018). Diastereoselective synthesis of L-threo-3,4-dihydroxyphenylserine by low-specific L-threonine aldolase mutants. Request PDF on ResearchGate. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6427039, DL-threo-beta-Phenylserine. [Link]
-
Suzuki, T., Higa, S., Sakoda, S., Ueji, M., Hayashi, A., Takaba, Y., & Nakajima, A. (1981). Effect of infused L-threo-3,4-dihydroxyphenylserine on adrenergic activity in patients with familial amyloid polyneuropathy. Neurology, 31(11), 1323-1326. [Link]
-
Chen, Q., Tao, R., & Zhu, D. (2018). A new D-threonine aldolase as a promising biocatalyst for highly stereoselective preparation of chiral aromatic β-hydroxy-α-amino acids. RSC Advances, 8, 30379-30386. [Link]
-
The Human Metabolome Database. Showing metabocard for L-Threo-3-Phenylserine (HMDB0002184). [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 53470811, Dl-Threo-3-Phenylserine Hydrate. [Link]
-
Takahashi, K., & Nakagawa, M. (1994). Analgesic effect of L-threo-3,4-dihydroxyphenylserine (L-DOPS) in patients with chronic pain. Pain, 57(3), 333-337. [Link]
-
FooDB. Showing Compound L-Threo-3-phenylserine (FDB022892). [Link]
-
Bandi, C. K. (2021). Characterization and Engineering of a Promiscuous L-Threonine Transaldolase to Access Novel Amino Acid Building Blocks. University of Wisconsin-Madison ProQuest Dissertations Publishing. [Link]
-
Shaikh, J. A., Jain, M. R., & Deschamps, J. R. (2023). Chiral Cyclic Aliphatic Linkers as Building Blocks for Selective Dopamine D2 or D3 Receptor Agonists. ACS Chemical Neuroscience, 14(1), 118-136. [Link]
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. asset.library.wisc.edu [asset.library.wisc.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereocontrolled synthesis of syn-β-Hydroxy-α-amino acids by direct aldolization of pseudoephenamine glycinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BJOC - Flow synthesis of phenylserine using threonine aldolase immobilized on Eupergit support [beilstein-journals.org]
- 8. A new d-threonine aldolase as a promising biocatalyst for highly stereoselective preparation of chiral aromatic β-hydroxy-α-amino acids - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. A new route to L-threo-3-[4-(methylthio)phenylserine], a key intermediate for the synthesis of antibiotics: recombinant low-specificity D-threonine aldolase-catalyzed stereospecific resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scbt.com [scbt.com]
- 12. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]
- 13. DL-3-フェニルセリン 水和物 98% | Sigma-Aldrich [sigmaaldrich.com]
- 14. Chiral Cyclic Aliphatic Linkers as Building Blocks for Selective Dopamine D2 or D3 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of Boc-D-threo-3-phenylserine in Common Organic Solvents
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-D-threo-3-phenylserine is a crucial chiral building block in synthetic organic chemistry, particularly in the synthesis of complex peptides and pharmaceutical agents.[1] Its solubility characteristics in common organic solvents are a critical determinant of its utility, governing reaction conditions, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the solubility of Boc-D-threo-3-phenylserine, grounded in the fundamental principles of solute-solvent interactions. It offers a qualitative analysis of its expected solubility, a structured table for comparative assessment, and a detailed, field-proven experimental protocol for the quantitative determination of its solubility, ensuring scientific rigor and reproducibility.
Introduction to Boc-D-threo-3-phenylserine
Chemical Identity and Structure
Boc-D-threo-3-phenylserine, systematically named (2R,3S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoic acid, is a derivative of the non-proteinogenic amino acid 3-phenylserine.[2] The molecule is characterized by three key features that dictate its physicochemical properties:
-
A Phenyl Ring: A nonpolar, hydrophobic moiety.
-
A Carboxylic Acid and a Hydroxyl Group: Both are polar and capable of acting as hydrogen bond donors and acceptors.
-
A tert-Butoxycarbonyl (Boc) Protecting Group: This bulky, lipophilic group masks the amine, reducing its polarity and increasing its steric hindrance.[1]
These structural elements create a molecule with a complex amphiphilic nature, making its interaction with solvents highly nuanced.
Key Physicochemical Properties:
Significance in Synthesis and Drug Development
The precise stereochemistry and protected functional groups of Boc-D-threo-3-phenylserine make it an invaluable intermediate. It is utilized in the synthesis of neuropeptides, bioactive compounds, and as a key component in the side chain of important drugs.[1] Understanding its solubility is not merely an academic exercise; it is a practical necessity for optimizing reaction yields, developing effective crystallization-based purifications, and ensuring homogeneity in analytical testing.
Theoretical Principles of Solubility
The solubility of a solid in a liquid solvent is the result of a thermodynamic equilibrium between the solid state (crystal lattice) and the solvated state. This process is governed by the principle "like dissolves like," which can be deconstructed into the specific intermolecular forces at play.
-
Polarity and Dipole Moments: Solvents with high polarity and large dipole moments (e.g., DMSO, DMF) are effective at solvating polar molecules. The carboxylic acid and hydroxyl groups of Boc-D-threo-3-phenylserine will interact favorably with such solvents.
-
Hydrogen Bonding: The ability of a solvent to accept or donate hydrogen bonds is critical. Protic solvents like methanol and ethanol can engage in hydrogen bonding with the -OH and -COOH groups of the solute. Aprotic polar solvents like acetone can act as hydrogen bond acceptors.
-
Van der Waals Forces: The nonpolar phenyl ring and the Boc group will interact with solvents via weaker London dispersion forces. These interactions are more significant in less polar solvents like dichloromethane (DCM) or ethers.
The poor solubility of many protected amino acids and peptides is often attributed to strong intramolecular and intermolecular hydrogen bonds, which can lead to aggregation and the formation of stable β-sheet-like structures that must be disrupted by the solvent.[4]
Solubility Profile in Common Organic Solvents
While specific quantitative data for Boc-D-threo-3-phenylserine is not widely published in readily accessible literature, a qualitative and semi-quantitative profile can be established based on its structural features and by analogy to similar protected amino acids.[4][5]
Qualitative Analysis and Expected Trends
-
High Solubility: Expected in highly polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). These solvents are excellent at disrupting the intermolecular hydrogen bonds that stabilize the crystal lattice.[4][6]
-
Moderate to Good Solubility: Expected in polar protic solvents such as Methanol (MeOH) and Ethanol (EtOH). These solvents can effectively hydrogen bond with the solute, although their smaller dipole moments compared to DMSO or DMF may make them slightly less effective.[7][8]
-
Moderate Solubility: Expected in solvents of intermediate polarity like Tetrahydrofuran (THF) and Acetone. These can interact with both the polar and nonpolar regions of the molecule.
-
Low to Moderate Solubility: Expected in chlorinated solvents like Dichloromethane (DCM). While DCM can dissolve many organic compounds, its ability to disrupt strong hydrogen bonds is limited.
-
Low Solubility: Expected in nonpolar solvents such as hexanes, toluene, and diethyl ether. These solvents cannot effectively solvate the polar carboxylic acid and hydroxyl groups, leading to poor solubility.[9]
Comparative Solubility Data Table
The following table summarizes the expected solubility of Boc-D-threo-3-phenylserine. These values are estimates based on physicochemical principles and should be confirmed experimentally.
| Solvent | Solvent Type | Polarity Index | Expected Solubility | Rationale for Solubilization |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Very High | Strong dipole interactions and hydrogen bond acceptance. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | High | Effective at disrupting intermolecular hydrogen bonds.[4][6] |
| Methanol (MeOH) | Polar Protic | 5.1 | Good | Strong hydrogen bonding (donor and acceptor). |
| Ethanol (EtOH) | Polar Protic | 4.3 | Moderate to Good | Good hydrogen bonding capabilities.[8] |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | Moderate | Balances polarity with ability to solvate the Boc group. |
| Acetone | Polar Aprotic | 5.1 | Moderate | Good hydrogen bond acceptor. |
| Dichloromethane (DCM) | Halogenated | 3.1 | Low to Moderate | Primarily interacts with the nonpolar parts of the molecule. |
| Ethyl Acetate (EtOAc) | Ester | 4.4 | Low | Limited ability to solvate the highly polar functional groups. |
| Toluene | Aromatic | 2.4 | Very Low | Nonpolar nature, unable to overcome crystal lattice energy. |
| Hexane | Aliphatic | 0.1 | Insoluble | Nonpolar nature, provides no favorable interactions.[9] |
Experimental Protocol for Solubility Determination
To ensure scientific integrity, the equilibrium solubility should be determined using a robust and validated method. The isothermal shake-flask method is considered the "gold standard" for its reliability and direct measurement of thermodynamic equilibrium.[10]
Principle of the Isothermal Shake-Flask Method
An excess amount of the solid compound is added to a known volume of the solvent. The resulting suspension is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium (i.e., the rate of dissolution equals the rate of precipitation). Once at equilibrium, the saturated solution is separated from the undissolved solid, and the concentration of the solute in the supernatant is quantified.[10][11]
Materials and Reagents
-
Boc-D-threo-3-phenylserine (solid, >98% purity)
-
Organic solvents (HPLC or analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a calibrated gravimetric setup.
Step-by-Step Methodology
-
Preparation: Add an excess amount of Boc-D-threo-3-phenylserine to a series of vials. The key is to ensure a visible excess of solid remains at the end of the experiment.[10] As a starting point, add ~20 mg of solid to 2 mL of each solvent.
-
Equilibration: Place the sealed vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation (e.g., 150 rpm).[11] Allow the suspensions to equilibrate for at least 24-48 hours. Causality Note: This extended time is crucial to ensure true thermodynamic equilibrium is reached, as dissolution kinetics can be slow. Verifying that concentration does not change between a 24h and 48h time point confirms equilibrium.[12]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the solid settle. Carefully withdraw an aliquot of the supernatant. For rigorous separation, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) and then withdraw the supernatant.
-
Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean collection vial. Trustworthiness Note: This step is critical to remove any microscopic solid particles that could artificially inflate the measured concentration. Pre-saturating the filter by discarding the first few drops is good practice to prevent loss of analyte due to adsorption.
-
Quantification:
-
HPLC Method (Preferred): Prepare a calibration curve using standard solutions of known concentrations. Dilute the filtered saturated solution with a suitable mobile phase to fall within the linear range of the calibration curve. Inject and analyze the sample to determine its concentration.
-
Gravimetric Method: Accurately weigh an empty, clean vial. Transfer a precise volume (e.g., 1.00 mL) of the filtered saturated solution into the vial. Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature low enough to prevent degradation. Once all solvent is removed, re-weigh the vial. The mass difference corresponds to the amount of dissolved solid.
-
Workflow Visualization
The following diagram illustrates the logical flow of the isothermal shake-flask solubility determination protocol.
Practical Implications and Applications
-
Reaction Chemistry: The choice of a solvent with high solubility for Boc-D-threo-3-phenylserine is paramount for achieving homogeneous reaction conditions, leading to faster reaction rates and fewer side products. For reactions where the product is expected to be less soluble, a solvent with moderate solubility for the starting material may be chosen to facilitate product crystallization.
-
Purification: Solubility differences are exploited in purification. A solvent in which the desired compound is highly soluble while impurities are not can be used for initial extraction. Conversely, an anti-solvent (in which the compound is insoluble) can be added to a concentrated solution to induce crystallization, a highly effective purification technique.
-
Drug Formulation: For drug development professionals, understanding solubility is the first step in formulation. Poor solubility in pharmaceutically acceptable solvents can pose significant challenges to achieving desired bioavailability and may necessitate advanced formulation strategies.[13]
Conclusion
Boc-D-threo-3-phenylserine exhibits a complex solubility profile dictated by its amphiphilic chemical structure. It is expected to be highly soluble in polar aprotic solvents like DMSO and DMF, with decreasing solubility in alcohols, ethers, and chlorinated solvents, and is practically insoluble in nonpolar hydrocarbons. This guide provides the theoretical framework and a robust experimental protocol to empower researchers to make informed decisions regarding solvent selection for synthesis, purification, and formulation, thereby accelerating research and development timelines.
References
-
Morii, H., & Ichimura, K. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Bulletin of the Chemical Society of Japan, 62(8), 2730–2732. Retrieved from [Link]
-
Al Musaimi, O., de la Torre, B. G., & Albericio, F. (2020). Evaluation of greener solvents for solid-phase peptide synthesis. ResearchGate. Retrieved from [Link]
- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.
-
J&K Scientific LLC. (n.d.). Boc-threo-b-phenylserine. Retrieved from [Link]
-
Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-376. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of Amino Acids, Sugars, and Proteins. Retrieved from [Link]
-
Chen, X. Q., & Taft, D. R. (2006). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 7(1), E26. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Backgrounds of Amino Acids. Retrieved from [Link]
-
protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. Retrieved from [Link]
-
de Campos, V. E., et al. (2015). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 51(4), 855-864. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. scbt.com [scbt.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. An effective organic solvent system for the dissolution of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. scielo.br [scielo.br]
- 12. enamine.net [enamine.net]
- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
A Technical Guide to the Spectroscopic Characterization of Boc-D-threo-3-phenylserine
This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Boc-D-threo-3-phenylserine. As a crucial building block in the synthesis of complex peptides and novel therapeutics, a thorough understanding of its spectroscopic properties is paramount for researchers in drug discovery and development.[1][2] This document moves beyond a simple recitation of data, offering insights into the experimental rationale and data interpretation, empowering scientists to confidently identify and utilize this compound.
Molecular Structure and Physicochemical Properties
Boc-D-threo-3-phenylserine, systematically named (2R,3S)-2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoic acid, is a protected amino acid derivative. The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the amine, preventing unwanted side reactions during peptide synthesis.[2] The "D-threo" designation defines the specific stereochemistry at the α and β carbons, which is critical for its biological activity and incorporation into stereospecific pharmaceuticals.
| Property | Value | Source |
| CAS Number | 102507-18-6 | [3] |
| Molecular Formula | C₁₄H₁₉NO₅ | [3] |
| Molecular Weight | 281.31 g/mol | [3] |
| IUPAC Name | (2R,3S)-3-hydroxy-2-(2-methylpropan-2-yl)oxycarbonylamino-3-phenylpropanoic acid | [1] |
| SMILES | CC(C)(C)OC(=O)NC@H(C@H(C1=CC=CC=C1)O)C(=O)O | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For Boc-D-threo-3-phenylserine, ¹H and ¹³C NMR provide a detailed picture of the molecular framework.
Experimental Protocol: NMR Data Acquisition
Rationale: The choice of solvent and instrument parameters is critical for obtaining high-quality NMR spectra. Deuterated chloroform (CDCl₃) is a common choice for this type of molecule due to its good solubilizing properties and the presence of a distinct residual solvent peak for referencing. A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion, which is particularly important for resolving the overlapping multiplets in the aromatic region and the coupled protons of the amino acid backbone.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of Boc-D-threo-3-phenylserine in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer equipped with a standard 5 mm probe.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.
-
Set the spectral width to cover the range of -1 to 11 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual CHCl₃ peak at 7.26 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
Process the data similarly to the ¹H NMR spectrum.
-
Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.
-
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of Boc-D-threo-3-phenylserine will exhibit characteristic signals corresponding to the different proton environments in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.30-7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~5.20 | Doublet | 1H | NH |
| ~4.80 | Doublet | 1H | β-H |
| ~4.40 | Doublet of doublets | 1H | α-H |
| ~3.50 | Broad singlet | 1H | OH |
| 1.45 | Singlet | 9H | Boc group (C(CH₃)₃) |
Interpretation:
-
The aromatic protons will appear as a complex multiplet in the downfield region due to their varied electronic environments.
-
The amide proton (NH) signal will likely be a doublet due to coupling with the α-proton. Its chemical shift can be variable and may be broadened due to exchange.
-
The β-proton , being attached to the carbon bearing the hydroxyl group and the phenyl ring, is expected to be a doublet, coupled to the α-proton.
-
The α-proton will appear as a doublet of doublets, showing coupling to both the NH proton and the β-proton.
-
The hydroxyl proton (OH) will likely be a broad singlet, and its position can vary depending on concentration and temperature.
-
The nine protons of the Boc group will give a sharp, intense singlet in the upfield region, a characteristic feature of this protecting group.
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~173 | Carboxylic acid carbon (COOH) |
| ~156 | Carbonyl carbon of Boc group (C=O) |
| ~140 | Quaternary aromatic carbon (C-ipso) |
| ~128-129 | Aromatic carbons (CH) |
| ~80 | Quaternary carbon of Boc group (C(CH₃)₃) |
| ~74 | β-carbon (CH-OH) |
| ~59 | α-carbon (CH-NH) |
| ~28 | Methyl carbons of Boc group (C(CH₃)₃) |
Interpretation:
-
The two carbonyl carbons (carboxylic acid and Boc group) will be the most downfield signals.
-
The aromatic carbons will appear in the typical range of 125-140 ppm.
-
The quaternary carbon of the Boc group is a characteristic signal around 80 ppm.
-
The β-carbon , attached to the hydroxyl group, will be shifted downfield compared to a simple alkyl carbon.
-
The α-carbon , attached to the nitrogen, will also be in a characteristic region for amino acid α-carbons.
-
The methyl carbons of the Boc group will give a strong signal in the aliphatic region.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like Boc-D-threo-3-phenylserine.
Experimental Protocol: ESI-MS Data Acquisition
Rationale: ESI-MS is chosen for its ability to generate intact molecular ions from which the molecular weight can be determined. High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition. The choice of a positive or negative ion mode depends on the analyte's ability to be protonated or deprotonated. For this molecule, both modes can be effective.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of Boc-D-threo-3-phenylserine (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrument Setup:
-
Use an electrospray ionization mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to maximize the signal of the analyte.
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum in both positive and negative ion modes.
-
For structural information, perform tandem mass spectrometry (MS/MS) on the precursor ion of interest (e.g., [M+H]⁺ or [M-H]⁻).
-
Select the precursor ion and apply collision-induced dissociation (CID) to induce fragmentation.
-
Mass Spectral Data and Fragmentation Analysis
Expected Molecular Ions:
-
Positive Ion Mode: [M+H]⁺ at m/z 282.13, [M+Na]⁺ at m/z 304.11
-
Negative Ion Mode: [M-H]⁻ at m/z 280.12
Fragmentation Pathways: The fragmentation of Boc-protected amino acids is well-characterized. Key fragmentation pathways for Boc-D-threo-3-phenylserine are expected to involve the loss of the Boc group and subsequent fragmentations of the amino acid backbone.
Fragmentation Pathway of [M+H]⁺
Interpretation:
-
A primary and characteristic fragmentation is the loss of isobutylene (56 Da) from the Boc group to form an intermediate carbamic acid, which then readily loses CO₂ (44 Da).
-
Subsequent fragmentation of the remaining amino acid structure can involve the loss of water (18 Da) from the hydroxyl group and the carboxylic acid.
-
Other fragmentations may include cleavage of the bond between the α and β carbons.
Conclusion
The combined application of NMR and mass spectrometry provides a comprehensive characterization of Boc-D-threo-3-phenylserine. The data presented in this guide, along with the detailed experimental protocols and interpretation, serve as a valuable resource for researchers, ensuring the confident identification and use of this important synthetic building block. The spectroscopic fingerprints outlined herein are essential for quality control and for confirming the successful incorporation of this moiety into larger, more complex molecules.
References
-
PubChem. 2-{[(Tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) for 2-amino-3-phenylpropanoic acid. [Link]
Sources
A Guide to the Discovery and Foundational Synthesis of Boc-D-threo-3-Phenylserine
This technical guide provides an in-depth exploration of Boc-D-threo-3-phenylserine, a non-natural amino acid derivative crucial in peptide synthesis and pharmaceutical development. We will delve into the historical context of its parent molecule, the revolutionary impact of the tert-butoxycarbonyl (Boc) protecting group, and a detailed, field-proven protocol for its first synthesis. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the causality behind the synthetic choices and the practical application of these methods.
The Context: Phenylserine and the Dawn of Amine Protection
The journey to Boc-D-threo-3-phenylserine begins with its constituent parts: the 3-phenylserine core and the Boc protecting group. 3-Phenylserine is a β-hydroxy-α-amino acid with two stereocenters, giving rise to four stereoisomers: D/L-threo and D/L-erythro. These derivatives are of significant interest in medicinal chemistry as they serve as chiral building blocks for a variety of biologically active compounds, including antibiotics and enzyme inhibitors.[1]
However, the synthetic utility of 3-phenylserine, like all amino acids, was historically hampered by the reactivity of its primary amine group. To selectively perform reactions at other parts of the molecule (like the carboxylic acid or hydroxyl group), the nucleophilic amine must be temporarily "masked" or "protected." The advent of the tert-butoxycarbonyl (Boc) group in 1957 by Frederick C. McKay and Albertson was a watershed moment in organic synthesis, particularly for peptide chemistry.[2] The Boc group offered an ideal balance: it could be easily introduced to protect an amine, was stable under a wide variety of reaction conditions (including basic and nucleophilic environments), and could be removed under mild acidic conditions that wouldn't compromise other sensitive functional groups.[2][3][] This innovation paved the way for the efficient, controlled synthesis of complex peptides and other amine-containing molecules.[5]
The Synthetic Challenge: Achieving Diastereoselectivity
The primary challenge in synthesizing derivatives of 3-phenylserine is controlling the stereochemistry to isolate the desired single isomer from the possible four. The threo and erythro diastereomers have different relative configurations at their two chiral centers. Early synthetic methods often produced mixtures of these diastereomers, requiring tedious purification. The development of diastereoselective reactions, which favor the formation of one diastereomer over the other, was a critical step forward.[6][7] Enzymatic resolutions and cascade reactions have also emerged as powerful tools for accessing enantiomerically pure phenylserine derivatives.[8][9][10]
Boc-D-threo-3-phenylserine, specifically, is a valuable building block.[11] The "D" configuration is often incorporated into peptide-based drugs to increase their resistance to enzymatic degradation in the body, thereby enhancing their stability and therapeutic lifetime. The Boc group facilitates its use in standard synthetic protocols.[12]
First Synthesis: The Application of Established Principles
The "discovery" of Boc-D-threo-3-phenylserine is synonymous with its first chemical synthesis, as it is not a naturally occurring compound. While a single seminal publication for its first-ever creation is not readily identifiable, its synthesis relies on the logical application of well-established N-protection methodologies to the D-threo-3-phenylserine starting material. The protocol detailed below represents a robust and fundamental approach for this transformation, reflecting the common methods used following the popularization of di-tert-butyl dicarbonate (Boc₂O) as the premier reagent for Boc protection.
The core of the synthesis is the nucleophilic attack of the amino group of D-threo-3-phenylserine on one of the carbonyl carbons of Boc anhydride. The reaction is typically performed under aqueous basic conditions, where the base serves to deprotonate the amino group, increasing its nucleophilicity.
Caption: General mechanism for Boc protection of an amine.
Detailed Experimental Protocol: Synthesis of Boc-D-threo-3-phenylserine
This protocol describes a standard laboratory-scale synthesis. The causality behind each step is explained to provide a deeper understanding for the researcher.
Materials and Reagents:
-
D-threo-3-Phenylserine
-
Di-tert-butyl dicarbonate (Boc₂O, Boc Anhydride)
-
Sodium hydroxide (NaOH)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution of Starting Material:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve D-threo-3-phenylserine (1.0 eq.) in a 1:1 mixture of 1,4-dioxane and 1 M aqueous sodium hydroxide (sufficient volume to fully dissolve).
-
Cool the solution to 0 °C in an ice-water bath.
-
Rationale: The aqueous NaOH deprotonates the amino group, making it a more potent nucleophile. Dioxane is used as a co-solvent to ensure the less polar Boc anhydride remains dissolved. Cooling the reaction controls the exotherm and minimizes potential side reactions.[13]
-
-
Addition of Boc Anhydride:
-
Dissolve di-tert-butyl dicarbonate (1.1 eq.) in a minimal amount of 1,4-dioxane.
-
Add the Boc₂O solution dropwise to the cooled, stirring amino acid solution over 15-20 minutes.
-
Rationale: A slight excess of Boc anhydride ensures the complete consumption of the starting amino acid. Slow, dropwise addition is crucial to maintain temperature control and prevent rapid gas evolution (CO₂) from the decomposition of the reaction intermediate.[13][14]
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir vigorously for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a mixture like 10% methanol in dichloromethane. The product, Boc-D-threo-3-phenylserine, will have a higher Rf value than the starting amino acid.
-
Rationale: Allowing the reaction to proceed at room temperature ensures it goes to completion. TLC is a critical in-process control to confirm the disappearance of the starting material before proceeding to workup.
-
-
Workup and Extraction:
-
Once the reaction is complete, concentrate the mixture under reduced pressure (rotary evaporation) to remove the 1,4-dioxane.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate (2x) to remove any unreacted Boc anhydride and other nonpolar impurities. Discard the organic layers.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 by the slow addition of 1 M HCl. The product should precipitate as a white solid.
-
Extract the acidified aqueous layer with ethyl acetate (3x).
-
Rationale: This aqueous workup is designed to separate the product from byproducts and excess reagents. The initial wash removes organic impurities. Acidification protonates the carboxylate group of the product, making it less water-soluble and readily extractable into an organic solvent like ethyl acetate.[13]
-
-
Drying and Isolation:
-
Combine the organic extracts from the previous step.
-
Wash the combined organic layer with brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, typically as a white solid or viscous oil.
-
Rationale: The brine wash removes residual water from the organic phase. The drying agent removes all traces of water, which is necessary before removing the solvent to obtain a clean product.
-
-
Purification:
-
The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by flash column chromatography on silica gel.
-
Rationale: Purification is essential to remove any minor impurities, resulting in a product of high purity suitable for subsequent synthetic steps or analysis.
-
Workflow Visualization
Caption: Step-by-step workflow for the synthesis and purification.
Data and Characterization
The successful synthesis of Boc-D-threo-3-phenylserine must be confirmed by analytical data. Below is a table summarizing the expected results for a successful synthesis.
| Parameter | Expected Result | Causality / Method of Verification |
| Physical Appearance | White to off-white solid | Visual inspection. |
| Yield | 85-95% | Gravimetric analysis after purification. The high yield is typical for this robust reaction. |
| Purity (HPLC/LC-MS) | >98% | High-Performance Liquid Chromatography confirms the absence of impurities. |
| Molecular Formula | C₁₄H₁₉NO₅ | Confirmed by High-Resolution Mass Spectrometry (HRMS).[15] |
| Molecular Weight | 281.31 g/mol | Confirmed by Mass Spectrometry (MS).[15] |
| ¹H NMR | Characteristic peaks for Boc (singlet, ~1.4 ppm, 9H), phenyl, and amino acid backbone protons. | Nuclear Magnetic Resonance spectroscopy confirms the molecular structure. |
| Thin Layer Chrom. | Single spot with Rf > starting material | Indicates purity and complete reaction. |
Conclusion
The synthesis of Boc-D-threo-3-phenylserine is a prime example of how fundamental principles in organic chemistry—specifically, the strategic use of protecting groups—enable the creation of complex and valuable molecules. The development of the Boc group revolutionized the field, allowing for the controlled and efficient construction of peptides and other pharmaceuticals.[2][] The protocol described herein is not merely a series of steps but a logical process where each action is designed to maximize yield, ensure purity, and selectively achieve the desired chemical transformation. For researchers in drug discovery, a thorough understanding of this foundational synthesis provides the necessary expertise to innovate and develop the next generation of therapeutics.
References
- BenchChem. (n.d.). History and development of Boc protecting groups in synthesis.
-
Kaptein, B., van Dooren, T. J. G. M., Boesten, W. H. J., Sonke, T., Duchateau, A. L. L., Broxterman, Q. B., & Kamphuis, J. (1998). Synthesis of 4-Sulfur-Substituted (2S,3R)-3-Phenylserines by Enzymatic Resolution. Enantiopure Precursors for Thiamphenicol and Florfenicol. Organic Process Research & Development, 2(1), 1-8. Retrieved from [Link]
- BenchChem. (n.d.). The Guardian of the Chain: A Technical History of Boc Protection in Peptide Chemistry.
-
Misono, H., Suzuki, T., & Nagasaki, S. (2005). Characterization of an Inducible Phenylserine Aldolase from Pseudomonas putida 24-1. Applied and Environmental Microbiology, 71(2), 765-770. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Garner, P., & Park, J. M. (1990). N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester. Organic Syntheses, 70, 18. Retrieved from [Link]
-
Li, X., et al. (2024). Synthesis of 3-Phenylserine by a Two-enzyme Cascade System with PLP Cofactor. Chemistry – A European Journal, 30(10), e202302959. Retrieved from [Link]
-
Bhattacharya, S., et al. (2011). Synthesis and characterization of a new dipeptide analogue: 2-amino-N-(2-amino-ethyl)-3-phenyl-propionamide. Der Pharma Chemica, 3(3), 174-188. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Misono, H., et al. (2005). Formation of l-threo-3-phenylserine and l-erythro-3-phenylserine from glycine and benzaldehyde by an inducible phenylserine aldolase from Pseudomonas putida 24-1. ResearchGate. Retrieved from [Link]
-
Fesko, K., et al. (2016). Flow synthesis of phenylserine using threonine aldolase immobilized on Eupergit support. Beilstein Journal of Organic Chemistry, 12, 2339-2347. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. Retrieved from [Link]
-
Li, X., et al. (2024). Synthesis of 3-Phenylserine by a Two-enzyme Cascade System with PLP Cofactor. PubMed. Retrieved from [Link]
-
Zenodo. (2026). Dataset for aldol synthesis of L-phenylserine. Retrieved from [Link]
-
Rochais, C., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Journal of Medicinal Chemistry, 67(9), 4569-4598. Retrieved from [Link]
- Google Patents. (n.d.). US8759582B2 - Process for the preparation of lacosamide.
-
MDPI. (2022). Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. Retrieved from [Link]
-
Scott, A. (2011). Early drug discovery and the rise of pharmaceutical chemistry. Drug Testing and Analysis, 3(7-8), 449-455. Retrieved from [Link]
- Google Patents. (n.d.). DK3144295T3 - METHOD FOR LACOSAMIDE PREPARATION.
-
Aalto University. (2023). Diastereoselective Synthesis of Substituted Chromenopyrrolidinones from Amino Acid-Derived Nitriles. Retrieved from [Link]
-
Scalettar, B. A. (2011). Early drug discovery and the rise of pharmaceutical chemistry. Wiley Online Library. Retrieved from [Link]
-
ChemRxiv. (2019). Diastereoselective Synthesis of β-Branched α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. Retrieved from [Link]
-
Lason, W., & Chlebicka, M. (2023). Development of Antiepileptic Drugs throughout History: From Serendipity to Artificial Intelligence. International Journal of Molecular Sciences, 24(11), 9694. Retrieved from [Link]
-
Scalettar, B. A. (n.d.). Appendix 1: History of Drug Discovery and Development. Retrieved from [Link]
- Google Patents. (n.d.). WO2011095995A1 - A process for the preparation of lacosamide.
- Google Patents. (n.d.). WO2018060781A1 - An improved process for the preparation of lacosamide.
-
Sci-Hub. (1954). The β-phenylserine series. Part III. Journal of the Chemical Society. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for L-Threo-3-Phenylserine (HMDB0002184). Retrieved from [Link]
Sources
- 1. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. research.aalto.fi [research.aalto.fi]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 3-Phenylserine by a Two-enzyme Cascade System with PLP Cofactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
- 12. chemimpex.com [chemimpex.com]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. Boc-Protected Amino Groups [organic-chemistry.org]
- 15. scbt.com [scbt.com]
Beyond the Canonical 20: A Technical Guide to Non-Natural Amino Acids in Drug Discovery
Sources
- 1. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]
- 2. Advancing Peptide Therapeutics Through Efficient Synthesis of Unnatural Amino Acids - Aragen Life Sciences [aragen.com]
- 3. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. Unnatural amino acids in novel antibody conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Genetic Code Expansion of Mammalian Cells with Unnatural Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. addgene.org [addgene.org]
- 13. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 14. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of Boc-D-threo-3-phenylserine from D-phenylalanine
An in-depth guide to the diastereoselective synthesis of Boc-D-threo-3-phenylserine, a valuable chiral building block for pharmaceutical and peptide research. This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, and the critical considerations for achieving high stereochemical fidelity.
Introduction: The Significance of Non-Canonical Amino Acids
β-Hydroxy-α-amino acids are crucial structural motifs found in a variety of biologically active natural products and pharmaceutical agents, including antibiotics and enzyme inhibitors.[1] Specifically, Boc-D-threo-3-phenylserine is a protected, non-canonical amino acid derivative that serves as a vital chiral building block in peptide synthesis and drug development.[2][3] Its unique structure, featuring two adjacent stereocenters, allows for the creation of peptides and small molecules with constrained conformations, often leading to enhanced biological activity, selectivity, and metabolic stability.
The synthesis of such molecules, however, presents a significant chemical challenge: the precise control of relative and absolute stereochemistry at both the α- and β-carbon atoms. This application note details a robust and diastereoselective pathway for the synthesis of Boc-D-threo-3-phenylserine starting from the readily available chiral precursor, D-phenylalanine. The strategy hinges on a key stereocontrolling step: a Sharpless Asymmetric Aminohydroxylation reaction.
Synthetic Strategy: A Logic-Driven Approach
The overall strategy is designed to preserve the pre-existing stereochemistry of the D-phenylalanine α-carbon while constructing the new β-hydroxyl stereocenter with a specific threo relationship. This is achieved through a multi-step sequence that transforms the starting amino acid into a specific alkene precursor, which then undergoes a diastereoselective aminohydroxylation.
The logical flow of the synthesis is as follows:
-
Amine Protection: The nucleophilic amino group of D-phenylalanine is protected with a tert-butyloxycarbonyl (Boc) group. This is essential to prevent unwanted side reactions in subsequent steps and to enhance solubility in organic solvents.[4][5]
-
Carboxylic Acid Reduction: The carboxylic acid moiety of Boc-D-phenylalanine is reduced to a primary alcohol, yielding Boc-D-phenylalaninol. This sets the stage for conversion to the key aldehyde intermediate.
-
Oxidation to Aldehyde: The primary alcohol is carefully oxidized to the corresponding aldehyde, Boc-D-phenylalaninal. This step must be performed under mild conditions to avoid over-oxidation and racemization of the adjacent chiral center.
-
(Z)-Olefination: The aldehyde is converted into a (Z)-alkene. The geometry of this alkene is critical. The subsequent aminohydroxylation reaction proceeds via syn-addition; therefore, starting with a (Z)-alkene is necessary to induce the desired threo stereochemistry in the final product.[6]
-
Sharpless Aminohydroxylation: The cornerstone of this synthesis is the osmium-catalyzed vicinal oxyamination of the (Z)-alkene. This reaction installs both the hydroxyl and amino functionalities across the double bond simultaneously and with high control over the relative (syn) stereochemistry, yielding the target Boc-D-threo-3-phenylserine.[7][8]
Experimental Protocols
Protocol 1: N-tert-Butoxycarbonyl (Boc) Protection of D-Phenylalanine
Rationale: The Boc group is selected for its stability under a wide range of reaction conditions (e.g., reduction, oxidation) and its facile removal under mild acidic conditions, which preserves the integrity of other sensitive functional groups.[9] The use of di-tert-butyl dicarbonate (Boc₂O) in an aqueous basic medium is a standard, high-yielding procedure.[10]
Materials:
-
D-Phenylalanine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
10% Hydrochloric Acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve D-phenylalanine (1 equivalent) in a 1:1 mixture of THF and water.
-
Add sodium hydroxide (2.2 equivalents) and stir until the amino acid is fully dissolved. Cool the solution to 0 °C in an ice bath.[10]
-
Add Boc₂O (1.1 equivalents) to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Slowly acidify the remaining aqueous solution to pH 2-3 with 10% HCl while stirring vigorously in an ice bath.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Evaporate the solvent under reduced pressure to yield Boc-D-phenylalanine as a white solid. The product can be further purified by recrystallization if necessary.
Protocol 2: Preparation of the (Z)-Alkene Precursor
This stage involves a three-step sequence: reduction of the carboxylic acid, oxidation to the aldehyde, and a Z-selective olefination.
2A: Reduction to Boc-D-phenylalaninol
Rationale: The conversion of the carboxylic acid to an alcohol is a necessary intermediate step for the subsequent oxidation to the aldehyde. A mixed anhydride reduction using isobutyl chloroformate followed by sodium borohydride (NaBH₄) is an effective method that avoids harsh reagents like LiAlH₄.
Procedure:
-
Dissolve Boc-D-phenylalanine (1 equiv.) in anhydrous THF and cool to -15 °C.
-
Add N-methylmorpholine (1.1 equiv.) followed by the dropwise addition of isobutyl chloroformate (1.1 equiv.), maintaining the temperature below -10 °C.
-
Stir the resulting mixture for 15 minutes to form the mixed anhydride.
-
In a separate flask, dissolve NaBH₄ (1.5 equiv.) in a small amount of water and add it to the reaction mixture.
-
Stir for 3-4 hours, allowing the reaction to slowly warm to room temperature.
-
Quench the reaction by carefully adding 1 M HCl.
-
Extract the product with ethyl acetate, wash the combined organic layers with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate to yield Boc-D-phenylalaninol.
2B: Oxidation to Boc-D-phenylalaninal
Rationale: A mild oxidation is crucial to prevent racemization of the α-carbon. Dess-Martin periodinane (DMP) is an excellent choice for this transformation, as it operates under neutral conditions at room temperature with high efficiency.
Procedure:
-
Dissolve Boc-D-phenylalaninol (1 equiv.) in anhydrous dichloromethane (DCM).
-
Add Dess-Martin periodinane (1.2 equiv.) portion-wise at room temperature.
-
Stir for 1-2 hours until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding a saturated solution of NaHCO₃ containing an excess of Na₂S₂O₃. Stir vigorously for 20 minutes.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate carefully under reduced pressure to obtain crude Boc-D-phenylalaninal, which should be used immediately in the next step.
2C: Still-Gennari (Z)-Olefination
Rationale: To achieve the desired threo product via a syn-addition, a (Z)-alkene is required. The Still-Gennari modification of the Horner-Wadsworth-Emmons reaction, using a bis(trifluoroethyl)phosphonate reagent and a strong base like KHMDS in the presence of 18-crown-6, provides excellent (Z)-selectivity.
Procedure:
-
In a flame-dried flask under argon, dissolve bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (1.2 equiv.) and 18-crown-6 (1.5 equiv.) in anhydrous THF and cool to -78 °C.
-
Add potassium bis(trimethylsilyl)amide (KHMDS, 1.2 equiv.) dropwise and stir for 30 minutes.
-
Add a solution of crude Boc-D-phenylalaninal (1 equiv.) in THF to the reaction mixture.
-
Stir at -78 °C for 2-3 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the (Z)-alkenoate.
Protocol 3: Diastereoselective Sharpless Aminohydroxylation
Rationale: This reaction forms the C-N and C-O bonds in a single, highly stereocontrolled step. The reaction proceeds through an osmium(VI) azaglycolate intermediate, which is formed by the syn-addition of an imidoosmium species to the alkene.[7] The use of a (Z)-alkene precursor ensures the formation of the threo diastereomer.[6]
Materials:
-
(Z)-Alkene intermediate
-
Potassium osmate(VI) dihydrate (K₂OsO₄·2H₂O)
-
(DHQ)₂PHAL (hydroquinine 1,4-phthalazinediyl diether)
-
tert-Butyl carbamate (BocNH₂)
-
Sodium hypochlorite (NaOCl, commercial bleach)
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
Sodium sulfite (Na₂SO₃)
Procedure:
-
In a round-bottom flask, prepare a solution of t-BuOH and water (1:1).
-
Add the (Z)-alkene (1 equiv.), tert-butyl carbamate (1.2 equiv.), and (DHQ)₂PHAL (0.01 equiv.). Stir until dissolved.
-
Add potassium osmate(VI) dihydrate (0.005 equiv.).
-
Cool the mixture to 0 °C and add a pre-cooled solution of NaOCl (1.5 equiv.) dropwise over 1 hour.
-
Stir the reaction at 0 °C for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding solid sodium sulfite (1.5 g per mmol of alkene) and stir for 1 hour.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford Boc-D-threo-3-phenylserine.
Data Summary and Characterization
Proper characterization of intermediates and the final product is essential for validating the success of the synthesis.
| Compound | Starting Material | Key Reagents | Typical Yield | Characterization Notes |
| Boc-D-Phenylalanine | D-Phenylalanine | Boc₂O, NaOH | >90% | White solid. Confirm by ¹H NMR and melting point. |
| Boc-D-Phenylalaninol | Boc-D-Phenylalanine | Isobutyl chloroformate, NaBH₄ | 80-90% | Oily or low-melting solid. Confirm disappearance of COOH proton and appearance of CH₂OH signals in NMR. |
| (Z)-Alkene | Boc-D-Phenylalaninal | Still-Gennari phosphonate, KHMDS | 60-75% over 2 steps | Purified by chromatography. (Z)-geometry confirmed by the magnitude of the vicinal vinyl ¹H-¹H coupling constant (J ≈ 11-12 Hz) in NMR. |
| Boc-D-threo-3-phenylserine | (Z)-Alkene | K₂OsO₄, (DHQ)₂PHAL, BocNH₂ | 65-80% | White solid. Confirm by ¹H, ¹³C NMR, and optical rotation. The threo configuration can be confirmed by the ¹H NMR coupling constant between the α- and β-protons. |
Conclusion
This application note provides a detailed, rationale-driven guide for the diastereoselective synthesis of Boc-D-threo-3-phenylserine from D-phenylalanine. By leveraging a sequence of reliable transformations, culminating in a stereochemically-defining Sharpless Aminohydroxylation, this protocol enables researchers to access this valuable building block with high purity and stereochemical control. The principles and techniques described herein are applicable to the broader synthesis of other β-hydroxy-α-amino acids, providing a foundational methodology for applications in medicinal chemistry and drug discovery.
References
-
Sharpless Aminohydroxylation (Oxyamination) . Organic Chemistry Portal. [Link]
-
Sharpless oxyamination . Wikipedia. [Link]
-
Scalable and Selective β‐Hydroxy‐α‐Amino Acid Synthesis Catalyzed by Promiscuous l‐Threonine Transaldolase ObiH . University of Wisconsin–Madison. [Link]
-
Synthesis of beta-hydroxy-alpha-amino acids under biocatalytic conditions via a transaldolase enzyme . American Chemical Society. [Link]
-
Scalable and Selective β-Hydroxy-α-Amino Acid Synthesis Catalyzed by Promiscuous l-Threonine Transaldolase ObiH . PubMed. [Link]
-
Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017 . PubMed Central. [Link]
-
Enzymatic Synthesis of β-Hydroxy-α-amino Acids Based on Recombinant d- and l-Threonine Aldolases . Journal of the American Chemical Society. [Link]
-
Boc-Protected Amino Groups . Organic Chemistry Portal. [Link]
-
The Sharpless asymmetric aminohydroxylation . Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules . PubMed Central. [Link]
-
Stereo: D/L, R/S , Erythro/Threo Nomenclature of Organic Compounds . EduRev. [Link]
-
tert-Butyloxycarbonyl protecting group . Wikipedia. [Link]
-
Erythro and Threo . Chemistry Steps. [Link]
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions . National Institutes of Health. [Link]
-
The Career of K. Barry Sharpless . Macmillan Group, Princeton University. [Link]
-
Erythro and Threo Nomenclature . YouTube. [Link]
-
Erythro- and Threo- prefixes: the (same-) or (opposite-) side? . Chiralpedia. [Link]
-
D & L configuration | Erythro & Threo form of nomenclature | Optical Isomerism part - 5 . YouTube. [Link]
-
Formation of l-threo-3-phenylserine and l-erythro-3-phenylserine from benzaldehyde and glycine by a novel microbial aldolase . ResearchGate. [Link]
-
Synthesis, characterization and radiolabeling of a new dipeptide analogue as a potential infection specific imaging agent . Scholars Research Library. [Link]
- Method for preparing D-phenylalanine through dynamic kinetic resolution.
-
N-tert-Butoxycarbonyl-L-phenylalanine . Organic Syntheses. [Link]
Sources
- 1. Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. Erythro and Threo - Chemistry Steps [chemistrysteps.com]
- 7. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]
- 8. Sharpless oxyamination - Wikipedia [en.wikipedia.org]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. Page loading... [wap.guidechem.com]
Mastering Stereocontrol: Asymmetric Synthesis of Chiral Intermediates Using Boc-D-threo-3-phenylserine
Introduction: The Imperative of Chirality in Modern Drug Discovery
In the landscape of pharmaceutical development, the precise three-dimensional arrangement of atoms within a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers of a chiral drug, can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to selectively synthesize a single desired enantiomer is a cornerstone of modern medicinal chemistry. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of N-Boc-D-threo-3-phenylserine, a versatile chiral building block, for the asymmetric synthesis of valuable chiral intermediates.
Boc-D-threo-3-phenylserine (Molecular Formula: C₁₄H₁₉NO₅) is a protected, non-proteinogenic amino acid.[1] Its rigid threo configuration, combined with the bulky phenyl and tert-butoxycarbonyl (Boc) groups, makes it an excellent precursor for the generation of chiral auxiliaries and intermediates.[2][3] The Boc group provides robust protection of the amine under a variety of reaction conditions while being readily removable under acidic conditions, a critical feature in multi-step syntheses.[4] This guide will elucidate the transformation of this accessible starting material into a powerful chiral auxiliary and demonstrate its application in achieving high levels of stereocontrol in carbon-carbon bond formation, a fundamental process in the synthesis of complex drug molecules.
Strategic Overview: From Amino Acid to Chiral Control
The central strategy detailed herein involves a two-stage process. First, Boc-D-threo-3-phenylserine is converted into a key chiral intermediate, a vicinal amino alcohol, which is then cyclized to form a chiral oxazolidinone. This oxazolidinone serves as a powerful chiral auxiliary. In the second stage, this auxiliary is acylated and utilized in a diastereoselective alkylation reaction to generate a new stereocenter with a high degree of predictability and control.
Caption: Overall workflow from starting material to chiral product.
Part 1: Synthesis of the (4R,5R)-4-Benzyl-5-phenyl-1,3-oxazolidin-2-one Chiral Auxiliary
The efficacy of an asymmetric synthesis often relies on the quality and accessibility of the chiral controller. Here, we detail the conversion of Boc-D-threo-3-phenylserine into a robust oxazolidinone auxiliary, a scaffold popularized by David A. Evans for its exceptional ability to direct stereoselective transformations.[2]
Step 1.1: Reduction of the Carboxylic Acid
The first transformation is the chemoselective reduction of the carboxylic acid moiety of Boc-D-threo-3-phenylserine to a primary alcohol. This creates the corresponding chiral amino alcohol, a critical precursor for the oxazolidinone ring system. A common and effective method for this reduction involves the use of borane reagents.
Protocol: Synthesis of (2R,3R)-N-Boc-2-amino-1-phenyl-3-propanol
-
Preparation: To a flame-dried 500 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add Boc-D-threo-3-phenylserine (10.0 g, 35.5 mmol).
-
Dissolution: Add 150 mL of anhydrous tetrahydrofuran (THF) and stir until the starting material is fully dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add a 1.0 M solution of borane-THF complex (BH₃·THF) in THF (71 mL, 71 mmol, 2.0 equivalents) dropwise via a syringe or addition funnel over 30 minutes. Maintain the temperature at 0 °C.
-
Causality Insight: The Boc group is stable to borane, allowing for selective reduction of the carboxylic acid. Using two equivalents of the reducing agent ensures complete conversion.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench by the slow, dropwise addition of methanol (approx. 20 mL) until gas evolution ceases.
-
Workup: Concentrate the mixture in vacuo. Redissolve the residue in ethyl acetate (200 mL) and wash sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to yield the pure amino alcohol. A general procedure for such reductions reports yields in the range of 80-90%.[5]
Step 1.2: Cyclization to the Oxazolidinone Auxiliary
The synthesized vicinal amino alcohol is then cyclized to form the rigid, bicyclic oxazolidinone structure. This is typically achieved by reaction with a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI).
Protocol: Synthesis of (4R,5R)-4-Benzyl-5-phenyl-1,3-oxazolidin-2-one
-
Preparation: In a well-ventilated fume hood, dissolve the (2R,3R)-N-Boc-2-amino-1-phenyl-3-propanol (8.0 g, 23.8 mmol) in 100 mL of anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine (6.6 mL, 47.6 mmol, 2.0 equivalents).
-
Cooling: Cool the solution to 0 °C.
-
Reagent Addition: In a separate flask, dissolve triphosgene (2.8 g, 9.5 mmol, 0.4 equivalents) in 30 mL of anhydrous DCM. Add this solution dropwise to the amino alcohol solution over 20 minutes.
-
Safety Note: Phosgene and its equivalents are highly toxic. Handle with extreme caution in a certified chemical fume hood.
-
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.
-
Workup: Quench the reaction by adding 50 mL of water. Separate the organic layer, and wash with 1 M HCl (2 x 30 mL), saturated aqueous NaHCO₃ (2 x 30 mL), and brine (1 x 30 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product is then recrystallized from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the pure (4R,5R)-4-Benzyl-5-phenyl-1,3-oxazolidin-2-one as a crystalline solid.
Part 2: Application in Diastereoselective Enolate Alkylation
With the chiral auxiliary in hand, its utility in controlling the formation of a new stereocenter can be demonstrated. The oxazolidinone is first acylated, and the resulting imide is then deprotonated to form a chiral enolate, which undergoes a highly diastereoselective reaction with an electrophile.
Mechanism of Stereocontrol
The high degree of stereoselectivity arises from the conformation of the enolate intermediate. The bulky substituents at the C4 and C5 positions of the oxazolidinone ring effectively shield one face of the enolate. The lithium cation chelates to the enolate oxygen and the carbonyl oxygen of the auxiliary, locking the system into a rigid conformation. Consequently, the incoming electrophile can only approach from the less sterically hindered face, leading to the preferential formation of one diastereomer.
Caption: Chelation-controlled model for diastereoselective alkylation.
Protocol: Diastereoselective Alkylation of an N-Propionyl Oxazolidinone
This protocol describes a general procedure for the alkylation of an N-propionyl derivative of our synthesized auxiliary with benzyl bromide.
-
Acylation: React the (4R,5R)-4-Benzyl-5-phenyl-1,3-oxazolidin-2-one (1.0 eq) with propionyl chloride (1.2 eq) in the presence of triethylamine (1.5 eq) in anhydrous DCM at 0 °C to room temperature to form the N-propionyl imide. Purify by column chromatography.
-
Enolate Formation: To a flame-dried flask under argon, add the N-propionyl imide (1.0 eq) and dissolve in anhydrous THF. Cool the solution to -78 °C (acetone/dry ice bath).
-
Base Addition: Slowly add lithium diisopropylamide (LDA, 1.1 eq, freshly prepared or a commercial solution) dropwise. Stir the solution at -78 °C for 30 minutes to ensure complete enolate formation.
-
Alkylation: Add benzyl bromide (1.2 eq) dropwise to the enolate solution at -78 °C. Stir for 2-4 hours at this temperature.
-
Causality Insight: Low temperature (-78 °C) is crucial to maintain the kinetic control of the reaction, preventing enolate equilibration and ensuring high diastereoselectivity.
-
-
Quenching & Workup: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Extract with ethyl acetate, wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Analysis and Purification: The diastereomeric ratio (d.r.) of the crude product can be determined by ¹H NMR spectroscopy or chiral HPLC. Purification by flash chromatography typically yields the major diastereomer in high purity. Diastereoselectivities for such alkylations often exceed 95:5.[2][6]
Step 2.3: Cleavage and Recovery of the Auxiliary
A key advantage of this methodology is the ability to cleave the newly synthesized chiral fragment and recover the auxiliary for reuse. Mild hydrolysis with lithium hydroperoxide (LiOOH) is effective for this purpose.
Protocol: Hydrolytic Cleavage
-
Preparation: Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water.
-
Cooling: Cool the solution to 0 °C.
-
Reagent Addition: Add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq).
-
Reaction: Stir the mixture at 0 °C for 2-4 hours.
-
Workup: Quench the excess peroxide by adding an aqueous solution of sodium sulfite. Acidify the mixture to pH ~2-3 with 1 M HCl and extract with ethyl acetate. The organic layer contains the chiral carboxylic acid product. The aqueous layer can be basified and extracted to recover the chiral oxazolidinone auxiliary.
Data Summary
The following table summarizes expected outcomes for the key diastereoselective alkylation step, based on literature precedents for similar oxazolidinone auxiliaries.[3][6]
| Electrophile (R-X) | Base | Temperature (°C) | Typical Yield (%) | Typical Diastereomeric Ratio (d.r.) |
| Benzyl Bromide | LDA | -78 | 85 - 95 | > 95:5 |
| Methyl Iodide | NaHMDS | -78 | 90 - 98 | > 98:2 |
| Allyl Iodide | LDA | -78 | 80 - 90 | > 95:5 |
Conclusion
Boc-D-threo-3-phenylserine serves as an outstanding starting material for a robust and reliable asymmetric synthesis platform. Its conversion to a C₂-symmetric-like oxazolidinone chiral auxiliary provides a powerful tool for the diastereoselective construction of new stereocenters, particularly in the synthesis of chiral carboxylic acid derivatives. The protocols outlined in this application note offer a clear, mechanistically grounded pathway for researchers to leverage this chiral building block, enabling the efficient and predictable synthesis of enantiomerically enriched intermediates crucial for the advancement of drug discovery and development programs.
References
-
Evans, D. A., et al. (1982). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 104(6), 1737-1739. Available at: [Link]
-
Tovillas, P., et al. (2021). Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates. The Journal of Organic Chemistry, 86(17), 11776-11785. Available at: [Link]
-
Gant, T. G. (2017). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Hungarian Journal of Industry and Chemistry, 45(2), 19-22. Available at: [Link]
-
Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal, 10(4), 132-135. Available at: [Link]
-
Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876. Available at: [Link]
-
An Efficient Method for the Reduction of N-Protected Amino Acids and Peptides to the Corresponding Alcohols. Journal of Chemical Research, Synopses, (7), 424-425. (1999). Available at: [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]
- 3. Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione | Hungarian Journal of Industry and Chemistry [hjic.mk.uni-pannon.hu]
The Strategic Application of Boc-D-threo-3-Phenylserine in the Synthesis of Neurological Drug Candidates: A Guide for Researchers
Introduction: The Significance of Chiral Scaffolds in Neuroscience Drug Discovery
In the intricate landscape of neurological drug development, the stereochemistry of a molecule is paramount. The precise three-dimensional arrangement of atoms can dictate the efficacy, selectivity, and safety of a therapeutic agent. Boc-D-threo-3-phenylserine, a protected non-proteinogenic amino acid, has emerged as a valuable chiral building block for the synthesis of complex molecules targeting the central nervous system (CNS).[1][2] Its rigid backbone and defined stereocenters provide a robust scaffold for the construction of compounds with specific pharmacological activities. This guide elucidates the strategic use of Boc-D-threo-3-phenylserine, with a detailed focus on its application in the synthesis of Droxidopa, a clinically significant neurological drug.
The tert-butyloxycarbonyl (Boc) protecting group on the amine functionality allows for controlled and sequential chemical transformations, a critical aspect in multi-step organic synthesis.[3] The inherent chirality of the D-threo configuration is instrumental in achieving the desired stereoisomer of the final drug product, thereby minimizing off-target effects and enhancing therapeutic outcomes. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only detailed protocols but also the underlying scientific rationale for the experimental choices.
Core Application: Synthesis of Droxidopa (L-threo-3,4-dihydroxyphenylserine)
Droxidopa, also known as L-threo-DOPS, is a synthetic amino acid precursor that acts as a prodrug to the neurotransmitter norepinephrine.[4] It is clinically used for the treatment of neurogenic orthostatic hypotension, a condition characterized by a drop in blood pressure upon standing, often associated with neurological disorders such as Parkinson's disease, multiple system atrophy, and pure autonomic failure.[5][6]
Mechanism of Action:
Droxidopa is enzymatically converted to norepinephrine by DOPA decarboxylase (aromatic L-amino acid decarboxylase) in the peripheral and central nervous systems.[4][7] This conversion bypasses the rate-limiting step in norepinephrine synthesis, which is the conversion of dopamine to norepinephrine by dopamine β-hydroxylase. By replenishing norepinephrine levels, Droxidopa helps to restore sympathetic tone and improve the control of blood pressure.[1][2]
Proposed Synthetic Workflow for Droxidopa from Boc-D-threo-3-phenylserine
The following multi-step synthesis outlines a plausible and scientifically grounded pathway for the preparation of Droxidopa from Boc-D-threo-3-phenylserine. Each step is accompanied by a detailed protocol and a discussion of the critical parameters.
Caption: Proposed synthetic pathway for Droxidopa.
Experimental Protocols
PART 1: Synthesis of Intermediate I - D-threo-3-phenylserine (Boc Deprotection)
Rationale: The initial step involves the removal of the Boc protecting group to liberate the free amine. Acid-catalyzed cleavage is the most common and effective method for this transformation. Trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM) is a standard and efficient reagent for this purpose.[8][9]
Protocol:
-
Dissolve Boc-D-threo-3-phenylserine (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of starting material).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, 5.0 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Co-evaporate with toluene (3 x 10 mL) to ensure complete removal of residual TFA.
-
The resulting crude D-threo-3-phenylserine trifluoroacetate salt can be used directly in the next step or neutralized with a mild base (e.g., sodium bicarbonate solution) and extracted to yield the free amine.
| Parameter | Value/Condition | Justification |
| Reagent | Trifluoroacetic acid (TFA) | Strong acid that efficiently cleaves the Boc group.[8] |
| Solvent | Dichloromethane (DCM) | Inert solvent that dissolves the starting material and is easily removed. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermicity of the reaction. |
| Monitoring | Thin Layer Chromatography (TLC) | To ensure complete conversion of the starting material. |
PART 2: Synthesis of Intermediate II - Cbz-D-threo-3-phenylserine (N-Protection)
Rationale: To facilitate the subsequent hydroxylation step and prevent unwanted side reactions, the free amine of D-threo-3-phenylserine is reprotected with a benzyloxycarbonyl (Cbz) group. The Cbz group is stable under various reaction conditions and can be removed under mild hydrogenolysis conditions.[10]
Protocol:
-
Dissolve D-threo-3-phenylserine (1.0 eq) in a mixture of 1,4-dioxane and water (1:1 v/v).
-
Add sodium bicarbonate (NaHCO₃, 2.5 eq) to the solution and stir until dissolved.
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzyl chloroformate (Cbz-Cl, 1.2 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, dilute with water and wash with diethyl ether to remove any excess Cbz-Cl and benzyl alcohol.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Cbz-D-threo-3-phenylserine.
| Parameter | Value/Condition | Justification |
| Reagent | Benzyl chloroformate (Cbz-Cl) | Common and effective reagent for introducing the Cbz protecting group. |
| Base | Sodium bicarbonate (NaHCO₃) | Neutralizes the HCl generated during the reaction. |
| Solvent | Dioxane/Water | Provides a biphasic system suitable for the Schotten-Baumann reaction. |
| Temperature | 0 °C to Room Temperature | Controls the reactivity of benzyl chloroformate. |
PART 3: Synthesis of Intermediate III - Cbz-D-threo-3-(3,4-dihydroxyphenyl)serine (Aromatic Dihydroxylation)
Rationale: The introduction of two hydroxyl groups onto the phenyl ring is a critical step. This can be achieved through various methods, including enzymatic hydroxylation or chemical oxidation.[11] A common chemical approach involves a two-step process of ortho-formylation followed by a Dakin oxidation. Alternatively, direct dihydroxylation methods using oxidizing agents can be employed, although regioselectivity can be a challenge. For this protocol, we will outline a conceptual approach based on modern catalytic methods.
Protocol (Conceptual - requires optimization):
-
Dissolve Cbz-D-threo-3-phenylserine (1.0 eq) in a suitable solvent such as acetic acid.
-
Add a palladium catalyst, for example, Palladium(II) acetate (0.1 eq), and a directing group if necessary to achieve ortho-selectivity.[12]
-
Introduce an oxidizing agent, such as hydrogen peroxide or a peroxy acid, under controlled conditions.
-
The reaction may require elevated temperatures and an inert atmosphere.
-
Monitor the formation of the catechol product by HPLC-MS.
-
Upon completion, the reaction mixture would be worked up by quenching the oxidant, followed by extraction and purification by column chromatography.
Note: This step is challenging and requires careful optimization of reaction conditions to achieve the desired regioselectivity and yield. Literature precedents for similar transformations on related substrates should be thoroughly reviewed.[13][14]
| Parameter | Value/Condition | Justification |
| Catalyst | Palladium(II) acetate (example) | Can facilitate C-H activation for hydroxylation.[12] |
| Oxidant | Hydrogen peroxide/Peroxy acid | Source of oxygen for the hydroxylation. |
| Solvent | Acetic acid | A common solvent for oxidation reactions. |
| Monitoring | HPLC-MS | To identify and quantify the desired product and byproducts. |
PART 4: Synthesis of Droxidopa (Final Deprotection)
Rationale: The final step involves the simultaneous removal of the Cbz protecting group from the amine and any potential benzyl protecting groups on the catechol hydroxyls (if used in the previous step). Catalytic hydrogenolysis is the method of choice for this transformation as it is clean and efficient.[10][15]
Protocol:
-
Dissolve Cbz-D-threo-3-(3,4-dihydroxyphenyl)serine (1.0 eq) in methanol or ethanol.
-
Add Palladium on carbon (10% Pd/C, 10% w/w) to the solution.
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the combined filtrates under reduced pressure to yield crude Droxidopa.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
| Parameter | Value/Condition | Justification |
| Catalyst | 10% Palladium on carbon (Pd/C) | Highly effective catalyst for hydrogenolysis of Cbz and benzyl groups.[15] |
| Hydrogen Source | Hydrogen gas | The reducing agent for the deprotection reaction. |
| Solvent | Methanol/Ethanol | Common solvents for catalytic hydrogenation. |
| Purification | Recrystallization | To obtain the final product with high purity. |
Broader Applications and Future Directions
While the synthesis of Droxidopa is a prime example, the utility of Boc-D-threo-3-phenylserine extends to the exploration of other neurological drug candidates. Its chiral scaffold can be incorporated into novel structures targeting a range of CNS disorders. For instance, derivatives of phenylserine have been investigated for their potential as NMDA receptor modulators and neuroprotective agents.[12] The synthetic methodologies outlined in this guide can be adapted for the preparation of a library of phenylserine analogs for structure-activity relationship (SAR) studies, a crucial component of modern drug discovery.
Conclusion
Boc-D-threo-3-phenylserine is a versatile and valuable chiral building block in the synthesis of neurological drug candidates. Its strategic application, exemplified by the synthesis of Droxidopa, underscores the importance of stereochemical control in designing effective CNS-active compounds. The protocols and rationales presented in this guide are intended to empower researchers to leverage this important synthon in their drug discovery endeavors, ultimately contributing to the development of new therapies for debilitating neurological disorders.
References
-
Kaufmann, H. (2008). L-dihydroxyphenylserine (Droxidopa): a new therapy for neurogenic orthostatic hypotension: the US experience. Clinical Autonomic Research, 18(1), 19-24. [Link][1]
- Goldstein, D. S. (2006). L-Dihydroxyphenylserine (Droxidopa): a new therapy for neurogenic orthostatic hypotension. Clinical Autonomic Research, 16(1), 2-10.
- Mathias, C. J. (2008). L-dihydroxyphenylserine (Droxidopa) in the treatment of neurogenic orthostatic hypotension. Journal of the Neurological Sciences, 265(1-2), 1-8.
- Gibbons, C. H., & Freeman, R. (2015). Droxidopa for neurogenic orthostatic hypotension. The New England Journal of Medicine, 373(11), 1052-1063.
-
Wikipedia. (2023). Droxidopa. [Link]
- Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature Reviews Neuroscience, 14(6), 383-400.
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
- Lipton, S. A. (2006). Paradigm shift in neuroprotection by NMDA receptor blockade: memantine and beyond. Nature Reviews Drug Discovery, 5(2), 160-170.
- Sumitomo Chemical Company. (1984). Process for producing optically active threo-3-(3,4-dihydroxyphenyl)serine. U.S.
-
Sultane, P. R., Mete, T. B., & Bhat, R. G. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Tetrahedron Letters, 56(38), 5262-5265. [Link][15]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504.
- Demeunynck, M., & Moucheron, C. (2012). Recent advances in the synthesis of catechols. European Journal of Organic Chemistry, 2012(28), 5435-5456.
- Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme.
-
Aapptec. (n.d.). N-Terminal Deprotection - Boc removal. Retrieved from [Link][9]
-
Fetzner, S. (2010). Enzymatic hydroxylation of aromatic compounds. Applied Microbiology and Biotechnology, 86(5), 1267-1285. [Link][11]
- Que, L., & Tolman, W. B. (2008). Biologically inspired oxidation catalysis.
- Lundquist, J. T., & Pelletier, J. C. (2001). Improved solid-phase peptide synthesis method utilizing alpha-azide-protected amino acids. Organic Letters, 3(5), 781-783.
-
Sharma, A., & Kumar, P. (2012). A simple and efficient green method for the deprotection of N-Boc in various structurally diverse amines under water-mediated catalyst-free conditions. Green Chemistry Letters and Reviews, 5(4), 437-441. [Link][3]
- Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons.
-
Ogawa, T., et al. (1986). L-threo-3,4-dihydroxyphenylserine treatment of Parkinson's disease. Rinsho shinkeigaku= Clinical neurology, 26(8), 846-851. [Link][6]
- Shul'pin, G. B. (2010). Metal-catalysed hydrocarbon oxygenations in solutions: the dramatic role of additives: a review.
Sources
- 1. L-dihydroxyphenylserine (Droxidopa): a new therapy for neurogenic orthostatic hypotension: the US experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. What is the mechanism of Droxidopa? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Enzymatic hydroxylation of aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of Catechols from Phenols via Pd-Catalyzed Silanol-Directed C–H Oxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Unmasking Steps in Intramolecular Aromatic Hydroxylation by a Synthetic Nonheme Oxoiron(IV) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enabling Aromatic Hydroxylation in a Cytochrome P450 Monooxygenase Enzyme through Protein Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Coupling reagents for Boc-D-threo-3-phenylserine in peptide synthesis
Application Note & Protocol Guide
Topic: Advanced Coupling Strategies for Boc-D-threo-3-phenylserine in Peptide Synthesis
For: Researchers, scientists, and drug development professionals.
Abstract
The incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug discovery, enabling the modulation of conformation, stability, and biological activity. Boc-D-threo-3-phenylserine, a β-hydroxy-α-amino acid, is a particularly valuable building block for inducing specific structural constraints such as β-turns.[1] However, its successful incorporation into peptide sequences is challenging due to significant steric hindrance and an elevated risk of epimerization.[2][3][4] This guide provides a detailed analysis of the challenges associated with coupling Boc-D-threo-3-phenylserine and offers a comparative evaluation of modern coupling reagents. We present field-proven, optimized protocols using state-of-the-art onium salt reagents to maximize coupling efficiency and preserve stereochemical integrity, ensuring the successful synthesis of complex peptides.
The Challenge: Understanding the Steric and Stereochemical Hurdles
The efficient coupling of Boc-D-threo-3-phenylserine presents two primary obstacles that must be overcome for successful peptide synthesis:
-
Profound Steric Hindrance: The combination of the bulky tert-butyloxycarbonyl (Boc) protecting group on the α-amine and the phenyl group on the β-carbon creates a sterically crowded environment around the carboxylic acid.[] This bulk significantly impedes the approach of the incoming nucleophilic amine of the growing peptide chain, leading to sluggish or incomplete coupling reactions when using standard reagents.[3][4][6] Incomplete couplings result in deletion sequences, which are challenging to separate from the target peptide and reduce overall yield.[6]
-
Elevated Risk of Epimerization: Epimerization, the loss of stereochemical purity at the α-carbon, is a critical side reaction in peptide synthesis.[7] The activation of the carboxyl group, necessary for amide bond formation, involves the abstraction of the α-proton, which can lead to racemization.[8] Sterically hindered amino acids like 3-phenylserine often require longer activation times or more forceful coupling conditions, which dramatically increases the window of opportunity for this undesirable side reaction to occur.[7][9] Maintaining the D-threo configuration is paramount, as even minor epimerization can drastically alter the peptide's conformation and abolish its biological activity.[7]
Due to these factors, traditional coupling reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) alone are often inefficient and lead to unacceptable levels of epimerization for this specific residue.[3][10][11][12] Therefore, the selection of a highly efficient and low-racemization coupling reagent is the single most critical decision for its successful incorporation.
Selecting the Optimal Coupling Reagent: A Comparative Analysis
Modern peptide synthesis relies on a suite of powerful onium salt-based reagents (aminium/uronium and phosphonium salts) that generate highly reactive active esters in situ.[11] These reagents are designed to achieve rapid coupling rates, thereby minimizing the contact time of the activated amino acid and suppressing epimerization.[13][14]
Aminium/Uronium Salt Reagents
These reagents are characterized by their rapid activation kinetics and high coupling efficiencies.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): Widely regarded as the gold standard for difficult couplings.[4][15] Its superiority stems from the formation of a highly reactive OAt-active ester.[15][16] The electron-withdrawing properties of the pyridine nitrogen in the HOAt leaving group make the activated carbonyl carbon exceptionally electrophilic.[13] This leads to faster reactions and significantly less epimerization compared to HOBt-based analogues like HBTU.
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly effective and commonly used reagent, HBTU generates an OBt active ester. While efficient for many standard couplings, it is less reactive than HATU, which can be a disadvantage for severely hindered residues like Boc-D-threo-3-phenylserine.[13]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt based on OxymaPure as the leaving group.[17] COMU exhibits reactivity comparable to HATU but offers advantages in safety (it is not based on potentially explosive benzotriazoles) and solubility.[11][17] It is an excellent and often preferred alternative to HATU.[17]
Phosphonium Salt Reagents
Phosphonium-based reagents are also highly effective and offer a key advantage over aminium salts: they cannot cause guanidinylation of the N-terminal amine, a side reaction that irreversibly terminates the peptide chain.[8][13]
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A powerful and widely used phosphonium reagent that generates the same OBt active ester as HBTU.[10][11] It is known for rapid couplings and is a reliable choice for many sequences.[11]
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): The phosphonium analogue of HATU, PyAOP generates the more reactive OAt active ester.[10][13] It is particularly effective for coupling N-methylated or other sterically demanding amino acids and serves as an excellent choice for Boc-D-threo-3-phenylserine.[3][10]
Data Summary and Recommendation
For the specific challenge of incorporating Boc-D-threo-3-phenylserine, reagents that form the OAt active ester (HATU, PyAOP) or the highly reactive Oxyma ester (COMU) are strongly recommended.
| Reagent | Type | Relative Reactivity | Epimerization Risk | Key Advantages | Key Disadvantages |
| DIC/HOBt | Carbodiimide | Moderate | Moderate | Low cost | Slow for hindered couplings, byproduct removal |
| HBTU | Aminium Salt | High | Low-Moderate | Fast, reliable for standard use | Less effective than HATU for difficult couplings; risk of guanidinylation[13][18] |
| PyBOP | Phosphonium Salt | High | Low-Moderate | Fast, no guanidinylation risk[13] | Byproduct can be difficult to remove in solution phase |
| HATU | Aminium Salt | Very High | Very Low | Superior efficiency for hindered residues, minimal epimerization[14][15] | Higher cost; risk of guanidinylation[13][18] |
| PyAOP | Phosphonium Salt | Very High | Very Low | Excellent for hindered couplings, no guanidinylation risk[10][13] | Higher cost |
| COMU | Aminium Salt | Very High | Very Low | Reactivity rivals HATU, enhanced safety profile, better solubility[11][17] | Higher cost |
Visualized Mechanisms and Workflows
General Coupling Mechanism via Onium Salts
The efficacy of onium salt reagents lies in their ability to rapidly convert a stable carboxylic acid into a highly reactive acyl-intermediate (active ester), which is then readily attacked by the amine to form the desired amide bond.
Caption: Onium salt-mediated amide bond formation workflow.
Standard Boc-SPPS Coupling Cycle Workflow
A single cycle of amino acid addition in Boc solid-phase peptide synthesis (SPPS) is a multi-step process involving deprotection, neutralization, and coupling, with extensive washing between each chemical step to remove excess reagents and byproducts.[19][20]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
- 12. file.globalso.com [file.globalso.com]
- 13. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. people.uniurb.it [people.uniurb.it]
- 19. Overview of Custom Peptide Synthesis [peptide2.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocols: Strategic Boc Deprotection for Peptides Incorporating D-threo-3-phenylserine
Introduction: The Challenge of Non-Canonical Residues
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in modern drug discovery, offering pathways to novel therapeutics with enhanced stability, conformational constraint, and biological activity. D-threo-3-phenylserine, a β-hydroxy-α-amino acid, is one such building block of significant interest. Its unique stereochemistry and hydroxyl functionality can induce specific secondary structures and provide new interaction points for molecular targets.
The tert-butyloxycarbonyl (Boc) protecting group, a cornerstone of the robust Boc/Bzl (benzyl) protection strategy in solid-phase peptide synthesis (SPPS), is prized for its reliability.[1][2] However, the acid-labile nature of the Boc group necessitates the use of strong acids for its removal, a step that can pose significant challenges when sensitive residues like D-threo-3-phenylserine are present. The primary concerns are not only the integrity of the phenylserine residue itself but also the prevention of side reactions involving other susceptible amino acids in the sequence. This guide provides a detailed examination of the mechanisms, potential pitfalls, and optimized protocols for the successful deprotection of Boc-protected peptides containing D-threo-3-phenylserine.
The Mechanism and Perils of Acid-Catalyzed Deprotection
The removal of the Boc group is a classic acid-catalyzed elimination reaction.[3][4] The process is initiated by the protonation of the Boc group's carbonyl oxygen by a strong acid, typically trifluoroacetic acid (TFA). This protonation destabilizes the protecting group, leading to the cleavage of the tert-butyl-oxygen bond. This step generates a highly stable tert-butyl cation and a transient carbamic acid intermediate, which rapidly decomposes into the desired free N-terminal amine and carbon dioxide.[3][4][5]
The chief complication arises from the liberated tert-butyl cation.[4][6] This potent electrophile will readily alkylate any nucleophilic sites within the peptide sequence if left unchecked. Common targets for this side reaction include the indole ring of tryptophan (Trp), the thioether of methionine (Met), the thiol of cysteine (Cys), and the phenolic ring of tyrosine (Tyr).[4] To mitigate this, deprotection and cleavage solutions invariably contain "scavengers"—reagents designed to trap the tert-butyl cation before it can cause damage to the peptide.[7][8]
While D-threo-3-phenylserine's β-hydroxyl group is relatively stable, the strongly acidic conditions required for final cleavage warrant careful consideration, similar to the handling of serine and threonine residues. The primary goal is to employ a deprotection and cleavage strategy that is both efficient and preserves the integrity of the entire peptide.
Experimental Protocols
Two distinct phases of Boc deprotection occur during SPPS: the repetitive Nα-deprotection after each coupling cycle and the final global deprotection and cleavage from the resin.
Protocol 1: Iterative Nα-Boc Deprotection in SPPS
This protocol outlines the standard procedure for removing the temporary Nα-Boc group to expose the amine for the next coupling cycle.
Materials:
-
Boc-protected peptide-resin
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA), reagent grade
-
10% (v/v) N,N-Diisopropylethylamine (DIPEA) in DCM
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 15-30 minutes in a suitable reaction vessel. Drain the solvent. This step is crucial for ensuring that all reagents can freely access the reactive sites on the resin-bound peptide.
-
Pre-Wash: Wash the resin twice with the deprotection solution (e.g., 50% TFA in DCM) for 1 minute each. This removes residual base from the previous coupling step and prepares the resin for the main deprotection reaction.
-
Deprotection: Add the deprotection solution (50% TFA in DCM, using ~15 mL per gram of resin) and agitate the mixture for 20-30 minutes at room temperature.[9] The N-terminal amine is now deprotected but exists as a trifluoroacetate salt.
-
Washing: Drain the deprotection solution and wash the peptide-resin thoroughly with DCM (5-6 times) to remove all traces of TFA.
-
Neutralization: To prepare for the subsequent coupling step, the N-terminal amine salt must be neutralized to its free base form. Wash the resin three times with a 10% solution of DIPEA in DCM for 2 minutes each.[3]
-
Final Wash: Wash the resin again with DCM (5-6 times) to remove excess DIPEA and its salts. The resin is now ready for the next amino acid coupling.
Protocol 2: Final Cleavage and Global Deprotection
This protocol describes the final step where the completed peptide is cleaved from the solid support and all side-chain protecting groups are removed simultaneously. The choice of the "cleavage cocktail" is critical and depends on the peptide's sequence. For a peptide containing D-threo-3-phenylserine alongside other sensitive residues, a robust scavenger mixture is essential.
Recommended Cocktail: Reagent K
Reagent K is a highly effective, general-purpose cleavage cocktail suitable for peptides containing sensitive residues such as Cys, Met, Trp, and Tyr, making it an excellent choice for sequences incorporating D-threo-3-phenylserine.[7][10]
Composition:
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
Procedure:
-
Resin Preparation: Place the dry peptide-resin (e.g., 0.1-0.25 mmol scale) into a clean cleavage flask.
-
Cocktail Addition: Prepare the Reagent K cocktail immediately before use. Add the cocktail to the resin (a common ratio is 10 mL of cocktail per gram of resin).[8] Swirl gently to ensure the entire resin bed is wetted.
-
Cleavage Reaction: Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling. During this time, the acidic environment cleaves the peptide from the resin and removes side-chain protecting groups, while the scavengers neutralize reactive cations.
-
Peptide Filtration: Filter the resin using a fritted funnel, collecting the TFA solution containing the cleaved peptide into a clean centrifuge tube.
-
Resin Wash: Wash the resin twice with a small volume of fresh TFA to ensure complete recovery of the peptide. Combine all filtrates.
-
Peptide Precipitation: In a well-ventilated fume hood, add the TFA solution dropwise to a 10-fold volume of ice-cold diethyl ether. A white precipitate of the crude peptide should form immediately.
-
Isolation: Allow the peptide to precipitate fully at -20°C for at least 30 minutes. Pellet the peptide by centrifugation (e.g., 3000 x g for 5 minutes). Carefully decant the ether.
-
Washing: Wash the peptide pellet twice with cold diethyl ether, repeating the centrifugation and decanting steps, to remove residual scavengers and organic impurities.
-
Drying: After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification by RP-HPLC.
Data Summary and Workflow Visualization
Table 1: Comparison of Common TFA-Based Cleavage Cocktails
The selection of a cleavage cocktail is dictated by the amino acid composition of the peptide. The following table summarizes common choices and their applications.
| Cleavage Cocktail | Composition (v/v/w) | Key Scavengers & Roles | Recommended For |
| Reagent K [7][10] | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | Phenol: Protects Tyr. Thioanisole: Protects Trp, Met. EDT: Protects Cys, reduces Met(O). Water: Cation scavenger. | General use, especially for peptides containing any combination of Trp, Met, Cys, and Tyr. Highly recommended for sequences with D-threo-3-phenylserine. |
| Reagent B [7][8] | TFA/Phenol/H₂O/TIPS (88:5:5:2) | TIPS (Triisopropylsilane): Efficiently reduces and scavenges trityl cations. Phenol/Water: General scavengers. | "Odorless" option suitable for peptides with Trt-protected Cys, His, Asn, Gln. Less effective at reducing methionine sulfoxide. |
| TFA / H₂O / TIPS | TFA/H₂O/TIPS (95:2.5:2.5) | TIPS & Water: General purpose cation scavengers. | Peptides lacking highly sensitive residues like Trp or Met. A good baseline for simple sequences.[10] |
Diagram 1: General Workflow for Final Peptide Cleavage & Deprotection
Sources
- 1. biosynth.com [biosynth.com]
- 2. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. chempep.com [chempep.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Strategic Approach to the HPLC Purification of Peptides Incorporating Boc-D-threo-3-Phenylserine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of non-canonical amino acids into peptide sequences is a critical strategy in modern drug discovery, often imparting enhanced stability, novel bioactivity, and improved pharmacokinetic profiles. Boc-D-threo-3-phenylserine, with its bulky N-terminal tert-butyloxycarbonyl (Boc) protecting group and hydrophobic phenyl side-chain, presents unique challenges during reversed-phase high-performance liquid chromatography (RP-HPLC) purification. This application note provides a detailed, experience-driven guide for developing a robust HPLC purification protocol for these complex peptides. We will explore the underlying principles of reversed-phase chromatography as they apply to such hydrophobic and sterically hindered molecules, and present a systematic approach to method development, from initial crude analysis to final purity assessment.
Introduction: The Chromatographic Challenge of Boc-D-threo-3-Phenylserine Peptides
Peptides containing Boc-D-threo-3-phenylserine are inherently hydrophobic due to the combined contributions of the Boc group and the phenyl ring. This increased hydrophobicity can lead to several purification challenges:
-
Poor Solubility: The crude peptide may exhibit limited solubility in the aqueous mobile phases typically used at the start of an RP-HPLC gradient.[1]
-
Strong Retention: The peptide is likely to bind strongly to the hydrophobic stationary phase (e.g., C18), requiring higher concentrations of organic solvent for elution.
-
Peak Tailing and Broadening: Strong interactions with the stationary phase can lead to poor peak shape, making it difficult to resolve the target peptide from closely eluting impurities.[2]
-
Aggregation: Hydrophobic peptides have a tendency to aggregate, which can result in low recovery and even column blockage.[1]
A successful purification strategy must address these challenges through careful optimization of sample preparation, column chemistry, and mobile phase composition.
Foundational Knowledge: Key Parameters in RP-HPLC of Protected Peptides
Reversed-phase HPLC separates molecules based on their hydrophobicity.[3] A less polar (more hydrophobic) molecule will have a stronger affinity for the non-polar stationary phase and will thus elute later, at a higher concentration of the organic mobile phase. The standard mobile phase for peptide purification consists of an aqueous component (Solvent A), typically water with an ion-pairing agent, and an organic component (Solvent B), usually acetonitrile with the same ion-pairing agent.[4]
The Critical Role of the Ion-Pairing Agent: Trifluoroacetic acid (TFA) is the most common ion-pairing agent used in peptide purification.[4][5] At a typical concentration of 0.1%, TFA serves two primary functions:
-
Acidification: It maintains a low pH (around 2), ensuring that the carboxylic acid groups of the peptide are protonated, which sharpens peaks.
-
Ion Pairing: It forms ion pairs with the positively charged residues of the peptide, increasing their hydrophobicity and enhancing their retention on the stationary phase.[6]
Experimental Workflow: A Step-by-Step Protocol
The following protocol is a recommended starting point for the purification of a peptide containing Boc-D-threo-3-phenylserine. It is designed to be a self-validating system, where the results of the initial analytical run inform the optimization of the preparative purification.
Caption: HPLC Purification Workflow for Peptides with Boc-D-threo-3-phenylserine.
Sample Preparation: Overcoming Solubility Hurdles
Proper sample preparation is paramount to prevent peptide precipitation and ensure efficient chromatography.
-
Initial Solubility Testing: Before dissolving the entire batch of crude peptide, test the solubility of a small amount in various solvents. Due to the hydrophobic nature of the peptide, it is unlikely to be soluble in purely aqueous solutions.[7]
-
Recommended Dissolution Protocol:
-
Dissolve the crude peptide in a minimal amount of a strong organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Once fully dissolved, slowly add the aqueous mobile phase (Solvent A: 0.1% TFA in water) to the desired concentration for injection. Be vigilant for any signs of precipitation.
-
If precipitation occurs, try a different initial organic solvent or a higher initial concentration of acetonitrile in the aqueous diluent.
-
-
Filtration: Before injection, filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.[8]
HPLC System and Column Selection
-
HPLC System: A standard preparative HPLC system with a gradient pump, UV detector, and fraction collector is required.
-
Column Chemistry:
-
Initial Screening: A C18 column is the standard choice for peptide purification and a good starting point.[3]
-
For Highly Hydrophobic Peptides: If the peptide shows excessive retention or poor peak shape on a C18 column, consider a stationary phase with a shorter alkyl chain, such as C8 or C4. These columns are less hydrophobic and can improve the recovery of strongly retained peptides.[2]
-
-
Column Dimensions:
-
Analytical: 4.6 mm x 150-250 mm, 3-5 µm particle size.
-
Preparative: 21.2 mm or 50 mm x 250 mm, 5-10 µm particle size.
-
Mobile Phase Preparation
-
Solvent A: HPLC-grade water with 0.1% (v/v) trifluoroacetic acid (TFA).
-
Solvent B: HPLC-grade acetonitrile with 0.1% (v/v) trifluoroacetic acid (TFA).
Method Development: From Analytical to Preparative Scale
The purification process should always begin with an analytical-scale separation to determine the optimal conditions before scaling up to a preparative column.[4]
3.4.1. Analytical "Scouting" Run
The purpose of this run is to determine the approximate concentration of Solvent B at which the target peptide elutes.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 250 mm, 5 µm | Standard for initial peptide analysis. |
| Flow Rate | 1.0 mL/min | Typical for a 4.6 mm ID column. |
| Detection | 220 nm and 280 nm | 220 nm for the peptide backbone, 280 nm for aromatic residues (e.g., the phenyl group). |
| Gradient | 5% to 95% B over 30 min | A broad gradient to ensure elution of the peptide and all impurities. |
3.4.2. Method Optimization
Based on the retention time of the target peptide in the scouting run, the gradient can be optimized to improve resolution. For example, if the peptide elutes at 20 minutes in the scouting run (which corresponds to approximately 65% B), a shallower gradient around this point will provide better separation.
| Parameter | Optimized Setting (Example) | Rationale |
| Gradient | 55% to 75% B over 40 min | A shallower gradient increases the separation between the target peptide and closely eluting impurities.[9] |
3.4.3. Preparative Scale-Up
Once the analytical method is optimized, it can be scaled up for preparative purification. The gradient and flow rate must be adjusted for the larger column diameter.
| Parameter | Preparative Setting (Example for 21.2 mm ID column) | Rationale |
| Column | C18, 21.2 x 250 mm, 10 µm | A common preparative column dimension. |
| Flow Rate | 21.2 mL/min | Flow rate is scaled proportionally to the cross-sectional area of the column. |
| Gradient | 55% to 75% B over 40 min | The optimized gradient is maintained. |
| Loading | Dependent on column capacity and peptide solubility | Start with a conservative load and increase in subsequent runs if resolution is maintained. |
Post-Purification Analysis and Processing
-
Fraction Analysis: Analyze the collected fractions using the optimized analytical HPLC method to determine the purity of each fraction.
-
Pooling: Combine the fractions that meet the desired purity level.
-
Lyophilization: Freeze-dry the pooled fractions to remove the mobile phase and obtain the purified peptide as a solid.
Advanced Troubleshooting and Optimization
-
Elevated Temperature: For particularly hydrophobic peptides that exhibit poor peak shape, increasing the column temperature to 40-60°C can improve solubility, reduce mobile phase viscosity, and enhance peak symmetry.[2]
-
Alternative Ion-Pairing Agents: If TFA is not suitable for the final application (e.g., due to its potential for ion suppression in mass spectrometry), formic acid (0.1%) can be used as an alternative, although it may result in broader peaks.[4]
-
Normal-Phase Chromatography: For fully protected peptides that are insoluble in aqueous solutions, normal-phase chromatography can be a viable alternative to reversed-phase.[1] This would involve a polar stationary phase (e.g., silica) and non-polar mobile phases.
Conclusion
The successful HPLC purification of peptides containing Boc-D-threo-3-phenylserine is a multi-step process that requires a systematic and logical approach to method development. By understanding the inherent challenges posed by the hydrophobicity and steric bulk of this non-canonical amino acid, and by employing a strategy of analytical-scale optimization followed by preparative-scale purification, researchers can achieve high-purity peptides suitable for a wide range of applications in drug discovery and development. The protocols and strategies outlined in this application note provide a robust framework for navigating the complexities of purifying these challenging yet valuable molecules.
References
-
Agilent Technologies. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Available at: [Link]
-
Biotage. (2023). Can you use normal phase chromatography to purify protected peptides? Available at: [Link]
- Mant, C. T., & Hodges, R. S. (2009). HPLC of Peptides and Proteins: Principles and Practice. In Methods in Molecular Biology, vol. 536. Humana Press.
-
MDPI. (2023). Study on the Interaction of a Peptide Targeting Specific G-Quadruplex Structures Based on Chromatographic Retention Behavior. Available at: [Link]
-
protocols.io. (2016). HPLC Purification of Peptides. Available at: [Link]
-
RSC Publishing. (2023). Super silyl-based stable protecting groups for both the C- and N-terminals of peptides. Available at: [Link]
-
The Nest Group, Inc. (n.d.). Designing Purification Methods for Hydrophobic Peptides. Available at: [Link]
-
Waters Corporation. (n.d.). Selecting a Reversed-Phase Column for the Peptide Mapping Analysis of a Biotherapeutic Protein. Available at: [Link]
- WO2020144111A1 - Hplc free purification of peptides by the use of new capping and capture reagents.
- Bofill, J. M., et al. (2015). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. Journal of Visualized Experiments, (99), e52824.
-
Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Available at: [Link]
- Al Musaimi, O., & Al-Amri, M. (2020). Prediction of peptides retention behavior in reversed-phase liquid chromatography based on their hydrophobicity.
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]
- Guo, D., Mant, C. T., Taneja, A. K., Parker, J. M., & Hodges, R. S. (1986). Prediction of peptide retention times in reversed-phase high-performance liquid chromatography. I. Determination of retention coefficients of amino acid side-chains of model synthetic peptides.
Sources
- 1. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2020144111A1 - Hplc free purification of peptides by the use of new capping and capture reagents - Google Patents [patents.google.com]
- 3. Prediction of peptides retention behavior in reversed‐phase liquid chromatography based on their hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A story of peptides, lipophilicity and chromatography – back and forth in time - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Factors Influencing the Prediction Accuracy of Model Peptides in Reversed-Phase Liquid Chromatography [mdpi.com]
- 7. nestgrp.com [nestgrp.com]
- 8. protocols.io [protocols.io]
- 9. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
Large-scale synthesis of Boc-D-threo-3-phenylserine for pharmaceutical use
Application Note & Protocol
Large-Scale Synthesis of Boc-D-threo-3-phenylserine for Pharmaceutical Use
Abstract: Boc-D-threo-3-phenylserine is a non-proteinogenic amino acid of significant value in pharmaceutical development.[1][2][] Its unique stereochemistry and the presence of the tert-butyloxycarbonyl (Boc) protecting group make it a critical building block for synthesizing complex peptides and small molecule drugs, particularly those targeting neurological disorders.[4][5][6] The Boc group facilitates controlled peptide bond formation by preventing unwanted reactions at the amine terminus.[7] This guide provides a comprehensive, robust, and scalable three-part manufacturing process for Boc-D-threo-3-phenylserine, designed for implementation in drug development and manufacturing environments. The protocol emphasizes procedural causality, safety, and rigorous quality control to yield a final product that meets stringent pharmaceutical standards.
Strategic Synthesis Overview
The manufacturing of enantiomerically pure Boc-D-threo-3-phenylserine is a multi-stage process that requires precise control over stereochemistry. A logical and industrially proven approach involves three core stages:
-
Initial Synthesis: Production of racemic (DL)-threo-3-phenylserine. This stage focuses on creating the correct relative stereochemistry (threo) in a cost-effective manner.
-
Chiral Resolution: Separation of the racemic mixture to isolate the desired D-enantiomer. This is the most critical step for ensuring the biological activity and safety of the final pharmaceutical ingredient.
-
Amine Protection: Introduction of the Boc protecting group onto the isolated D-threo-3-phenylserine to yield the final product.
This sequential strategy ensures that the costly chiral resolution step is performed on a simple intermediate and that the final product possesses the high chemical and stereoisomeric purity required for pharmaceutical applications.
Figure 1: High-level workflow for the synthesis of Boc-D-threo-3-phenylserine.
Part I: Synthesis of Racemic (DL)-threo-3-phenylserine
Principle: The synthesis of the phenylserine backbone is achieved via an aldol-type condensation reaction between benzaldehyde and the enolate of glycine. The reaction is catalyzed by a base. Control of the reaction conditions, particularly temperature and the choice of base, is crucial to maximize the yield of the desired threo diastereomer over the erythro form. This method is selected for its use of readily available, inexpensive starting materials and its proven scalability.
Detailed Protocol: Aldol Condensation
-
Reactor Setup: Charge a suitable jacketed glass-lined reactor with methanol. Initiate agitation and cool the solvent to 0–5°C.
-
Base Preparation: While maintaining the temperature, slowly add sodium metal in portions to the methanol to form sodium methoxide. Causality: The in-situ formation of sodium methoxide provides a strong, anhydrous base necessary to efficiently deprotonate glycine. This reaction is highly exothermic and requires careful temperature control.
-
Glycine Addition: Once all the sodium has reacted and the solution is homogeneous, add glycine to the reactor. Stir the resulting slurry for 60 minutes at 0–5°C to allow for complete salt formation.
-
Aldehyde Addition: Slowly add benzaldehyde dropwise to the reaction mixture, ensuring the internal temperature does not exceed 10°C. Causality: A low temperature during the aldehyde addition favors the kinetic formation of the threo diastereomer and minimizes side reactions.
-
Reaction: Allow the reaction to stir at 5–10°C for 24 hours. Monitor the reaction progress by HPLC until benzaldehyde consumption is complete.
-
Quenching and pH Adjustment: Carefully quench the reaction by adding glacial acetic acid to neutralize the sodium methoxide, adjusting the pH to ~7.0. This will precipitate the crude product.
-
Isolation: Filter the resulting solid precipitate. Wash the filter cake thoroughly with cold methanol followed by diethyl ether to remove residual unreacted starting materials and byproducts.
-
Drying: Dry the isolated white solid under vacuum at 40–50°C to a constant weight.
| Parameter | Specification | Rationale |
| Starting Materials | Benzaldehyde, Glycine, Sodium, Methanol | Inexpensive, readily available commodity chemicals. |
| Temperature | 0–10°C | Favors formation of the threo diastereomer and enhances reaction control. |
| Reaction Time | ~24 hours | Allows for the reaction to proceed to completion at low temperatures. |
| Typical Yield | 65–75% | Good for a multi-component reaction on a large scale. |
| Purity (Crude) | >95% (combined diastereomers) | Sufficient for direct use in the subsequent chiral resolution step. |
Part II: Chiral Resolution of (DL)-threo-3-phenylserine
Principle: Chiral resolution is a technique used to separate a racemic mixture into its constituent enantiomers.[8] The most common and scalable method involves reacting the racemic compound with a single enantiomer of a second chiral compound (the resolving agent) to form a pair of diastereomeric salts. Diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization.[8] Here, we use L-(+)-tartaric acid as a cost-effective and efficient resolving agent.
Figure 2: Principle of chiral resolution via diastereomeric salt formation.
Detailed Protocol: Diastereomeric Salt Crystallization
-
Salt Formation: Charge the racemic (DL)-threo-3-phenylserine and an equimolar amount of L-(+)-tartaric acid to a reactor containing a 50:50 mixture of ethanol and water. Heat the mixture to 70–75°C with stirring until a clear solution is obtained.
-
Crystallization: Slowly cool the solution to room temperature over 4–6 hours, then further cool to 0–5°C and hold for at least 12 hours. Causality: Slow cooling is paramount to allow for the selective crystallization of the less soluble diastereomeric salt (D-phenylserine-L-tartrate), ensuring high diastereomeric purity.
-
Isolation of Salt: Filter the crystalline precipitate and wash the cake with a small amount of cold ethanol/water (50:50). The mother liquor, containing the more soluble L-phenylserine-L-tartrate salt, can be retained for potential racemization and recycling to improve overall process economy.
-
Purity Check: Analyze a sample of the isolated salt by chiral HPLC to determine the diastereomeric excess (d.e.). If the d.e. is below the required specification (>99%), a recrystallization from the same solvent system is necessary.
-
Liberation of Free Amine: Suspend the purified D-phenylserine-L-tartrate salt in water and adjust the pH to 9–10 with aqueous ammonia. Causality: The basic pH deprotonates the tartaric acid and protonates the amine, breaking the salt and causing the free D-threo-3-phenylserine to precipitate out of the solution due to its lower water solubility.
-
Final Isolation: Filter the precipitated solid, wash thoroughly with deionized water to remove all traces of ammonium tartrate, and dry under vacuum at 50°C.
| Parameter | Specification | Rationale |
| Resolving Agent | L-(+)-Tartaric Acid | Highly available, inexpensive, and effective for resolving amino acids. |
| Crystallization Profile | Slow cooling (0.1-0.3 °C/min) | Essential for achieving high diastereomeric purity in the crystalline phase. |
| Diastereomeric Excess (d.e.) | >99% after crystallization | A critical quality attribute ensuring the final enantiomeric purity. |
| Typical Yield | 40–45% (from racemate) | Theoretical maximum is 50%; this is a good recovery for a resolution. |
Part III: N-Boc Protection of D-threo-3-phenylserine
Principle: The final step is the protection of the primary amine of D-threo-3-phenylserine. The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group widely used in peptide synthesis. It is introduced using di-tert-butyl dicarbonate, also known as Boc anhydride ((Boc)₂O), under basic conditions.[7][9] The reaction proceeds via nucleophilic attack of the amine on the anhydride. Optimizing this reaction for large-scale production involves adjusting conditions to reduce reaction time and simplify purification.[10]
Detailed Protocol: Boc Protection
-
Reactor Setup: Charge the reactor with D-threo-3-phenylserine, deionized water, and tetrahydrofuran (THF). Causality: The water/THF solvent system is chosen because it effectively dissolves both the amino acid salt (formed in the next step) and the organic Boc anhydride, creating a homogeneous reaction environment.
-
Basification: Cool the slurry to 10–15°C and add a 2M solution of sodium hydroxide (NaOH) dropwise until the amino acid is fully dissolved and the pH is stable at 10-11.
-
Reagent Addition: Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in THF to the reaction mixture over 1-2 hours, maintaining the temperature below 20°C. A patent for a related process suggests that heating the reaction to 50°C can dramatically reduce reaction times from 16-20 hours to just 1-2 hours, a significant advantage for large-scale production.[10] However, this must be carefully evaluated for phenylserine to avoid side reactions. For this protocol, we will proceed with the more traditional room temperature method.
-
Reaction: Stir the mixture at room temperature (20–25°C) for 12–16 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up & Extraction: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water and wash with ethyl acetate or MTBE to remove any unreacted (Boc)₂O and other organic impurities.
-
Acidification & Product Isolation: Cool the aqueous layer in an ice bath and carefully acidify to pH 2–3 with cold 1M hydrochloric acid or a citric acid solution.[11] The product, Boc-D-threo-3-phenylserine, will precipitate as a white solid. Causality: The Boc-protected amino acid is soluble in its carboxylate salt form at high pH but insoluble in its carboxylic acid form at low pH, enabling isolation by precipitation.
-
Purification: Filter the solid product, wash the cake with cold deionized water until the washings are neutral, and then perform a final wash with hexane to aid in drying.
-
Drying: Dry the final product under vacuum at 40°C to a constant weight. A patent suggests that if the product is an oil, seed crystals can be added to induce solidification, followed by pulping in a weak polar solvent to obtain a crystalline solid.[12]
Quality Control & Analytical Specifications
To ensure the final product is suitable for pharmaceutical use, it must be rigorously tested against a predefined set of specifications.
| Test | Method | Specification |
| Appearance | Visual | White to off-white crystalline powder |
| Identity | ¹H NMR, ¹³C NMR, FT-IR | Conforms to the structure of Boc-D-threo-3-phenylserine |
| Purity (Assay) | HPLC | ≥ 99.0% |
| Enantiomeric Purity | Chiral HPLC | ≥ 99.5% e.e. (enantiomeric excess) |
| Melting Point | USP <741> | Specific range (e.g., 145-148°C, literature dependent) |
| Optical Rotation | USP <781> | Specific rotation value corresponding to the D-enantiomer |
| Residual Solvents | GC-HS | Meets ICH Q3C limits |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
References
-
Xu, M., Tan, Z., Qi, S., Na, Q., Zhang, X., Zhuang, W., Zhu, C., Ying, H., & Shen, T. (2024). Synthesis of 3‐Phenylserine by a Two‐enzyme Cascade System with PLP Cofactor. Chemistry – A European Journal, 30(10), e202302959. [Link]
-
Xu, M., Tan, Z., Qi, S., Na, Q., Zhang, X., Zhuang, W., Zhu, C., Ying, H., & Shen, T. (2024). Synthesis of 3-Phenylserine by a Two-enzyme Cascade System with PLP Cofactor. PubMed. Retrieved from [Link]
-
Kim, M. J., Choi, H. J., Lee, I. S., & Kim, G. J. (1999). A New Route to L-threo-3-[4-(methylthio)phenylserine], a Key Intermediate for the Synthesis of Antibiotics: Recombinant Low-Specificity D-threonine Aldolase-Catalyzed Stereospecific Resolution. Applied Microbiology and Biotechnology, 51(5), 586-591. [Link]
-
J&K Scientific LLC. (n.d.). Boc-threo-b-phenylserine | 102507-18-6. Retrieved from [Link]
-
Narančić, T., & O'Connor, K. E. (2019). Unnatural amino acids: production and biotechnological potential. World Journal of Microbiology and Biotechnology, 35(4), 63. [Link]
-
BOC Sciences. (2024, December 5). Creating Unnatural Amino Acids. YouTube. Retrieved from [Link]
-
Misono, H., Nitta, M., & Nagasaki, S. (2005). Characterization of an Inducible Phenylserine Aldolase from Pseudomonas putida 24-1. Applied and Environmental Microbiology, 71(2), 764-770. [Link]
-
Schoemaker, H. E., Boesten, W. H. J., Kaptein, B., Hermes, H. F. M., Sonke, T., Broxterman, Q. B., van den Tweel, W. J. J., & Kamphuis, J. (1992). New developments in the synthesis of natural and unnatural amino acids. Annals of the New York Academy of Sciences, 672, 510-527. [Link]
-
Wang, Y., Xu, J. H., & Pan, J. (2013). Chiral resolution of racemic p-methylsulfonylphenyl serine ethyl ester with lipases: the mechanism of side reaction and its suppression. Journal of Agricultural and Food Chemistry, 61(1), 157-166. [Link]
-
Grokipedia. (2026). Phenylserine aldolase. Retrieved from [Link]
-
Boros, Z., Szeker, E., Farkas, L., Weiser, D., Nagy, J., & Poppe, L. (2014). Flow synthesis of phenylserine using threonine aldolase immobilized on Eupergit support. Beilstein Journal of Organic Chemistry, 10, 2336-2343. [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
- Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
-
De, S., & El-Sayed, M. A. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(112), 92251-92257. [Link]
-
Coffey, D. S., Hawk, M. K., Pedersen, S. W., et al. (2007). Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Organic Process Research & Development, 11(1), 60-63. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Misono, H., Nitta, M., & Nagasaki, S. (2005). Formation of l-threo-3-phenylserine and l-erythro-3-phenylserine from... ResearchGate. Retrieved from [Link]
-
Das, S., Ghosh, S., Bhattacharyya, D., & Basak, S. (2025). Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. Biopolymers, 116(1), e23649. [Link]
- Google Patents. (n.d.). WO2018060781A1 - An improved process for the preparation of lacosamide.
- Google Patents. (n.d.). US8759582B2 - Process for the preparation of lacosamide.
-
Bruns, F. H., & Fiedler, L. (1958). Enzymatic cleavage and synthesis of L-threo-beta-phenylserine and L-erythro-beta-Phenyldrine. Nature, 181(4622), 1533-1534. [Link]
-
Chem-Impex International. (n.d.). Boc-D-Threo-3-(Pyridin-3-Yl)Serine. Retrieved from [Link]
Sources
- 1. Unnatural amino acids: production and biotechnological potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cpcscientific.com [cpcscientific.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. jk-sci.com [jk-sci.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. WO2018060781A1 - An improved process for the preparation of lacosamide - Google Patents [patents.google.com]
- 11. peptide.com [peptide.com]
- 12. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
The Strategic Incorporation of Boc-D-threo-3-phenylserine in Combinatorial Chemistry: A Guide to Library Synthesis and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking Novel Chemical Space with a Privileged Scaffold
In the landscape of modern drug discovery, the exploration of vast and diverse chemical space is paramount to identifying novel therapeutic leads. Combinatorial chemistry serves as a powerful engine for this exploration, enabling the rapid synthesis of large, systematically organized libraries of compounds.[1] The choice of building blocks for these libraries is a critical determinant of their potential for biological activity. Boc-D-threo-3-phenylserine, a non-canonical β-amino acid, represents a "privileged scaffold" – a molecular framework that is predisposed to interact with a variety of biological targets.[2][3] Its unique stereochemistry and the presence of both phenyl and hydroxyl functionalities offer a rich platform for generating structural diversity and introducing crucial pharmacophoric features.
This guide provides a comprehensive overview of the application of Boc-D-threo-3-phenylserine in combinatorial chemistry. We will delve into the strategic considerations for its use, provide detailed, field-proven protocols for library synthesis using solid-phase techniques, and discuss methods for library characterization. The causality behind experimental choices is emphasized to empower researchers to adapt and innovate upon these foundational methods.
The Rationale: Why Boc-D-threo-3-phenylserine is a Superior Building Block
The utility of Boc-D-threo-3-phenylserine in combinatorial libraries stems from several key chemical and structural attributes:
-
Stereochemical Complexity: The threo configuration of the two stereocenters provides a well-defined three-dimensional arrangement of its substituents. This pre-organization can lead to higher affinity and selectivity for biological targets compared to more flexible building blocks.
-
Dual Functionality: The presence of a secondary alcohol and a phenyl ring offers two distinct points for diversification. The hydroxyl group can be a hydrogen bond donor or acceptor, or it can be further functionalized. The phenyl ring can be substituted to modulate steric and electronic properties, influencing pi-stacking and hydrophobic interactions.
-
Peptidomimetic Potential: As a β-amino acid, its incorporation into peptide libraries can induce unique secondary structures and confer resistance to proteolytic degradation, a significant advantage for developing peptide-based therapeutics.
-
Synthetic Tractability: The tert-butyloxycarbonyl (Boc) protecting group on the amine is readily cleaved under acidic conditions, making it highly compatible with standard solid-phase peptide synthesis (SPPS) workflows.[4][5]
Visualizing the Core Structure
Caption: Structure of Boc-D-threo-3-phenylserine.
Application in Combinatorial Library Synthesis: A Step-by-Step Guide
The synthesis of a combinatorial library incorporating Boc-D-threo-3-phenylserine is most efficiently achieved using solid-phase synthesis, particularly the split-and-pool (also known as split-and-mix) method.[6][7][8] This technique allows for the exponential generation of a vast number of unique compounds in a systematic manner.
Workflow for Split-and-Pool Library Synthesis
Caption: Split-and-Pool synthesis workflow.
Detailed Protocol: Synthesis of a Di-peptide Library with Boc-D-threo-3-phenylserine at Position 1
This protocol outlines the synthesis of a di-peptide library with Boc-D-threo-3-phenylserine fixed at the first position and a variety of other amino acids at the second position.
Materials:
-
Merrifield resin (or other suitable solid support)[5]
-
Boc-D-threo-3-phenylserine
-
A selection of other Boc-protected amino acids (e.g., Boc-Ala-OH, Boc-Gly-OH, Boc-Phe-OH)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)[4]
-
Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or other suitable coupling reagent
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage[5]
-
Scavengers (e.g., p-cresol, thioanisole)
-
Diethyl ether
Equipment:
-
Solid-phase peptide synthesis vessel
-
Shaker
-
Filtration apparatus
-
Lyophilizer
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (e.g., ESI-MS, MALDI-TOF)[9]
Protocol:
-
Resin Preparation and First Amino Acid Coupling:
-
Swell the Merrifield resin in DCM for 30 minutes.
-
Wash the resin with DMF (3x).
-
Couple the first amino acid (in this case, a standard Boc-amino acid that will be the C-terminus of the final peptides) to the resin using a standard esterification protocol (e.g., cesium salt method).
-
Wash the resin with DMF (3x) and DCM (3x).
-
Perform a Kaiser test to confirm the completion of the coupling.
-
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group.[5]
-
Wash the resin with DCM (3x), isopropanol (2x), and DMF (3x).
-
-
Neutralization:
-
Treat the resin with a 10% solution of DIEA in DMF for 5 minutes (repeat twice).
-
Wash the resin with DMF (5x).
-
-
Coupling of Boc-D-threo-3-phenylserine:
-
Dissolve Boc-D-threo-3-phenylserine (3 eq.) and HBTU (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours.
-
Monitor the reaction completion using the Kaiser test. If the test is positive, repeat the coupling step.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Split-and-Pool Synthesis (for the second position):
-
Split: Divide the resin equally into the desired number of reaction vessels (one for each different amino acid to be coupled at this position).
-
Couple: In each vessel, couple a different Boc-protected amino acid using the deprotection, neutralization, and coupling steps described above (steps 2-4).
-
Pool: After confirming the completion of the coupling in each vessel, combine all the resin portions into a single vessel. Wash thoroughly with DMF and DCM.
-
-
Final Boc Deprotection:
-
Remove the N-terminal Boc group from the entire library as described in step 2.
-
-
Cleavage and Deprotection:
-
Dry the resin thoroughly under vacuum.
-
Treat the resin with anhydrous HF or TFMSA in the presence of appropriate scavengers at 0°C for 1-2 hours to cleave the peptides from the resin and remove side-chain protecting groups.[5]
-
Evaporate the cleavage cocktail under a stream of nitrogen.
-
Precipitate the crude peptide library with cold diethyl ether.
-
Wash the precipitate with cold diethyl ether and dry under vacuum.
-
-
Library Characterization:
-
Dissolve a small sample of the crude library in a suitable solvent (e.g., acetonitrile/water).
-
Analyze the library by HPLC to assess its complexity and purity.
-
Use mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the presence of the expected molecular weight ions corresponding to the members of the library.[9][10]
-
Quantitative Data Summary
| Step | Reagent/Solvent | Concentration/Equivalents | Time | Expected Yield/Purity |
| Boc Deprotection | 50% TFA in DCM | - | 30 min | >99% deprotection |
| Neutralization | 10% DIEA in DMF | - | 2 x 5 min | - |
| Coupling | Boc-AA (3 eq.), HBTU (3 eq.), DIEA (6 eq.) | - | 2-4 hours | >99% coupling efficiency |
| Cleavage | Anhydrous HF or TFMSA with scavengers | - | 1-2 hours | Variable, dependent on sequence |
Advanced Applications and Future Directions
The incorporation of Boc-D-threo-3-phenylserine is not limited to simple peptide libraries. Its unique functionalities open doors to more complex combinatorial designs:
-
Multicomponent Reactions: The carboxylic acid of Boc-D-threo-3-phenylserine can participate in multicomponent reactions like the Ugi and Passerini reactions, allowing for the rapid generation of highly complex and diverse small molecule libraries.[11][12][13][14]
Ugi Four-Component Reaction Workflow
Caption: Ugi four-component reaction scheme.
-
Scaffold Decoration: The phenyl ring and the hydroxyl group can be further modified post-synthesis to create secondary libraries, adding another layer of diversity.
-
DNA-Encoded Libraries (DELs): The principles outlined here can be adapted for the synthesis of DNA-encoded libraries, where each unique chemical structure is tagged with a unique DNA barcode, enabling the screening of immensely large libraries.[15][16]
Conclusion: A Versatile Tool for Drug Discovery
Boc-D-threo-3-phenylserine is a powerful and versatile building block for combinatorial chemistry. Its inherent structural and chemical properties provide a solid foundation for the design and synthesis of diverse and biologically relevant compound libraries. The protocols and strategies detailed in this guide offer a robust starting point for researchers aiming to leverage this privileged scaffold in their drug discovery endeavors. By understanding the underlying principles and meticulously executing the experimental procedures, scientists can unlock new regions of chemical space and accelerate the identification of the next generation of therapeutic agents.
References
- Furka, Á. (1982). Notarized document describing the split-and-pool synthesis method.
- De novo synthetic route to a combinatorial library of peptidyl nucleosides. PubMed.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Design, Synthesis, and Biological Evaluation of The Combin
- Protocol for the Incorporation of 3-Phenyl-L-serine in Solid-Phase Peptide Synthesis. Benchchem.
- Split-and-pool Synthesis and Characterization of Peptide Tertiary Amide Library. PMC.
- Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI.
- Privileged Scaffolds for Library Design and Drug Discovery. PMC.
- Privileged scaffolds for library design and drug discovery. PubMed.
- Boc Solid Phase Peptide Synthesis. ChemPep.
- The Passerini and Ugi reactions.
- Methods and protocols of modern solid phase peptide synthesis.
- Multicomponent reactions (UGI, Passerini, Biginelli). Slideshare.
- Combinatorial Chemistry in Drug Discovery. PMC.
- Combinatorial technology revitalized by DNA‐encoding. PMC.
- Combinatorial libraries: strategies and methods for 'lead' discovery.
- Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. PMC.
- Synthesis of privileged scaffolds functionalized for combinatorial...
- Linearizable Macrocyclic Peptide Libraries for Affinity Selection-Mass Spectrometry. ChemRxiv.
- Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evalu
- Chemistry & Biology Of Multicomponent Reactions. PMC.
- Solid-Phase Peptide Synthesis.
- Split-and-pool, combinatorial synthesis of an OR-targeted DEL.
- Combinatorial Chemistry in Drug Discovery. Scribd.
- Split-and-Pool Synthesis of a Combinatorial Chemistry Library.
- Library Design-Facilitated High-Throughput Sequencing of Synthetic Peptide Libraries. NIH.
- Privileged Scaffolds in Medicinal Chemistry. Design, Synthesis, Evaluation.
- Peptide Mass Spectral Libraries. NIST.
- Ultra-large chemical libraries for the discovery of high-affinity peptide binders. PMC.
- Linearizable Macrocyclic Peptide Libraries for Affinity Selection-Mass Spectrometry. ChemRxiv.
Sources
- 1. Combinatorial Chemistry in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Privileged scaffolds for library design and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. chempep.com [chempep.com]
- 6. Split and pool synthesis - Wikipedia [en.wikipedia.org]
- 7. Split-and-pool Synthesis and Characterization of Peptide Tertiary Amide Library - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Peptide Mass Spectral Libraries | NIST [nist.gov]
- 10. Ultra-large chemical libraries for the discovery of high-affinity peptide binders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Multicomponent reactions (UGI, Passerini, Biginelli) | PPTX [slideshare.net]
- 14. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Combinatorial technology revitalized by DNA‐encoding - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Navigating the Challenges of Boc-D-threo-3-phenylserine Coupling in SPPS
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the low coupling efficiency of Nα-Boc-D-threo-3-phenylserine in Solid-Phase Peptide Synthesis (SPPS). Our goal is to equip you with the scientific understanding and practical protocols necessary to overcome the unique challenges presented by this sterically hindered β-hydroxy amino acid.
Introduction: The Synthetic Hurdle of Boc-D-threo-3-phenylserine
Boc-D-threo-3-phenylserine is a valuable building block for introducing unique structural motifs into peptides. However, its incorporation into a growing peptide chain is often plagued by low yields. This difficulty arises from a combination of factors inherent to its structure:
-
Steric Hindrance: The bulky tert-butyloxycarbonyl (Boc) protecting group on the α-amino group, combined with the β-phenyl and β-hydroxyl groups, creates significant steric congestion around the carboxylic acid. This bulkiness physically impedes the approach of the resin-bound amine, slowing down the rate of peptide bond formation.[1][2] The threo configuration, where the phenyl and hydroxyl groups are on opposite sides of the carbon backbone in a Fischer projection, contributes to this steric hindrance.[3][4]
-
Side Reactions: The presence of the β-hydroxyl group introduces the possibility of unwanted side reactions, primarily O-acylation and dehydration, which can lead to truncated or modified peptides.[5]
This guide will dissect these challenges and provide robust strategies to enhance coupling efficiency and minimize side reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my coupling reaction with Boc-D-threo-3-phenylserine incomplete, even with extended reaction times?
A1: Incomplete coupling is the most common issue and is primarily due to the severe steric hindrance of Boc-D-threo-3-phenylserine. Standard coupling reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) with 1-hydroxybenzotriazole (HOBt) are often not potent enough to overcome this steric barrier efficiently.[2] Even with prolonged reaction times, the rate of acylation may be too slow to achieve completion, leading to deletion sequences in your final peptide.
Q2: I'm observing unexpected masses in my final product. What side reactions are common with Boc-D-threo-3-phenylserine?
A2: The main side reactions are:
-
O-Acylation: The hydroxyl group of phenylserine can be acylated by the activated carboxylic acid of another incoming amino acid, leading to the formation of an ester linkage (depsipeptide). This terminates the peptide chain at that point.[5]
-
Dehydration: Under certain activation conditions, particularly with carbodiimides, the β-hydroxyl group can be eliminated, resulting in the formation of a dehydro-phenylalanine residue.[6]
Q3: Should I protect the hydroxyl group of Boc-D-threo-3-phenylserine?
A3: While protecting the hydroxyl group (e.g., as a tert-butyl ether) can prevent O-acylation and dehydration, it further increases the steric bulk of the amino acid, potentially making the already difficult coupling even more challenging. For most applications, optimizing the coupling conditions with the unprotected hydroxyl group is the preferred strategy.
Q4: Is the Boc/Bzl strategy suitable for peptides containing phenylserine, or is Fmoc/tBu chemistry a better choice?
A4: Both strategies can be used, but each has its considerations. The Boc strategy, with its strong acid deprotection steps (TFA), can sometimes help to disrupt peptide aggregation that might be induced by the hydrophobic phenyl group.[7] However, the Fmoc strategy offers a wider range of high-efficiency coupling reagents that are well-suited for hindered amino acids.[] The choice often depends on the overall peptide sequence and the other amino acids present.
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Solution(s) |
| Positive Kaiser test after coupling (incomplete coupling) | 1. Insufficiently potent coupling reagent.2. Steric hindrance of the amino acid.3. Peptide aggregation on the resin. | 1. Switch to a more powerful coupling reagent such as HATU or COMU.[2][9]2. Perform a "double coupling" by repeating the coupling step with fresh reagents.[10]3. Increase the equivalents of the amino acid and coupling reagents (e.g., to 3-4 equivalents).4. Extend the coupling time (e.g., to 4-6 hours or overnight). |
| Mass spectrometry shows deletion of the phenylserine residue | Severe steric hindrance leading to failed coupling. | Implement the solutions for incomplete coupling. Consider a capping step with acetic anhydride after the first coupling attempt to terminate any unreacted chains and simplify purification. |
| Unexpected mass corresponding to an additional amino acid | O-acylation of the phenylserine hydroxyl group. | 1. Use a coupling reagent less prone to promoting O-acylation. Phosphonium salt reagents like PyBOP may be a better choice than some uronium salts if this is a persistent issue.2. Minimize the activation time of the amino acid before adding it to the resin. |
| Mass spectrometry shows a mass loss of 18 Da (water) | Dehydration of the β-hydroxyl group. | Avoid carbodiimide-based reagents without additives. The use of HOBt or OxymaPure with DIC can suppress this side reaction.[11] Uronium/aminium or phosphonium salt reagents are generally less likely to cause dehydration. |
High-Efficiency Coupling Protocols
For challenging couplings like that of Boc-D-threo-3-phenylserine, standard protocols are often insufficient. The following protocols utilize high-efficiency coupling reagents known to be effective for sterically hindered amino acids.
Protocol 1: High-Efficiency HATU Coupling
This protocol is highly recommended for difficult or sterically hindered couplings.[1]
-
Resin Preparation:
-
Swell the peptide-resin in N,N-Dimethylformamide (DMF) for at least 30 minutes.
-
Perform Nα-Boc deprotection using 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) and neutralize the resin with 10% Diisopropylethylamine (DIEA) in DMF.
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Pre-activation:
-
In a separate vessel, dissolve Boc-D-threo-3-phenylserine (3 eq.) and HATU (3 eq.) in DMF.
-
Add DIEA (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
-
Monitoring:
-
Perform a Kaiser test. If the test is positive, a double coupling is recommended.[10]
-
-
Washing:
-
Upon completion, wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x).
-
Protocol 2: COMU Coupling for Enhanced Safety and Efficiency
COMU is a third-generation uronium reagent with high efficiency, comparable to HATU, but with a better safety profile as it is not based on potentially explosive benzotriazoles.[9][12]
-
Resin Preparation:
-
Follow step 1 from the HATU protocol.
-
-
Amino Acid Pre-activation:
-
In a separate vessel, dissolve Boc-D-threo-3-phenylserine (3 eq.) and COMU (3 eq.) in DMF.
-
Add DIEA (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
-
Monitoring:
-
Perform a Kaiser test. If the test is positive, consider extending the reaction time or performing a double coupling.
-
-
Washing:
-
Upon completion, wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x).
-
Visualizing the Workflow and Challenges
Boc-SPPS Cycle for Hindered Amino Acids
Caption: Workflow for a single coupling cycle in Boc-SPPS, highlighting the decision point for double coupling based on the Kaiser test.
Key Challenges in Coupling Boc-D-threo-3-phenylserine
Caption: A diagram illustrating the main challenges associated with the SPPS of Boc-D-threo-3-phenylserine.
References
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
Slideshare. (2015). T boc fmoc protocols in peptide synthesis. [Link]
-
LifeTein. (n.d.). Basic Peptides synthesis introduction. [Link]
-
Albericio, F., et al. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link][9]
-
Aapptec Peptides. (n.d.). Peptide Synthesis - FAQ. [Link][7]
-
El-Faham, A., & Albericio, F. (2009). COMU: A third generation of uronium-type coupling reagents. Journal of Peptide Science. [Link][12]
-
Miranda, L. P., & Alewood, P. F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Journal of the Brazilian Chemical Society. [Link]
-
Aapptec Peptides. (n.d.). COMU; CAS 1075198-30-9. [Link]
-
ResearchGate. (n.d.). Coupling Reagents. [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. [Link]
-
Francoia, J.-P. (2015). Are double couplings in SPPS interesting for purity of short peptides? ResearchGate. [Link][13]
-
Hansen, T. V., & Undheim, K. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry. [Link]
-
Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids. [Link]
-
Chemistry Stack Exchange. (2021). Difference between threo/erythro and cis/trans nomenclature. [Link][4]
-
Giraud, M., et al. (1999). A Side-Reaction in the SPPS of Trp-containing Peptides. Journal of Peptide Science. [Link]
-
ResearchGate. (n.d.). Formation of l-threo-3-phenylserine and l-erythro-3-phenylserine from.... [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link][6]
-
Krypton Tutorials. (2021). Threo and Erythro Formation on syn/anti attack reactions| Part-1 | AS sir. [Link]
-
ResearchGate. (n.d.). NHC/B(OH)3-mediated C3-selective acylation of unprotected monosaccharides: mechanistic insights and toward simpler/greener solutions. [Link]
-
The Organic Chemistry Tutor. (2019). Erythro and Threo Nomenclature. [Link]
-
RSC Publishing. (2024). NHC/B(OH)3-mediated C3-selective acylation of unprotected monosaccharides: mechanistic insights and toward simpler/greener solutions. [Link]
-
Chiralpedia. (2022). Erythro- and Threo- prefixes: the (same-) or (opposite-) side?. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bachem.com [bachem.com]
- 3. Erythro and Threo - Chemistry Steps [chemistrysteps.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. peptide.com [peptide.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. researchgate.net [researchgate.net]
Side reactions during the deprotection of Boc-D-threo-3-phenylserine
Welcome to the technical support center for the deprotection of Boc-D-threo-3-phenylserine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of removing the tert-butyloxycarbonyl (Boc) protecting group from this valuable, non-proteinogenic amino acid. Due to its unique β-hydroxy-α-amino acid structure with a phenyl substituent, Boc-D-threo-3-phenylserine is particularly susceptible to specific side reactions under standard acidic deprotection conditions.
This document provides in-depth troubleshooting advice, detailed experimental protocols, and the mechanistic basis for the challenges encountered, empowering you to optimize your synthetic outcomes and ensure the stereochemical integrity of your final product.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address the most common issues encountered during the deprotection of Boc-D-threo-3-phenylserine in a direct question-and-answer format.
Issue 1: Loss of Stereochemical Purity and Formation of an Unexpected Diastereomer
Q1: After TFA deprotection of my Boc-D-threo-3-phenylserine, chiral HPLC analysis shows a new peak corresponding to the D-erythro diastereomer. What is happening and how can I prevent this?
A1: You are observing epimerization at the β-carbon (C3), converting the desired threo isomer into the undesired erythro isomer. This is a significant challenge specific to β-phenyl-substituted β-hydroxy amino acids.
-
Underlying Mechanism: The strong acidic conditions, typically using Trifluoroacetic Acid (TFA), facilitate this side reaction. The benzylic proton at the β-carbon is surprisingly labile under these conditions. Protonation of the β-hydroxyl group makes it a good leaving group (water). While a full carbocation at the benzylic position might not be extensively formed, the transition state for proton abstraction is stabilized by the adjacent phenyl ring.[1] Abstraction of this proton by a base (even a weak one like the TFA counter-ion or the solvent) can lead to a planar enol-like intermediate. Reprotonation can then occur from either face, leading to a mixture of threo and erythro diastereomers.[2][3]
-
Causality Behind Experimental Choices: The key to preventing this is to use conditions that are sufficiently acidic to cleave the Boc group but minimize the residence time and temperature, which drive the epimerization equilibrium towards the thermodynamically more stable isomer or a mixture.
-
Recommended Actions & Protocol:
-
Lower the Temperature: Perform the deprotection at 0 °C. This is the single most effective parameter to control. Lower temperatures significantly reduce the rate of the epimerization side reaction.
-
Reduce Reaction Time: Monitor the reaction closely by TLC or a rapid LC-MS quench. Boc deprotection is often complete in 30-60 minutes at 0 °C. Avoid unnecessarily long reaction times.[4]
-
Use Milder Acidic Conditions: While TFA is standard, consider using 4M HCl in 1,4-dioxane at 0 °C.[5] This reagent can sometimes be less aggressive in promoting epimerization for sensitive substrates.
-
Scavengers: While scavengers like triisopropylsilane (TIS) are primarily for trapping the tert-butyl cation, they do not directly prevent β-epimerization. Their presence is still recommended to prevent alkylation of the phenyl ring, but they are not the primary solution for this specific problem.[6]
-
Issue 2: Formation of an Isomeric Byproduct with a Different Linkage
Q2: My LC-MS analysis shows a byproduct with the same mass as the desired product, but it has a different retention time. What could this be?
A2: This is a classic case of N→O acyl migration. The Boc group, once cleaved, reveals the free amine, but under the acidic conditions, the adjacent hydroxyl group can attack the amide carbonyl (if the phenylserine is part of a peptide), or the carboxylate group itself can be involved in rearrangements, forming an ester linkage. This results in an O-acyl isopeptide, a common side reaction for serine and threonine-containing peptides.[7][8]
-
Underlying Mechanism: The deprotection occurs under strong acid, which protonates the carbonyl oxygen of the amide bond (or the carboxylic acid). This activation makes the carbonyl carbon highly electrophilic. The neighboring β-hydroxyl group acts as an intramolecular nucleophile, attacking the activated carbonyl carbon to form a five-membered cyclic orthoester-like intermediate. This intermediate can then collapse to form the more stable ester bond, resulting in the O-acyl product. This process is reversible and pH-dependent.[9][10]
-
Diagram of N→O Acyl Migration:
(Note: The DOT script above is a template. Actual chemical structures would be represented by images linked within the nodes for a final rendered document.)
Caption: Mechanism of acid-catalyzed N→O acyl migration.
-
Recommended Actions:
-
Post-Deprotection Treatment: The N→O acyl migration is often reversible. After the acidic deprotection and removal of TFA, dissolving the crude product in a neutral or slightly basic aqueous buffer (pH 7.0-7.5) for a few hours can often reverse the migration back to the thermodynamically more stable N-acyl (amide) form.[8]
-
Minimize Water in Deprotection: While counterintuitive, ensuring anhydrous conditions during the TFA step can sometimes reduce the rate of this rearrangement. However, a small amount of water is often included as a scavenger. A careful balance is needed.
-
Optimize Cleavage Cocktail: For peptides, using cleavage cocktails that are less acidic or have shorter reaction times can mitigate this side reaction.
-
Issue 3: Incomplete Deprotection or General Side Products
Q3: My reaction is sluggish, and I see my starting material remaining even after extended reaction times. I also see some minor peaks in my HPLC that I can't identify.
A3: This points to general issues with the deprotection reaction itself, which can be caused by several factors. The unidentified peaks could be due to alkylation of the phenyl ring by the tert-butyl cation generated during the reaction.[6]
-
Underlying Causes:
-
Incomplete Deprotection: Can be due to insufficient acid strength, poor reagent quality (e.g., old TFA that has absorbed water), or low temperature slowing the reaction too much.[11]
-
Alkylation: The highly reactive tert-butyl cation can perform an electrophilic aromatic substitution on the electron-rich phenyl ring of your molecule.[6]
-
-
Recommended Actions:
-
Verify Reagent Quality: Use fresh, high-purity TFA.
-
Optimize Deprotection Cocktail: A standard and effective cocktail for minimizing alkylation is a mixture of TFA, TIS, and Dichloromethane (DCM). A common ratio is 95:2.5:2.5 (TFA:TIS:DCM). TIS acts as a scavenger for the tert-butyl cation.
-
Temperature/Time Balance: If you are performing the reaction at 0°C to prevent epimerization and it is incomplete, you may need to extend the reaction time. Monitor every 30 minutes. A slight increase to room temperature for the final 15-20 minutes can sometimes drive the reaction to completion, but this must be balanced against the risk of epimerization.
-
Data Summary and Key Parameters
The choice of deprotection conditions is a critical balancing act between achieving complete deprotection and minimizing side reactions. The following table summarizes the key parameters and their impact.
| Parameter | Condition | Effect on Deprotection Rate | Effect on Epimerization | Effect on N→O Acyl Migration | Recommendation |
| Temperature | 0 °C | Slower | Significantly Reduced | Reduced | Highly Recommended |
| Room Temp (20-25 °C) | Faster | Increased Risk | Increased Risk | Use with caution; for short durations only | |
| Acid | 50-95% TFA in DCM | Standard | High Risk at RT | Promotes | Standard, but requires careful control |
| 4M HCl in Dioxane | Effective | Potentially Lower Risk | Promotes | Good alternative for sensitive substrates[5] | |
| Reaction Time | 30-60 min | May be incomplete | Minimized | Minimized | Optimal starting point at 0 °C |
| > 2 hours | Complete | High Risk | Increased Risk | Avoid if possible | |
| Scavengers | TIS / Water / Thioanisole | No direct effect | No direct effect | Minimal effect | Essential for preventing t-butylation |
Experimental Protocols
Protocol 1: Epimerization-Suppressed Boc Deprotection
This protocol is optimized to minimize epimerization at the β-carbon while ensuring complete deprotection.
-
Preparation:
-
Dissolve Boc-D-threo-3-phenylserine (1 equivalent) in anhydrous Dichloromethane (DCM, approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice-water bath.
-
-
Deprotection Cocktail:
-
In a separate, dry flask, prepare the deprotection cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% DCM.
-
Cool this cocktail to 0 °C.
-
-
Reaction:
-
Add the cold deprotection cocktail to the substrate solution at 0 °C with stirring.
-
Maintain the temperature at 0 °C and monitor the reaction progress by TLC (e.g., using a 9:1 DCM:Methanol mobile phase) or by taking small aliquots, quenching with a basic solution, and analyzing by LC-MS.
-
The reaction is typically complete within 30-90 minutes.
-
-
Work-up:
-
Once the reaction is complete, remove the solvent and excess TFA in vacuo at a temperature below 30 °C.
-
Co-evaporate the residue with toluene (3 x 10 mL) to remove residual TFA.
-
The resulting crude product (often a TFA salt) can be used directly or purified by chromatography or crystallization.
-
Protocol 2: Chiral HPLC Analysis for Stereochemical Purity
This method allows for the baseline separation of D-threo and D-erythro-3-phenylserine, enabling accurate quantification of epimerization.[12]
-
Instrumentation:
-
HPLC system with a UV detector.
-
Chiral Column: A ligand-exchange column such as Chirex 3126 (D)-penicillamine (250 x 4.6 mm) is highly effective.[12]
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | Chirex 3126 (D)-penicillamine, 250 x 4.6 mm |
| Mobile Phase | 75% 2 mM CuSO₄ (aq) / 25% Methanol |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 40 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
-
Sample Preparation:
-
Prepare a stock solution of the crude deprotected product at 1 mg/mL in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes until a stable baseline is achieved.
-
Inject the sample and integrate the peaks corresponding to the threo and erythro isomers to determine the diastereomeric excess (d.e.).
-
Logical Workflow and Visualization
A systematic approach is crucial for troubleshooting. The following diagram outlines the decision-making process when encountering issues during the deprotection of Boc-D-threo-3-phenylserine.
Caption: Troubleshooting workflow for Boc-D-threo-3-phenylserine deprotection.
References
-
Phenomenex Inc. HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]
-
Suga, T., et al. (2021). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 26(15), 4485. [Link]
-
So, S. S., & Gellman, S. H. (2006). Dramatically enhanced N→O acyl migration during the trifluoroacetic acid-based deprotection step in solid phase peptide synthesis. Journal of the American Chemical Society, 128(49), 15582–15583. [Link]
-
Reddit r/Chempros. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
Phenomenex Inc. Chiral HPLC Separations Guidebook. [Link]
-
Dsouza, D. (2021). How should I deprotect Boc-amino group without breaking ester bond? ResearchGate. [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection Reagent Guide. [Link]
-
Regis Technologies. (2022). Getting Started with Chiral Method Development. [Link]
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
Zask, A., et al. (2019). Epimerisation in Peptide Synthesis. Molecules, 24(9), 1775. [Link]
-
Miyazawa, T., et al. (1998). Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. Journal of the Chemical Society, Perkin Transactions 1, (15), 2373-2378. [Link]
-
Sohma, Y., et al. (2004). O-N intramolecular acyl migration reaction in the development of prodrugs and the synthesis of difficult sequence-containing bioactive peptides. Biopolymers, 76(4), 344-356. [Link]
-
Mukherjee, R., et al. (2016). Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. ACS chemical biology, 11(11), 3168–3175. [Link]
-
Misono, H., et al. (2000). Characterization of an Inducible Phenylserine Aldolase from Pseudomonas putida 24-1. Applied and Environmental Microbiology, 66(2), 643-648. [Link]
-
Zhang, W., et al. (2023). Synthesis of 3-Phenylserine by a Two-enzyme Cascade System with PLP Cofactor. Chemistry, e202302959. [Link]
-
Scaloni, A., et al. (1998). Enzyme-catalyzed isomerization of amino acid residues in peptide chains. The Journal of biological chemistry, 273(34), 21597–21604. [Link]
-
Anderson, E. J., et al. (2016). Reactive Carbonyl Species Scavengers—Novel Therapeutic Approaches for Chronic Diseases. Journal of agricultural and food chemistry, 64(37), 6984–6996. [Link]
-
Sohma, Y., et al. (2004). O-N intramolecular acyl migration reaction in the development of prodrugs and the synthesis of difficult sequence-containing bioactive peptides. Biopolymers, 76(4), 344-356. [Link]
-
Kent, S. B., et al. (1983). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. International journal of peptide and protein research, 22(1), 57-65. [Link]
-
Chemistry Steps. Reactions at the Benzylic Position. [Link]
-
jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. YouTube. [Link]
-
Yajima, H., & Fujii, N. (1989). Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry: Regeneration of Methionyl Residues from Their Sulfonium Salts. Journal of the American Chemical Society, 111(13), 5057-5058. [Link]
-
Sohma, Y., et al. (2007). Application of the O-N intramolecular acyl migration reaction in medicinal chemistry. Current medicinal chemistry, 14(28), 2968-2984. [Link]
-
Mukherjee, R., et al. (2016). Suppressing the epimerization of endothioamide peptides during Fmoc/t-Bu-based solid phase peptide synthesis. Journal of peptide science, 22(11-12), 664-672. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Seo, W. D., et al. (2006). Highly diastereoselective epimerization: stereodivergent synthesis of alpha-hydroxy-beta-amino isopentanoic acid. The Journal of organic chemistry, 71(13), 5008-5011. [Link]
-
Sohma, Y., et al. (2007). Application of the O-N intramolecular acyl migration reaction in medicinal chemistry. Current medicinal chemistry, 14(28), 2968-2984. [Link]
-
Fecteau, K. M., et al. (2022). Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions. Life, 12(2), 265. [Link]
-
Bennett, C. S., et al. (2012). Enhanced epimerization of glycosylated amino acids during solid-phase peptide synthesis. Journal of the American Chemical Society, 134(15), 6576-6583. [Link]
-
Zask, A., et al. (2019). Epimerisation in Peptide Synthesis. Molecules, 24(9), 1775. [Link]
-
Organic Chemistry Portal. Benzilic Acid Rearrangement. [Link]
-
Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]
-
Khan Academy. Reactions at the benzylic position. [Link]
-
Pete Punthasee. (2023). Organic Chemistry 2 - Ch17.16 - Oxidation at the Benzylic Position. YouTube. [Link]
Sources
- 1. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 2. mdpi.com [mdpi.com]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. O-N intramolecular acyl migration reaction in the development of prodrugs and the synthesis of difficult sequence-containing bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 3-Phenylserine by a Two-enzyme Cascade System with PLP Cofactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Boc-D-threo-3-phenylserine
An in-depth technical guide for researchers, scientists, and drug development professionals.
Welcome to the technical support center for the synthesis of Boc-D-threo-3-phenylserine. As a crucial building block in peptide synthesis and drug development, achieving high yield and diastereoselectivity in its preparation is paramount.[1][2][3] This guide, structured by a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing causal explanations and actionable solutions to get your experiment back on track.
Q1: My overall yield is significantly lower than expected. What are the common causes and how can I fix them?
Low overall yield is a frequent issue that can stem from several stages of the process. A systematic approach is key to identifying the root cause.
-
Cause 1: Incomplete N-Boc Protection: The first step, protecting the amine of the serine precursor, is foundational. If this reaction is incomplete, the unprotected starting material will not proceed in subsequent steps, directly impacting yield. The reaction of D-serine with Di-tert-butyl dicarbonate (Boc-anhydride) can be sluggish if not optimized.
-
Solution: Ensure robust reaction conditions for the Boc protection step. While many protocols suggest room temperature for 16-20 hours, increasing the temperature to 50°C can dramatically reduce the reaction time to just 1-2 hours.[4] Using 1.0-1.6 equivalents of Boc-anhydride and 2-3 equivalents of a base like sodium hydroxide in an aqueous medium is critical for driving the reaction to completion.[5]
-
-
Cause 2: Suboptimal Diastereoselectivity: The formation of the C-C bond that establishes the stereocenters must favor the threo isomer. Poor selectivity results in a mixture of diastereomers that are often difficult to separate, leading to a lower yield of the desired product.
-
Solution: This aspect is highly dependent on the specific synthetic route (e.g., aldol addition). Control of reaction temperature is critical; running the reaction at lower temperatures often enhances diastereoselectivity by favoring the kinetically controlled product. The choice of solvent and base can also profoundly influence the transition state geometry, thereby affecting the threo:erythro ratio.
-
-
Cause 3: Product Loss During Work-up and Extraction: Boc-D-threo-3-phenylserine, like many Boc-protected amino acids, can be challenging to handle. It may exist as a viscous oil or be partially soluble in the aqueous phase during extraction, leading to significant material loss.[6]
-
Solution: After acidifying the reaction mixture to a pH of 2-3 to protonate the carboxylic acid, ensure thorough extraction with a suitable organic solvent like ethyl acetate. Using a brine wash for the combined organic layers helps to remove residual water and can improve final product purity. If the product remains an oil after solvent evaporation, consider techniques like inducing crystallization with seed crystals followed by pulping in a non-polar solvent like diethyl ether to obtain a solid product.[6]
-
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting workflow for diagnosing low product yield.
Q2: The reaction seems to stall or remains incomplete even after extended time. What's going wrong?
An incomplete reaction points to issues with reagents, conditions, or the reaction setup itself.
-
Cause 1: Reagent Degradation: Di-tert-butyl dicarbonate (Boc-anhydride) is sensitive to moisture and can degrade over time, leading to lower reactivity. Similarly, anhydrous solvents are critical for many organometallic or base-catalyzed steps.
-
Solution: Use a fresh bottle of Boc-anhydride or verify the purity of your existing stock. Always use freshly distilled, anhydrous solvents when the reaction chemistry is moisture-sensitive.
-
-
Cause 2: Inadequate Temperature Control: Many synthetic steps are highly temperature-dependent. For instance, some protocols for related syntheses require cooling to below 0°C before adding reagents to control exothermic events and prevent side reactions.[7]
-
Solution: Use an ice-salt or dry ice/acetone bath for sub-zero temperatures. Ensure the reaction flask is adequately submerged and that the internal temperature is monitored with a thermometer.
-
-
Cause 3: Poor Mixing: In heterogeneous mixtures (e.g., reactions involving suspensions), inefficient stirring can lead to localized concentration gradients and prevent reagents from interacting, causing the reaction to stall.
-
Solution: Use an appropriate stir bar and a stir plate with sufficient power to ensure the mixture is a well-agitated suspension. For larger scale reactions, mechanical overhead stirring is essential.
-
Q3: I'm having difficulty purifying the final product. It's an oil, and column chromatography isn't giving clean separation.
Purification is often the most challenging step. The physical properties of Boc-D-threo-3-phenylserine can make it resistant to simple purification methods.
-
Problem: Oily Product Resists Crystallization. It is common for Boc-protected amino acids to be obtained as viscous oils after work-up, making handling and purification difficult.[6]
-
Solution 1: Induce Crystallization. As described in patent literature, adding seed crystals of the pure compound to the oil can initiate crystallization.[6] After the oil solidifies, it can be slurried ("pulped") in a non-polar solvent (like diethyl ether or hexane) to wash away impurities, followed by filtration.
-
Solution 2: Column Chromatography. If crystallization fails, column chromatography is the primary alternative. Use silica gel (60-120 mesh) and a mobile phase such as methanol in chloroform or dichloromethane. A gradient elution, starting with a low polarity and gradually increasing it, may be necessary to separate the product from closely-related impurities. Careful monitoring of fractions by TLC is crucial.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the synthesis, offering insights into best practices and underlying principles.
Q1: What are the most critical quality parameters for the starting materials?
The quality of your starting materials directly dictates the success of the synthesis.
-
D-Serine: Must be of high purity, free from other amino acids. The stereochemical purity is critical for the final product's chirality.
-
Di-tert-butyl dicarbonate (Boc-anhydride): Should be a solid with a sharp melting point. If it appears oily or has been stored for a long time, its activity may be compromised.
-
Solvents: Anhydrous solvents should be used where specified. For extractions and chromatography, HPLC-grade solvents will minimize the introduction of non-volatile impurities.
Q2: How should I properly monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most common and cost-effective method.
-
Setup: Use silica gel plates. A typical mobile phase is 5-10% methanol in chloroform or dichloromethane.
-
Visualization: Visualize the spots using a UV lamp (if your compounds are UV-active) and/or by staining with a potassium permanganate solution or ninhydrin. Ninhydrin is particularly useful as it will stain the free amine of the starting material but not the Boc-protected product.
-
Interpretation: A complete reaction is indicated by the disappearance of the starting material spot.
Q3: What are the main differences and advantages of enzymatic vs. chemical synthesis for phenylserine derivatives?
Both approaches have distinct advantages:
-
Chemical Synthesis: Offers broad substrate scope and is highly versatile. It is the traditional and often more accessible method in a standard organic chemistry lab. However, achieving high diastereoselectivity can be challenging and may require significant optimization of reaction conditions (temperature, solvents, etc.).
-
Enzymatic Synthesis: Often provides exceptional stereoselectivity under mild, environmentally friendly conditions (aqueous buffer, room temperature).[8] Enzymes like threonine aldolase can catalyze the reaction of glycine and benzaldehyde to form phenylserine.[9] Multi-enzyme cascade systems are being developed to improve efficiency and overcome issues like product inhibition.[10][11] The main challenges are enzyme availability, stability, and potential substrate limitations.
Q4: I need to scale up this synthesis. What are the primary challenges I should anticipate?
Scaling up from the benchtop to a larger scale introduces several challenges:
-
Heat Transfer: Exothermic reactions that are easily controlled in a small flask can become dangerous on a large scale. Ensure your reactor has adequate cooling capacity.
-
Reagent Addition: The rate of addition for reagents becomes much more critical. Slow, controlled addition via a dropping funnel or pump is necessary to maintain temperature and avoid side reactions.
-
Mixing: Efficient mixing is harder to achieve at scale. Mechanical overhead stirrers are required to handle viscous reaction mixtures or suspensions.
-
Work-up and Extraction: Handling large volumes of solvents for extraction requires large separatory funnels or specialized extraction equipment. Emulsion formation can also be a more significant problem.[4]
Protocols and Data
Table 1: Comparison of Boc-Protection Conditions for Serine
| Parameter | Method A (Conventional) | Method B (Optimized, High-Speed) |
| Starting Material | D-Serine | D-Serine |
| Base | Sodium Hydroxide (2-3 equiv.) | Sodium Hydroxide (~1.2 equiv.) |
| Solvent | Water / Dioxane | Water |
| Temperature | 20-25°C | 50°C |
| Reaction Time | 16-20 hours | 1-2 hours |
| Reference | US8759582B2[5] | WO2018060781A1[4] |
Experimental Protocol 1: Optimized N-Boc Protection of D-Serine
This protocol is adapted from patent literature for improved efficiency.[4]
-
To a suitable reaction vessel, add D-serine (1 equivalent), water (approx. 1.5 mL per gram of D-serine), and sodium hydroxide (1.2 equivalents). Stir until all solids dissolve.
-
Add di-tert-butyl dicarbonate (1.2 equivalents) to the solution with vigorous stirring.
-
Heat the reaction mixture to 50°C. The initially clear solution will likely turn turbid. Maintain this temperature for 1-2 hours.
-
Monitor the reaction by TLC until the D-serine is consumed.
-
Cool the mixture to room temperature and dilute with water (approx. 6 mL per gram of starting D-serine).
-
Wash the aqueous mixture with ethyl acetate (2x volumes) to remove impurities.
-
Cool the aqueous layer in an ice bath and slowly add cold 3N HCl to adjust the pH to 3-4.
-
Extract the product from the acidified aqueous layer with ethyl acetate (3x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-D-serine, which may be an oil or a solid.
General Experimental Workflow
Caption: General experimental workflow for chemical synthesis.
References
-
Title: Synthesis of 3‐Phenylserine by a Two‐enzyme Cascade System with PLP Cofactor Source: Chemistry – A European Journal URL: [Link]
-
Title: Multi‐enzyme cascade for sustainable synthesis of L‐threo‐phenylserine by modulating aldehydes inhibition and Source: Springer URL: [Link]
-
Title: Synthesis and characterization of some novel Boc-and Z-protected N-Aryl/Alkyl piperazine coupled derivatives of L-phenylalanine and L-tryptophan Source: Der Pharma Chemica URL: [Link]
-
Title: Flow synthesis of phenylserine using threonine aldolase immobilized on Eupergit support Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Synthesis of 3-Phenylserine by a Two-enzyme Cascade System with PLP Cofactor Source: National Center for Biotechnology Information URL: [Link]
-
Title: Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine Source: Trade Science Inc. URL: [Link]
- Title: Process for the preparation of lacosamide Source: Google Patents URL
- Title: An improved process for the preparation of lacosamide Source: Google Patents URL
-
Title: Identification of Impurities and Improved the Synthesis of Lacosamide Source: Der Pharma Chemica URL: [Link]
- Title: Crystallization method of Boc-amino acid Source: Google Patents URL
- Title: A new method for the synthesis of lacosamide Source: Google Patents URL
-
Title: Boc-threo-b-phenylserine Source: J&K Scientific LLC URL: [Link]
Sources
- 1. æç¥å¦é¢å¤§å¦ãååå ¬åãã£ã³ãã¹ | Virtual tour generated by Panotour [agu.ac.jp]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. WO2018060781A1 - An improved process for the preparation of lacosamide - Google Patents [patents.google.com]
- 5. US8759582B2 - Process for the preparation of lacosamide - Google Patents [patents.google.com]
- 6. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 7. CN101591300A - A new method for the synthesis of lacosamide - Google Patents [patents.google.com]
- 8. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]
- 9. BJOC - Flow synthesis of phenylserine using threonine aldolase immobilized on Eupergit support [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 3-Phenylserine by a Two-enzyme Cascade System with PLP Cofactor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: D-threo-3-phenylserine in Peptide Synthesis
Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the stereochemical integrity of D-threo-3-phenylserine during their synthetic workflows. As Senior Application Scientists, we have curated this resource to provide not just protocols, but the underlying principles to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
This section addresses the fundamental questions regarding the racemization of D-threo-3-phenylserine.
Q1: What is racemization, and why is it a significant problem for D-threo-3-phenylserine?
A: Racemization is the conversion of a chiral molecule into an equal mixture of both enantiomers (in this case, D- and L-forms), leading to a loss of optical activity. In peptide synthesis, the more precise term is often epimerization, which is the change in configuration at a single stereocenter in a molecule with multiple stereocenters.[1][2] For a peptide containing D-threo-3-phenylserine, epimerization at the α-carbon would generate the L-threo-3-phenylserine diastereomer.
This is a critical issue because the biological activity of a peptide is highly dependent on its specific three-dimensional structure.[2] Even a small amount of the incorrect diastereomer can lead to:
-
Reduced or altered biological efficacy.
-
Potential for off-target effects or immunogenicity.
-
Significant challenges in purification, as diastereomers can have very similar physical properties.[2]
Q2: What is the primary mechanism of racemization for amino acids during peptide coupling?
A: The most prevalent mechanism for racemization during peptide bond formation is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2][3] This process is base-catalyzed and occurs after the carboxylic acid of the N-protected amino acid is activated for coupling.
The key steps are:
-
Activation: A coupling reagent activates the C-terminal carboxyl group of the D-threo-3-phenylserine, making it a good leaving group.
-
Oxazolone Formation: The carbonyl oxygen of the N-terminal protecting group attacks the activated carboxyl group, forming a cyclic oxazolone intermediate.
-
Proton Abstraction: A base present in the reaction mixture abstracts the proton from the α-carbon (Cα-H). This proton is now highly acidic due to the oxazolone structure.
-
Loss of Chirality: The resulting intermediate is a planar, achiral enolate.
-
Reprotonation: When this planar intermediate is reprotonated, it can occur from either face, leading to a mixture of the original D- and the undesired L-enantiomer.[1]
A secondary mechanism involves the direct abstraction of the α-proton by a base without forming an oxazolone, though this is generally considered less common for urethane-protected amino acids (like Fmoc or Boc derivatives) compared to amide-protected ones.[1][4]
Caption: Oxazolone-mediated racemization pathway during peptide coupling.
Q3: Which experimental factors most significantly increase the risk of racemization?
A: Several factors can promote racemization. Understanding these is the first step to prevention:
-
Strong Bases: Tertiary amines like N,N-diisopropylethylamine (DIEA) are highly effective at abstracting the acidic α-proton from the oxazolone intermediate. The stronger and less sterically hindered the base, the higher the risk.[1][5]
-
Coupling Reagents: Highly efficient coupling reagents can lead to a high concentration of the activated intermediate, which can then be converted to the oxazolone. Carbodiimides (like DCC, DIC) used without racemization-suppressing additives are particularly problematic.[2][6] Uronium/aminium reagents (HATU, HBTU) also carry a risk that must be managed.[3]
-
Pre-activation Time: Allowing the activated amino acid to sit for an extended period before the addition of the amine component increases the time available for oxazolone formation and subsequent racemization.[7]
-
Temperature: Higher reaction temperatures increase the rate of all reactions, including oxazolone formation and epimerization.[8]
-
Protecting Groups: While standard urethane-type Nα-protecting groups like Fmoc and Boc are designed to reduce racemization compared to acyl groups (e.g., Benzoyl), the risk is not eliminated.[4][9] The choice of side-chain protecting group can also have an electronic or steric influence.
Troubleshooting Guide: Diagnosing and Solving Racemization
This guide provides solutions to common issues encountered in the lab.
Problem: My final peptide analysis shows a significant diastereomeric impurity corresponding to the epimerization of D-threo-3-phenylserine. What should I check first?
A: This is a common and frustrating problem. A systematic approach is key. Use the following workflow to diagnose the likely cause.
Sources
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epimerisation in Peptide Synthesis [mdpi.com]
- 3. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. bachem.com [bachem.com]
- 7. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biosynth.com [biosynth.com]
Technical Support Center: Optimization of Cleavage Cocktails for Peptides with Boc-D-threo-3-Phenylserine
Welcome to the technical support center for peptide synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals working with peptides containing the sterically demanding and chemically sensitive amino acid, Boc-D-threo-3-phenylserine. The unique structure of this residue, featuring a bulky Boc-protected amine, a β-hydroxyl group, and an adjacent phenyl ring, presents distinct challenges during the final cleavage and deprotection step. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and achieve high-purity, high-yield peptide products.
Troubleshooting Guide
This section addresses specific issues encountered during the cleavage of peptides containing Boc-D-threo-3-phenylserine in a direct question-and-answer format.
Q1: My final peptide product shows low yield after cleavage and precipitation. What are the likely causes and how can I fix it?
Answer:
Low peptide yield is a common but multifaceted problem when working with Boc-D-threo-3-phenylserine. The primary causes are typically incomplete cleavage from the resin or incomplete deprotection of side-chain protecting groups due to steric hindrance.
Causality: The bulky phenyl group adjacent to the peptide backbone can sterically hinder the access of trifluoroacetic acid (TFA) to the cleavage linker and other acid-labile side-chain protecting groups (e.g., t-butyl on other residues). This can result in a significant portion of your peptide remaining attached to the resin or as partially protected species that may not precipitate or purify as expected.
Solutions:
-
Extend Cleavage Time: For peptides containing sterically hindered residues, a standard 2-3 hour cleavage may be insufficient.[1]
-
Action: Perform a small-scale trial cleavage and extend the reaction time to 4-6 hours. Monitor the progress by analyzing a small aliquot of the cleavage mixture.
-
-
Optimize the Cleavage Cocktail: A standard TFA/TIS/Water cocktail may not be potent enough. A more robust mixture with scavengers that can also improve solubility and deprotection efficiency is recommended.
-
Action: Switch to a stronger, multi-component cocktail like Reagent K or a modified version. The phenol and thioanisole in Reagent K can help swell the resin and scavenge reactive species that might lead to degradation.[2]
-
-
Ensure Proper Resin Swelling: Inadequate swelling of the peptide-resin complex can severely limit the access of cleavage reagents.
-
Action: Before adding the cleavage cocktail, ensure the resin is thoroughly washed and swollen with dichloromethane (DCM). Any residual dimethylformamide (DMF) can inhibit the cleavage reaction.[1]
-
Q2: My HPLC and Mass Spectrometry (MS) results show a significant side product with the same mass as my target peptide. What is this impurity?
Answer:
The most probable cause for a side product with an identical mass to your target peptide is the formation of an O-acyl isopeptide via an N-to-O acyl shift. This is a well-documented side reaction for peptides containing serine or threonine residues, and the β-hydroxyl group of phenylserine is susceptible to this intramolecular rearrangement under strong acidic conditions.[3][4]
Causality: During TFA cleavage, the protonated amide nitrogen of the phenylserine residue can be attacked by the adjacent side-chain hydroxyl group. This forms a five-membered cyclic intermediate which then hydrolyzes to an ester bond, shifting the peptide backbone from the α-amino group to the β-hydroxyl group. This O-acyl isopeptide is a constitutional isomer of your target peptide, hence it has the same mass but different chromatographic properties.
Solutions:
-
Reverse the Acyl Shift Post-Cleavage: This side reaction is reversible under neutral or slightly basic conditions.[4]
-
Action: After cleavage and precipitation, dissolve the crude peptide in an aqueous buffer (e.g., 100 mM ammonium bicarbonate) at pH 7.5-8.5. Let the solution stand for 2-4 hours at room temperature. The ester bond of the isopeptide will migrate back to the more stable amide bond, reforming your target peptide. Monitor the conversion by HPLC.
-
-
Modify Cleavage Conditions (Advanced): While less common, using a two-step cleavage process, starting with a lower concentration of TFA, can sometimes mitigate this issue, though it may lead to incomplete deprotection.[5]
Q3: I'm observing unexpected adducts or modifications on my peptide, particularly on the phenylserine residue or other aromatic amino acids. How can I prevent this?
Answer:
The generation of highly reactive carbocations during the removal of Boc and other t-butyl-based protecting groups is the root cause of these side reactions.[2] These cations can alkylate electron-rich side chains, such as the phenyl ring of phenylserine or the indole ring of tryptophan.
Causality: The t-butyl cation (from Boc and tBu groups) and other cations from side-chain protecting groups are potent electrophiles. Without effective "scavengers" to trap them, they will attack any available nucleophile. The phenyl ring of phenylserine is a prime target for such electrophilic aromatic substitution.
Solutions:
-
Use a Comprehensive Scavenger Cocktail: The choice and concentration of scavengers are critical.
-
Action: Employ a cleavage cocktail rich in scavengers designed to protect aromatic residues and quench various cationic species. Reagent K (TFA/water/phenol/thioanisole/EDT) is an excellent choice.[6]
-
Phenol & Thioanisole: These are effective scavengers for carbocations and specifically protect aromatic side chains from alkylation.
-
1,2-Ethanedithiol (EDT): A very effective scavenger for t-butyl cations.
-
Water: Acts as a scavenger for tert-butyl cations.[6]
-
-
-
Ensure Scavengers are Fresh: Scavengers, particularly thiols like EDT and thioanisole, can degrade over time.
-
Action: Always prepare your cleavage cocktail fresh using high-quality reagents.
-
Frequently Asked Questions (FAQs)
-
Q: What is the best "standard" cleavage cocktail for a peptide containing Boc-D-threo-3-phenylserine?
-
A: Due to the combined steric and chemical sensitivities of this residue, a robust cocktail is highly recommended over a simple TFA/TIS/water mixture. Reagent K (TFA/Phenol/Water/Thioanisole/EDT at 82.5:5:5:5:2.5 v/v) is an excellent starting point as it contains scavengers that address both potential alkylation of the phenyl ring and side reactions involving the hydroxyl group.
-
-
Q: Why is Boc-D-threo-3-phenylserine so challenging compared to regular Boc-Ser(tBu)?
-
A: The challenge arises from a combination of factors:
-
Steric Hindrance: The phenyl group is significantly bulkier than the t-butyl group on a standard protected serine, which can impede reagent access during both synthesis and cleavage.[1]
-
Electronic Effects: The phenyl ring is an electron-rich aromatic system, making it a target for electrophilic attack by carbocations generated during cleavage.
-
N-to-O Acyl Shift: Like serine, the β-hydroxyl group makes the residue susceptible to the N-to-O acyl shift under strong acid conditions.[3]
-
-
-
Q: How do I confirm that cleavage and deprotection are complete?
-
A: The most reliable method is to perform a small-scale "micro-cleavage" on a few milligrams of your peptide-resin. After the cleavage reaction, precipitate the peptide and analyze the crude product by HPLC and Mass Spectrometry (MS). The MS data will confirm if all protecting groups have been removed, and the HPLC chromatogram will give you an initial assessment of purity and the presence of any major side products.
-
Data Presentation & Protocols
Table 1: Comparison of Recommended Cleavage Cocktails
| Reagent Name | Composition (v/v/v) | Key Scavengers | Recommended Use Case for Phenylserine Peptides |
| Standard TFA Mix | TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5) | TIS, Water | Not recommended as a first choice. Only for very simple, short peptides without other sensitive residues. |
| Reagent B | TFA / Phenol / H₂O / TIS (88:5:5:2) | Phenol, TIS, Water | A good "low-odor" option. The phenol provides protection for the phenyl ring.[6] |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | Phenol, Thioanisole, EDT, Water | Highly Recommended. This is a powerful, all-purpose cocktail that effectively scavenges a wide range of cationic species and protects aromatic residues. |
Experimental Protocols
Protocol 1: Optimized Cleavage Using Modified Reagent K
This protocol is designed for the robust cleavage and deprotection of peptides containing Boc-D-threo-3-phenylserine and other sensitive residues.
-
Resin Preparation:
-
Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Wash the resin with dichloromethane (DCM) (3 x 2 mL) to remove residual DMF and to swell the resin.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.
-
-
Cleavage Reaction:
-
Prepare the cleavage cocktail fresh: Reagent K (8.25 mL TFA, 0.5 mL Phenol, 0.5 mL Water, 0.5 mL Thioanisole, 0.25 mL 1,2-Ethanedithiol).
-
Add the cleavage cocktail to the resin (approx. 2-3 mL for 100 mg of resin).
-
Stir or gently agitate the mixture at room temperature for 3-4 hours .
-
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture to separate the resin from the peptide-containing TFA solution.
-
Wash the resin with a small volume of fresh TFA (0.5 mL) and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times to remove scavengers and cleavage byproducts.
-
Dry the peptide pellet under vacuum.
-
Protocol 2: Post-Cleavage Treatment to Reverse N-to-O Acyl Shift
Use this protocol if you observe a significant impurity with the same mass as your target peptide.
-
Dissolution: Dissolve the crude, dried peptide from Protocol 1 in a 0.1 M aqueous solution of ammonium bicarbonate (pH ~7.8). Use the minimum volume necessary for complete dissolution.
-
Incubation: Let the solution stand at room temperature for 2-4 hours.
-
Monitoring: Monitor the conversion of the isopeptide to the native peptide by injecting small aliquots onto an analytical HPLC. You should observe the peak corresponding to the side product decrease while the target peptide peak increases.
-
Lyophilization: Once the conversion is complete (or has reached equilibrium), freeze-dry the solution to remove the ammonium bicarbonate and obtain the final peptide product.
Visualizations
Troubleshooting Decision Tree
Caption: General experimental workflow for peptide cleavage and analysis.
References
- BenchChem. (2025).
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- CDN. (n.d.). Cleavage Cocktail Selection.
- DOI. (n.d.).
- Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.
- PubMed. (2012). O-N intramolecular acyl migration reaction in the development of prodrugs and the synthesis of difficult sequence-containing bioactive peptides.
- ResearchGate. (n.d.). A)
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. O-N intramolecular acyl migration reaction in the development of prodrugs and the synthesis of difficult sequence-containing bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Technical Support Center: Purification of Synthetic Boc-D-threo-3-phenylserine
Welcome to the technical support center for the purification of synthetic Boc-D-threo-3-phenylserine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the purification of this critical synthetic intermediate. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to ensure you achieve the highest purity for your downstream applications, such as peptide synthesis and pharmaceutical development.[1][2]
Introduction to Purification Challenges
The synthesis of Boc-D-threo-3-phenylserine, while well-established, often yields a crude product containing a variety of impurities. The most significant of these is typically the diastereomeric erythro form. The structural similarity between the threo (desired) and erythro (undesired) diastereomers makes their separation a non-trivial task.[3][4] Other common impurities include unreacted starting materials, byproducts from the Boc-protection step (e.g., tert-butanol), and residual solvents.
This guide provides a systematic approach to identifying and removing these impurities, focusing on practical, scalable, and efficient methodologies.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the purification process, offering explanations and actionable solutions.
Issue 1: My crude product is a persistent oil and won't solidify. How can I purify it?
Answer: It is very common for crude Boc-protected amino acids to isolate as oils or viscous gums, which can trap solvents and impurities.[5] The goal is to induce crystallization, which is an excellent method for purification.
Causality: The oily nature is often due to the presence of residual solvents (e.g., dioxane, acetone, ethyl acetate) or impurities that inhibit the formation of a crystal lattice. The bulky, lipophilic Boc group can also contribute to lower melting points and a tendency to form oils.
Recommended Protocol: Seeding and Pulping/Trituration
A robust method to solidify and purify the product is through seeding followed by solvent pulping.[6]
-
Solvent Removal: Ensure all reaction solvents are thoroughly removed under reduced pressure. Co-evaporation with a solvent like diethyl ether or hexane can help azeotropically remove trace amounts of higher-boiling solvents.
-
Seeding (if available): If you have a small amount of pure, solid Boc-D-threo-3-phenylserine, add a single seed crystal to the oil.
-
Standing: Allow the seeded oil to stand at room temperature for several hours (24 hours is not uncommon) to allow crystallization to initiate.[6]
-
Pulping: Once the oil has solidified or become a semi-solid mass, add a weak polar or non-polar solvent in which the product is poorly soluble. Good starting choices are diethyl ether, n-hexane, or a mixture of ethyl acetate and hexane (e.g., 1:9 v/v).[5][6][7]
-
Stirring: Stir the resulting slurry (pulping) at room temperature for 1-2 hours. This process washes the solid material, dissolving soluble impurities into the solvent while the desired product remains as a solid.
-
Isolation: Filter the solid product, wash it with a small amount of the cold pulping solvent, and dry it under vacuum.
| Parameter | Recommended Condition | Rationale |
| Pulping Solvents | Diethyl ether, n-hexane, cyclohexane | Poor solubility of the product, good solubility of non-polar impurities. |
| Pulping Time | 1-2 hours | Sufficient time for impurities to dissolve without significant product loss. |
| Temperature | Room Temperature | Balances dissolution kinetics of impurities with minimizing product solubility. |
Issue 2: TLC analysis shows a spot very close to my product spot. How do I identify and remove it?
Answer: A close-running spot on TLC often indicates the presence of the erythro diastereomer. Given that the threo and erythro forms are diastereomers, they have different physical properties and can be separated by chromatography, although it may be challenging.[3]
Causality: The synthesis of 3-phenylserine often proceeds with limited diastereoselectivity, leading to a mixture of threo and erythro products. These isomers have very similar polarities, resulting in close Rf values on a TLC plate.
Workflow for Identification and Separation
Caption: Workflow for diastereomer separation.
Recommended Protocol: Silica Gel Column Chromatography
Flash column chromatography is the most direct method to separate diastereomers on a preparative scale.[8]
-
Solvent System Selection: First, optimize the mobile phase using TLC. Test various ratios of a less polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). A system that gives a low Rf (around 0.2-0.3) and shows some separation between the spots is ideal. A common starting point for Boc-protected amino acids is a gradient of ethyl acetate in hexane or methanol in chloroform.[7][9]
-
Column Packing: Use a high-quality silica gel (e.g., 230-400 mesh) and pack a long, thin column to maximize resolution.
-
Loading: Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane and load it onto the column.
-
Elution: Run the column using an isocratic or a very shallow gradient elution. Collect small fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure desired threo isomer. Combine the pure fractions and evaporate the solvent.
| Parameter | Recommended Starting Condition | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for separating moderately polar organic compounds.[10] |
| Mobile Phase | Gradient of 10-50% Ethyl Acetate in Hexane | Good starting point for resolving diastereomers of this type.[1] |
| TLC Visualization | UV light (254 nm) and/or Ninhydrin stain (after deprotection) | The phenyl group is UV active. Ninhydrin can be used if a sample is heated on the TLC plate to remove the Boc group.[11] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude Boc-D-threo-3-phenylserine?
A1: Aside from the erythro diastereomer, you should anticipate:
-
Unreacted D-threo-3-phenylserine: This is a highly polar, water-soluble compound. It can be removed by an acidic workup where the Boc-protected product is extracted into an organic solvent, leaving the unreacted amino acid in the aqueous layer.
-
Di-tert-butyl dicarbonate (Boc₂O): Unreacted Boc anhydride is readily hydrolyzed during workup.
-
tert-Butanol: A byproduct of the Boc protection reaction. It is volatile and usually removed during solvent evaporation.
-
N,N'-dicyclohexylurea (DCU): If a carbodiimide like DCC was used in any coupling steps, DCU is a common and often difficult-to-remove byproduct. Filtration is the primary removal method.
Q2: Can I use recrystallization to separate the threo and erythro diastereomers?
A2: Yes, fractional crystallization can be an effective method for separating diastereomers, as they will have different solubilities in a given solvent system.[12] This requires careful optimization.
General Approach to Fractional Crystallization:
-
Dissolve the diastereomeric mixture in a minimum amount of a suitable hot solvent (e.g., ethyl acetate, isopropanol, or a mixture like ethyl acetate/hexane).
-
Allow the solution to cool slowly and undisturbed. The less soluble diastereomer should crystallize out first.
-
Filter the crystals and analyze the mother liquor and the solid for diastereomeric purity.
-
Multiple recrystallization steps may be necessary to achieve high diastereomeric excess.
Q3: How do I monitor the purity of my final product?
A3: A combination of techniques should be used for comprehensive purity analysis:
-
TLC: As a quick check for baseline impurities. Use a reliable mobile phase as determined during your purification development.[7]
-
¹H NMR Spectroscopy: This is an excellent tool to confirm the structure and assess diastereomeric purity. The coupling constants between the protons on the two stereocenters (at C2 and C3) will be different for the threo and erythro isomers.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis. A reversed-phase C18 column is standard. For assessing enantiomeric purity (to ensure no racemization occurred), a chiral HPLC column is necessary.[3]
-
Melting Point: A sharp melting point range is a good indicator of high purity.
Q4: My Boc group seems to be partially cleaving during purification. Why is this happening and how can I prevent it?
A4: The Boc group is known to be labile under acidic conditions.[2] Unintentional cleavage can occur if your purification conditions are too acidic.
Causality and Prevention:
-
Acidic Silica Gel: Some grades of silica gel can be slightly acidic. If you suspect this is an issue, you can use silica gel that has been neutralized by washing with a solvent containing a small amount of a non-nucleophilic base like triethylamine (e.g., 0.1-1%) and then re-equilibrated with your mobile phase.
-
Acidic Solvents: Ensure your solvents are free from acidic impurities. For example, chloroform can degrade to produce small amounts of HCl. Using fresh, high-purity solvents is recommended.
-
Workup: During aqueous workups, avoid prolonged exposure to strongly acidic conditions.
Visualizing the Purification Strategy
Caption: General purification workflow.
References
-
Bhattacharya, S., et al. (2011). Synthesis and characterization of some novel series of coupled products of phenylalanine and ethylenediamine as antimicrobial agents. Der Pharma Chemica, 3(3), 174-188. Available at: [Link]
-
METTLER TOLEDO. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Patel, A. B., et al. (2014). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Trade Science Inc. Available at: [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
-
Reddit. (2019, October 19). Recrystallization solvent for boc-L-Phenylalanine. r/Chempros. Retrieved from [Link]
-
Misono, H., et al. (2005). Characterization of an Inducible Phenylserine Aldolase from Pseudomonas putida 24-1. Applied and Environmental Microbiology, 71(2), 765-771. Available at: [Link]
-
Agatonovic-Kustrin, S., & Ristivojevic, P. (2007). Optimization of the TLC Separation of Seven Amino Acids. Journal of Planar Chromatography – Modern TLC, 20(3), 173-177. Available at: [Link]
- Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
-
Bruns, F. H., & Fiedler, L. (1958). Enzymatic cleavage and synthesis of L-threo-beta-phenylserine and L-erythro-beta-Phenyldrine. Nature, 181(4622), 1533-1534. Available at: [Link]
-
Organic Syntheses. (2017). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal. Retrieved from [Link]
-
Srinivasachary, K., et al. (2017). Identification of Impurities and Improved the Synthesis of Lacosamide. Der Pharma Chemica, 9(15), 64-70. Available at: [Link]
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic cleavage and synthesis of L-threo-beta-phenylserine and L-erythro-beta-Phenyldrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tsijournals.com [tsijournals.com]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. mt.com [mt.com]
Stability issues of Boc-D-threo-3-phenylserine during storage
Welcome to the technical support center for Boc-D-threo-3-phenylserine. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the storage and handling of this critical reagent. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your experiments.
Troubleshooting Guide
This section addresses specific problems you might encounter, providing insights into the root causes and offering actionable solutions.
Question 1: I'm seeing a new, more polar spot on my Thin Layer Chromatography (TLC) plate that wasn't there when I first received the reagent. What is it?
Answer:
The appearance of a new, more polar spot on a TLC plate is a classic indicator of the premature cleavage (deprotection) of the tert-butyloxycarbonyl (Boc) group. The resulting free amine of D-threo-3-phenylserine is significantly more polar than its Boc-protected precursor, causing it to have a lower Retention Factor (Rf) value.
Causality: The Boc group is well-known for its sensitivity to acidic conditions.[1][2] Accidental exposure to trace amounts of acid is the most common cause of degradation during storage. This can happen in several ways:
-
Improper Storage Atmosphere: Storing the compound in a container with ambient air, which contains moisture and CO₂, can lead to the formation of carbonic acid over time.
-
Contaminated Spatula or Glassware: Using laboratory equipment that has not been properly neutralized after acid washing.
-
Acidic Vapors in Storage Area: Storing the reagent in proximity to bottles of volatile acids (e.g., HCl, trifluoroacetic acid (TFA), acetic acid).
Recommended Action Plan:
-
Confirm the Identity: Co-spot your stored material on a TLC plate with a fresh, unopened sample of Boc-D-threo-3-phenylserine and a small amount of material that you have intentionally deprotected with a dilute acid solution (e.g., 10% TFA in Dichloromethane). If the new spot co-elutes with the intentionally deprotected sample, you have confirmed Boc group cleavage.
-
Quantify the Degradation: Use High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the percentage of degraded material. If the purity is below your experimental tolerance (typically >95%), the reagent should not be used for sensitive applications like peptide synthesis.
-
Review Storage Protocol: Immediately assess your storage conditions against the recommended guidelines. Ensure the container is tightly sealed and flushed with an inert gas like argon or nitrogen before storage.
Question 2: My peptide coupling reaction yields are lower than expected when using an older batch of Boc-D-threo-3-phenylserine. Could this be a stability issue?
Answer:
Yes, this is a very likely scenario. Reduced yields in peptide coupling reactions are a direct consequence of a lower effective concentration of the active, Boc-protected amino acid.
Causality:
-
Primary Cause (Deprotection): As discussed in the previous point, if a portion of your reagent has been deprotected, that portion will not participate in the coupling reaction correctly. The free amine will not be activated by coupling reagents (like HBTU or HATU) in the same way and will not form the desired peptide bond.
-
Secondary Cause (Side Reactions): The tert-butyl cation (t-Bu⁺) that is formed during acidic deprotection is a reactive electrophile.[1][3] It can potentially react with nucleophilic sites on other molecules, including another molecule of Boc-D-threo-3-phenylserine, leading to the formation of t-butylated impurities. These impurities can interfere with the reaction and purification process.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low coupling yields.
Frequently Asked Questions (FAQs)
Question 3: What are the optimal storage conditions for long-term stability of Boc-D-threo-3-phenylserine?
Answer:
To maximize the shelf-life and maintain the purity of Boc-D-threo-3-phenylserine, adherence to strict storage protocols is essential. The primary goals are to minimize exposure to moisture, acidic contaminants, and elevated temperatures.
| Parameter | Optimal Condition | Acceptable (Short-Term) | Unacceptable | Rationale |
| Temperature | 0-8°C [4][5] | Room Temperature (<25°C) | > 30°C or Freeze/Thaw Cycles | Low temperatures slow the rate of all potential chemical degradation pathways. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Tightly Sealed Container | Open to Air / Humid Environment | Prevents interaction with atmospheric moisture and CO₂, minimizing the risk of acid formation. |
| Light | Amber Vial / Dark | In a closed cabinet | Direct Sunlight / UV light | Protects against potential photolytic degradation, although the Boc group itself is not highly photosensitive. |
| Container | Glass Vial with PTFE-lined cap | Polypropylene tube | Polystyrene or other reactive plastics | Ensures no leaching of plasticizers or reaction with the container surface. |
Question 4: What is the primary degradation pathway I should be concerned about?
Answer:
The most significant stability concern for Boc-D-threo-3-phenylserine is the acid-catalyzed cleavage of the Boc protecting group. This reaction proceeds via protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to release the free amine.
Caption: Primary degradation pathway of Boc-D-threo-3-phenylserine.
The formation of the tert-butyl cation is a critical step, as it can be trapped by nucleophiles in the reaction mixture, potentially leading to unwanted side products.[1] Therefore, maintaining a neutral or slightly basic environment during storage and handling is paramount.
Experimental Protocol: Purity Assessment
To ensure the integrity of your results, it is crucial to have a self-validating system. Regularly assessing the purity of your stored reagent is a key part of this.
Protocol: Purity Analysis of Boc-D-threo-3-phenylserine by RP-HPLC
Objective: To quantify the purity of a stored sample of Boc-D-threo-3-phenylserine and detect the presence of the primary degradant, D-threo-3-phenylserine.
Materials:
-
Boc-D-threo-3-phenylserine sample
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Trifluoroacetic Acid (TFA)
-
C18 Reverse-Phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Prepare Mobile Phases:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Prepare Sample:
-
Accurately weigh ~1 mg of your Boc-D-threo-3-phenylserine sample.
-
Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Vortex until fully dissolved.
-
-
HPLC Method:
-
Column: C18 Reverse-Phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 220 nm
-
Gradient:
-
0-2 min: 10% B
-
2-17 min: 10% to 90% B
-
17-19 min: 90% B
-
19-20 min: 90% to 10% B
-
20-25 min: 10% B (Re-equilibration)
-
-
-
Analysis:
-
Run the sample on the HPLC system.
-
The Boc-protected compound will be more retained and have a longer retention time.
-
The deprotected, more polar D-threo-3-phenylserine will elute earlier.
-
Integrate the peak areas. Purity is calculated as: (Area of Main Peak / Total Area of All Peaks) * 100%.
-
Expected Results: A fresh, high-purity sample should show a single major peak with >98% area. The presence of a significant earlier-eluting peak indicates degradation.
References
-
ACS GCI Pharmaceutical Roundtable, BOC Deprotection Reagent Guide. [Link]
-
Fisher Scientific, Amine Protection / Deprotection Technical Guide. [Link]
-
Organic Chemistry Portal, Boc-Protected Amino Groups. [Link]
Sources
Preventing dipeptide formation with Boc-D-threo-3-phenylserine
A Guide to Preventing Dipeptide Formation in Peptide Synthesis
Welcome to the technical support resource for researchers utilizing Boc-D-threo-3-phenylserine. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning a common and frustrating side reaction: dipeptide formation. As a sterically hindered, non-proteinogenic amino acid, Boc-D-threo-3-phenylserine offers unique structural properties for drug design but presents specific challenges during peptide coupling. This document is designed to equip you with the mechanistic understanding and practical protocols to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: What is Boc-D-threo-3-phenylserine and why is it considered a "difficult" amino acid?
Boc-D-threo-3-phenylserine is an N-terminally protected, non-standard amino acid derivative used in the synthesis of specialty peptides and peptidomimetics.[1][2] Its structure is notable for possessing two chiral centers and significant steric bulk at the β-carbon, arising from the adjacent phenyl and hydroxyl groups. This bulk physically obstructs the approach to the carboxyl group during the activation and coupling steps of peptide synthesis, making it a "difficult" or "sterically hindered" residue to incorporate efficiently.[3][4]
Q2: What exactly is dipeptide formation in this context, and why does it happen?
Dipeptide formation is a side reaction where a molecule of activated Boc-D-threo-3-phenylserine reacts with the free amine of another Boc-D-threo-3-phenylserine molecule, instead of the intended N-terminal amine of the peptide chain on the solid support. This results in the formation of Boc-(D-threo-3-phenylserine)₂-OH.
This occurs due to a kinetic competition. The coupling of the bulky amino acid to the peptide-resin is slow due to steric hindrance. If the activated amino acid (e.g., an active ester) has a sufficiently long half-life in the reaction vessel, it is more likely to react with the most abundant and accessible amine available—which is often another molecule of the activated amino acid itself, especially at high concentrations.
Troubleshooting Guide: Dipeptide Formation
Q1: I've confirmed a major dipeptide byproduct in my crude peptide analysis. What is the most likely cause?
The primary cause is almost certainly related to the activation and coupling protocol. When the rate of coupling to the resin-bound peptide is significantly slower than the rate of the self-condensation side reaction, dipeptide formation becomes prominent. This is exacerbated by three main factors:
-
Extended Pre-activation: Allowing the Boc-D-threo-3-phenylserine to sit with the coupling reagent for an extended period before adding it to the resin creates a high concentration of the activated species, maximizing the opportunity for self-reaction.[3]
-
Inefficient Coupling Reagent: Using a standard or weaker coupling reagent may not provide a high enough activation level to overcome the energy barrier for the desired coupling, giving the side reaction more time to occur.[5]
-
High Concentration: Using an unnecessarily high concentration of the amino acid and coupling reagents can accelerate the rate of the bimolecular side reaction.
Q2: Which coupling reagents are recommended to minimize this side reaction?
For sterically demanding couplings, high-potency uronium or phosphonium salt-based reagents are strongly recommended over carbodiimides like DIC.[3][6] The goal is to generate a highly reactive intermediate that will couple rapidly to the desired amine before it has a chance to participate in side reactions.
| Coupling Reagent | Class | Potency | Key Considerations |
| HATU | Uronium Salt | Very High | Excellent for hindered couplings. Low racemization potential.[6] |
| HBTU | Uronium Salt | High | A common and effective choice, slightly less potent than HATU. |
| PyBOP® | Phosphonium Salt | Very High | Generates non-carcinogenic byproducts, unlike the original BOP reagent.[5] |
| DIC/Oxyma | Carbodiimide | Moderate | Lower racemization risk but may be less effective for highly hindered couplings.[3] |
Recommendation: Start with HATU as your primary coupling reagent due to its high reactivity and proven efficacy in difficult couplings.[6]
Q3: How should I modify my activation protocol?
Shift from a "pre-activation" to an "in-situ activation" protocol. In this approach, the amino acid, coupling reagent, and base are mixed for a very short period (or not at all) before being added to the resin. This ensures that the concentration of the highly reactive activated species is kept at a minimum until it is in the presence of its intended target—the peptide-resin. This minimizes the opportunity for self-coupling.
A critical point when using uronium reagents like HATU is to avoid guanidinylation, a side reaction where the coupling reagent reacts directly with the free amine of the peptide chain, terminating it.[7][8] This is prevented by ensuring the carboxylic acid is activated before the mixture comes into contact with the resin-bound amine. A brief activation period of 1-3 minutes is often sufficient.
Q4: I tried "double coupling," but the problem persists. Is this the right strategy?
Double coupling—repeating the coupling step with a fresh solution of activated amino acid—is a common strategy to drive incomplete reactions to completion.[3] However, if your primary problem is dipeptide formation, simply repeating a flawed protocol will only generate more of the undesired byproduct.
Expert Insight: Double coupling should only be employed after you have optimized the initial coupling conditions (reagent, activation time) to favor the desired reaction. First, ensure your single coupling is as efficient as possible. Then, use a monitoring test (like a qualitative Kaiser test) to check for remaining free amines.[9] If the test is positive, a second coupling with a freshly prepared, in-situ activated solution may be beneficial.
Visualizing the Competing Reactions
The following diagram illustrates the kinetic competition between the desired peptide bond formation and the undesired dipeptide side reaction.
Caption: Competing reaction pathways after activation of Boc-D-threo-3-phenylserine.
Validated Experimental Protocols
Protocol 1: Optimized In-Situ Coupling with HATU
This protocol is designed to maximize coupling efficiency while minimizing dipeptide formation.
-
Resin Preparation:
-
Swell the peptide-resin in dimethylformamide (DMF) for 30 minutes.
-
Perform N-terminal Fmoc deprotection (if applicable) using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF (6 x 1 min) to remove all traces of piperidine.
-
-
Coupling Solution Preparation (Perform immediately before adding to resin):
-
In a separate vessel, dissolve Boc-D-threo-3-phenylserine (3.0 eq.) and HATU (2.9 eq.) in a minimal volume of DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6.0 eq.) to the mixture.
-
Agitate for 1-2 minutes only. This brief period initiates activation without allowing significant side reactions.
-
-
Coupling Reaction:
-
Drain the DMF from the prepared resin.
-
Immediately add the freshly prepared coupling solution to the resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
-
Washing and Monitoring:
-
Drain the reaction solution and wash the resin with DMF (3 x 1 min).
-
Take a small sample of beads and perform a qualitative Kaiser test.
-
Self-Validation: A negative Kaiser test (yellow/colorless beads) indicates successful and complete coupling. If the test is positive (blue/purple beads), consider a second coupling (double coupling) using a freshly prepared solution as described in step 2.
-
-
Capping (Optional but Recommended):
-
If the Kaiser test remains positive after a second coupling, cap any unreacted amines using an acetic anhydride/DIPEA solution to prevent the formation of deletion peptides in subsequent steps.
-
References
-
ResearchGate. (n.d.). Side Reactions Upon Amino Acid/Peptide Carboxyl Activation. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
Montalbán, V., et al. (2018). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PMC - NIH. Retrieved from [Link]
-
Ragnarsson, U. (2013). Dual protection of amino functions involving Boc. RSC Publishing. Retrieved from [Link]
-
Chen, S. T., & Wang, K. T. (1996). Side reactions in solid-phase peptide synthesis and their applications. PubMed. Retrieved from [Link]
-
Thieme Gruppe. (2022). Highly Sterically Hindered Peptide Bond Formation. Retrieved from [Link]
-
Maccarone, A. T., & Vasile, F. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Retrieved from [Link]
-
jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Side reactions during peptide synthesis including (A) epimerization and (B) DKP formation. Retrieved from [Link]
-
Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Retrieved from [Link]
-
Ghavre, M., et al. (2018). Synthesis of Novel Peptides Using Unusual Amino Acids. PMC - PubMed Central. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
Wu, S., et al. (2021). Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis. PMC - NIH. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Highly Sterically Hindered Peptide Bond Formation - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. people.uniurb.it [people.uniurb.it]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
The Stereo-Specific Switch: A Comparative Guide to the Biological Activity of D-threo vs. L-threo-Phenylserine Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide therapeutics, stereochemistry is not a mere detail; it is a fundamental determinant of biological activity. The precise three-dimensional arrangement of atoms within a peptide dictates its conformation, receptor binding affinity, and ultimately, its efficacy and stability. This guide delves into the profound impact of a specific and often overlooked stereochemical variation: the incorporation of D-threo versus L-threo-phenylserine diastereomers into peptide backbones.
While direct comparative data for a single peptide containing both D-threo and L-threo-phenylserine is sparse in publicly available literature, the principles governing stereospecific interactions are well-established. By examining analogous systems and providing robust experimental frameworks, this guide will empower researchers to navigate the complexities of phenylserine stereochemistry in their own drug discovery and development pipelines.
The Critical Role of Chirality in Peptide Function
Peptides are chiral molecules, primarily composed of L-amino acids, the building blocks of life. This inherent "left-handedness" is recognized by biological machinery, from the ribosomes that synthesize proteins to the enzymes that degrade them and the receptors that they activate. Introducing a "right-handed" D-amino acid can dramatically alter a peptide's properties.
The most profound effect is often on enzymatic stability. Proteases, the enzymes responsible for peptide degradation, are highly stereospecific for L-amino acids. The presence of a D-amino acid can render the adjacent peptide bonds resistant to cleavage, significantly extending the peptide's half-life in biological systems.
However, the consequences of D-amino acid incorporation extend far beyond stability. The altered stereochemistry can induce significant changes in the peptide's secondary structure, affecting its ability to adopt the precise conformation required for receptor binding. This can lead to a range of outcomes: reduced affinity, enhanced affinity, or even a complete switch in receptor selectivity.
A Tale of Two Diastereomers: The Aplysia ATRP Neuropeptide System
A compelling illustration of how a single stereocenter can dictate biological activity comes from the study of the Aplysia californica neuropeptide, achatin-related peptide (ATRP). Endogenously, ATRP exists in two diastereomeric forms: the all-L-amino acid peptide (all-L-ATRP) and a version containing a D-amino acid at the second position (D2-ATRP). These two peptides interact with at least two distinct receptors, ATRPR1 and ATRPR2, with dramatically different outcomes.
Recent research has demonstrated that ATRPR1 is preferentially activated by all-L-ATRP, while ATRPR2 is highly selective for D2-ATRP.[1] In fact, D2-ATRP was found to be approximately 200 to 600 times more potent at activating ATRPR2 than its all-L counterpart.[1] This striking difference in potency and selectivity, arising from a single L- to D-amino acid isomerization, underscores the critical importance of stereochemistry in peptide-receptor interactions. This system serves as a powerful paradigm for understanding the potential divergence in biological activity between peptides containing D-threo- and L-threo-phenylserine.
Comparative Analysis: D-threo- vs. L-threo-Phenylserine Peptides
| Property | D-threo-Phenylserine Containing Peptide | L-threo-Phenylserine Containing Peptide | Rationale & Causality |
| Enzymatic Stability | High | Low to Moderate | Proteases are stereospecific for L-amino acids. The D-configuration of the phenylserine residue will sterically hinder protease binding and cleavage, leading to a longer biological half-life. |
| Receptor Binding Affinity | Variable (Potentially Higher, Lower, or Unchanged) | Typically Higher (for native L-peptide targets) | The D-amino acid can alter the peptide's conformation. This may lead to a better or worse fit for the receptor's binding pocket. In some cases, it may not significantly impact binding but could alter downstream signaling. |
| Receptor Selectivity | Potentially Altered | Native Selectivity | As demonstrated by the ATRP/ATRPR2 system, a change in stereochemistry can lead to a switch in receptor preference, potentially activating a different receptor subtype or even an entirely different receptor family. |
| Immunogenicity | Potentially Lower | Higher | The processing and presentation of antigens by the immune system are also dependent on enzymatic degradation by proteases within antigen-presenting cells. Increased resistance to proteolysis can lead to reduced immunogenicity. |
| Biological Activity | Variable (Potentially Agonist, Antagonist, or Inactive) | Native Activity (Agonist or Antagonist) | The combination of altered stability, affinity, and selectivity can result in a wide range of functional outcomes. A D-diastereomer could be a more potent agonist, a competitive antagonist, or completely inactive. |
Experimental Protocols for Comparative Evaluation
To empirically determine the differences in biological activity between D-threo- and L-threo-phenylserine containing peptides, a systematic experimental approach is required. The following protocols provide a framework for such a comparative analysis.
Peptide Synthesis
The synthesis of diastereomerically pure peptides is the essential first step. Solid-phase peptide synthesis (SPPS) is the method of choice.
Methodology: Fmoc-Based Solid-Phase Peptide Synthesis
-
Resin Preparation: Start with a suitable solid support resin (e.g., Rink amide resin for C-terminally amidated peptides or Wang resin for C-terminally carboxylated peptides).
-
First Amino Acid Coupling: Couple the C-terminal amino acid to the resin.
-
Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound amino acid using a solution of piperidine in dimethylformamide (DMF).
-
Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid (either D-threo-phenylserine or L-threo-phenylserine) using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like diisopropylethylamine (DIEA). Add this activated amino acid to the deprotected resin-bound peptide to form the peptide bond.
-
Wash: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the full peptide chain is assembled, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
-
Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry and analytical RP-HPLC.
Diagram: Solid-Phase Peptide Synthesis Workflow
Caption: Workflow for solid-phase peptide synthesis.
Receptor Binding Assays
To quantify the affinity of the diastereomeric peptides for their target receptor, competitive binding assays are commonly employed.
Methodology: Competitive Radioligand Binding Assay
-
Preparation of Cell Membranes: Prepare membranes from cells overexpressing the target receptor.
-
Assay Setup: In a 96-well plate, add a constant concentration of a radiolabeled ligand known to bind to the receptor (e.g., ³H- or ¹²⁵I-labeled standard) to each well.
-
Competition: Add increasing concentrations of the unlabeled competitor peptides (the D-threo- and L-threo-phenylserine containing peptides) to the wells.
-
Incubation: Add the cell membrane preparation to each well and incubate to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. The filter will trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the competitor peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of competitor that inhibits 50% of radioligand binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Diagram: Receptor Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Cell-Based Functional Assays
To determine the functional consequence of receptor binding (i.e., whether the peptide is an agonist or antagonist), cell-based assays that measure downstream signaling are essential.
Methodology: cAMP Accumulation Assay (for Gs-coupled GPCRs)
-
Cell Culture: Culture cells expressing the target receptor in 96-well plates.
-
Pre-treatment: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cyclic AMP (cAMP).
-
Peptide Stimulation: Add increasing concentrations of the D-threo- and L-threo-phenylserine containing peptides to the cells.
-
Incubation: Incubate for a defined period to allow for receptor activation and cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the cAMP concentration as a function of peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of peptide that elicits 50% of the maximal response) and the Emax (the maximum response).
Diagram: Signaling Pathway for a Gs-Coupled GPCR
Caption: Gs-coupled GPCR signaling pathway leading to cAMP production.
Conclusion
The stereochemical identity of an amino acid residue within a peptide is a critical design parameter that can profoundly influence its therapeutic potential. The choice between incorporating D-threo- and L-threo-phenylserine is not trivial and can lead to diastereomeric peptides with vastly different biological profiles. As evidenced by analogous systems, this single stereochemical change can modulate enzymatic stability, receptor binding affinity, and functional activity, potentially converting an agonist into an antagonist or altering receptor selectivity.
By employing rigorous synthetic strategies and a systematic battery of in vitro assays, researchers can elucidate the structure-activity relationships governed by phenylserine stereochemistry. This knowledge is paramount for the rational design of novel peptide therapeutics with optimized efficacy, stability, and safety profiles. The experimental frameworks provided in this guide offer a clear path for the comparative evaluation of these intriguing diastereomers, paving the way for the next generation of precisely engineered peptide drugs.
References
-
Sweigart, J. C., et al. (2023). Endogenous l- to d-amino acid residue isomerization modulates selectivity between distinct neuropeptide receptor family members. Proceedings of the National Academy of Sciences, 120(11), e2218542120. [Link][1]
Sources
A Researcher's Guide to Purity Analysis of Commercial Boc-D-threo-3-phenylserine
For researchers, scientists, and professionals in drug development, the chemical and stereochemical purity of starting materials is paramount. Boc-D-threo-3-phenylserine, a crucial building block in the synthesis of complex peptides and novel therapeutics, is no exception.[1] Sourcing this chiral amino acid derivative requires rigorous quality assessment to prevent the introduction of impurities that could compromise research outcomes, derail drug discovery timelines, and lead to misleading biological data.
This guide provides an in-depth comparison of essential analytical techniques for evaluating the purity of commercially available Boc-D-threo-3-phenylserine. We will delve into the principles behind these methods, offer detailed experimental protocols, and present data to illustrate how to differentiate high-purity materials from those of lesser quality. Our focus is on empowering you with the expertise to independently validate the integrity of your critical reagents.
The Criticality of Purity: What to Look For
Impurities in Boc-D-threo-3-phenylserine can be broadly categorized into three classes:
-
Chemical Impurities: These are byproducts from the synthetic route, such as residual starting materials, reagents, or side-products.
-
Diastereomeric Impurities: The presence of the erythro diastereomer is a common issue. Due to the similar connectivity of atoms, separating threo and erythro isomers can be challenging for suppliers.
-
Enantiomeric Impurities: The presence of the undesired Boc-L-threo-3-phenylserine enantiomer is a critical concern, especially in the development of stereospecific drugs.[2]
A comprehensive purity analysis must address all three categories to ensure the material is suitable for its intended application.
Comparative Analysis of Key Methodologies
The two most powerful and complementary techniques for the comprehensive analysis of Boc-D-threo-3-phenylserine are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Feature | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a stationary and mobile phase.[3] | Absorption of radiofrequency waves by atomic nuclei in a magnetic field to elucidate molecular structure.[4] |
| Primary Use | Quantitation of chemical and stereochemical purity. | Structural confirmation and identification of impurities. |
| Resolution | High resolution, capable of separating closely related impurities and stereoisomers.[3] | Provides detailed structural information but may have lower resolution for complex mixtures. |
| Quantitation | Highly quantitative with appropriate detectors (e.g., UV-Vis).[3] | Quantitative (qNMR) with internal standards, but primarily used for structural elucidation. |
| Sensitivity | High sensitivity for detecting trace impurities.[3] | Generally lower sensitivity than HPLC. |
Experimental Protocols for Purity Verification
Here, we provide detailed, step-by-step protocols for the most critical analyses. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.
Reversed-Phase HPLC for Chemical Purity
This method is the workhorse for assessing the overall chemical purity and identifying non-isomeric impurities.
Objective: To quantify the purity of Boc-D-threo-3-phenylserine and detect any process-related chemical impurities.
Experimental Workflow:
Caption: Workflow for chemical purity analysis by RP-HPLC.
Detailed Protocol:
-
Instrumentation: A standard HPLC system with a UV detector is sufficient.
-
Stationary Phase: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for good separation of non-polar to moderately polar compounds.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA), is typically effective. The TFA acts as an ion-pairing agent to improve peak shape.
-
Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C to ensure reproducible retention times.
-
Detection: UV absorbance at 220 nm, where the peptide bond and phenyl group have strong absorbance.
-
Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Interpreting the Results: A high-purity sample will show a single major peak corresponding to Boc-D-threo-3-phenylserine. Any other peaks represent chemical impurities. The area percentage of the main peak relative to the total peak area gives a quantitative measure of purity.
Chiral HPLC for Enantiomeric and Diastereomeric Purity
This is the definitive method for assessing the stereochemical integrity of the material.
Objective: To separate and quantify the four possible stereoisomers: Boc-D-threo, Boc-L-threo, Boc-D-erythro, and Boc-L-erythro-3-phenylserine.
Experimental Workflow:
Caption: Workflow for stereoisomer analysis by Chiral HPLC.
Detailed Protocol:
-
Instrumentation: A standard HPLC with a UV detector.
-
Stationary Phase: A chiral stationary phase (CSP) is essential. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often effective for separating amino acid derivatives.[5] A TSK gel Enantio L1 column has been successfully used for separating phenylserine isomers.[6][7]
-
Mobile Phase: Typically an isocratic mixture of hexane and a polar modifier like isopropanol or ethanol. The exact ratio must be optimized for the specific column and isomers. For example, a starting point could be 90:10 (v/v) Hexane:Isopropanol.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25°C. Temperature control is critical for reproducible chiral separations.
-
Detection: UV absorbance at 220 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1 mg/mL.
Interpreting the Results: An ideal sample will show only one peak corresponding to Boc-D-threo-3-phenylserine. The presence of other peaks indicates contamination with the L-enantiomer or the erythro diastereomers. To confirm peak identities, it is necessary to run standards of the other isomers if available.
¹H NMR Spectroscopy for Structural Confirmation and Impurity Profiling
NMR provides an orthogonal view of the sample's purity, confirming the chemical structure and potentially identifying impurities missed by HPLC.
Objective: To confirm the chemical structure of Boc-D-threo-3-phenylserine and identify any structural impurities.
Detailed Protocol:
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Data Acquisition: Acquire a standard one-dimensional proton (¹H) NMR spectrum.
-
Key Signals to Analyze:
-
Boc Group: A characteristic singlet around 1.4 ppm integrating to 9 protons.[8]
-
Phenyl Group: A multiplet in the aromatic region, typically between 7.2-7.4 ppm, integrating to 5 protons.
-
Alpha and Beta Protons: The protons on the serine backbone will appear as coupled multiplets. Their specific chemical shifts and coupling constants are diagnostic of the threo configuration.
-
Interpreting the Results: The obtained spectrum should match the known reference spectrum for Boc-D-threo-3-phenylserine. The presence of unexpected signals can indicate impurities. For instance, a signal around 1.62 ppm that persists in a D₂O exchange experiment can confirm the presence of the tertiary butyl group of the Boc protecting group.[8] Integration of the signals can provide a semi-quantitative estimate of the purity.
Comparative Data from Fictional Commercial Sources
To illustrate the application of these methods, here is a summary of hypothetical data from the analysis of three different commercial batches of Boc-D-threo-3-phenylserine.
| Parameter | Supplier A | Supplier B | Supplier C |
| Chemical Purity (RP-HPLC) | 99.8% | 98.5% | 95.2% |
| Enantiomeric Purity (Chiral HPLC) | >99.9% D-threo | 99.5% D-threo | 99.0% D-threo |
| Diastereomeric Purity (Chiral HPLC) | Not Detected | 0.3% D-erythro | 0.8% D-erythro |
| ¹H NMR | Conforms to structure | Conforms, minor unidentified signals | Conforms, notable impurity signals |
| Overall Assessment | High Purity: Suitable for all applications, including GMP synthesis. | Good Purity: Acceptable for most research applications. | Low Purity: Not recommended for sensitive applications. |
Conclusion and Recommendations
The purity of Boc-D-threo-3-phenylserine from commercial sources can vary significantly. A multi-pronged analytical approach is essential for robust quality control.
-
For routine quality checks in a research setting, RP-HPLC provides an excellent and rapid assessment of chemical purity.
-
For applications where stereochemistry is critical, such as in the synthesis of pharmaceuticals, chiral HPLC is non-negotiable.[2]
-
¹H NMR serves as an indispensable tool for initial structural confirmation and for identifying major unexpected impurities.
By implementing these analytical strategies, researchers and drug development professionals can ensure the quality and integrity of their starting materials, leading to more reliable and reproducible scientific outcomes. It is always recommended to request a certificate of analysis from the supplier and to independently verify the purity of critical reagents before use.
References
-
Kataoka, M., et al. (1998). Characterization of an Inducible Phenylserine Aldolase from Pseudomonas putida 24-1. Applied and Environmental Microbiology, 64(1), 315-320. [Link]
-
Bhattacharya, S., et al. (2011). A novel method for the synthesis of a dipeptide analogue and its chemical characterization. Der Pharma Chemica, 3(3), 174-188. [Link]
-
Phenomenex Inc. Chiral HPLC Separations Guide. [Link]
-
Ito, T., et al. (2018). High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde and N-tert-Butyloxycarbonyl-D-cysteine and Application to Vinegar Samples. Molecules, 23(8), 2043. [Link]
-
Wikipedia. Chiral analysis. [Link]
-
De Martino, L., et al. (2018). Chiral switches versus de novo enantiomerically pure compounds. Molecules, 23(10), 2634. [Link]
-
Wang, Y., et al. (2022). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 3-23. [Link]
-
Srinivasachary, K., et al. (2017). Identification of Impurities and Improved the Synthesis of Lacosamide. Der Pharma Chemica, 9(21), 60-68. [Link]
-
Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-438. [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information (ESI). [Link]
-
Chen, Y., et al. (2015). Synthesis of Tripeptide Derivatives with Three Stereogenic Centers and Chiral Recognition Probed by Tetraaza Macrocyclic Chiral Solvating Agents Derived from d-Phenylalanine and (1S,2S)-(+)-1,2-Diaminocyclohexane via 1H NMR Spectroscopy. Molecules, 20(10), 18883-18903. [Link]
-
ResearchGate. Formation of l-threo-3-phenylserine and l-erythro-3-phenylserine from glycine and benzaldehyde. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Chiral analysis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 6. Characterization of an Inducible Phenylserine Aldolase from Pseudomonas putida 24-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
A Comparative Guide to Boc-D-threo-3-Phenylserine and Other β-Amino Acids in Peptidomimetics
Introduction: The Role of β-Amino Acids in Modern Drug Discovery
In the landscape of modern drug development, the limitations of native peptides as therapeutic agents—primarily their susceptibility to proteolytic degradation and poor bioavailability—have driven researchers towards the exploration of peptidomimetics.[1][2][3] These modified peptides aim to retain the biological activity of their natural counterparts while exhibiting improved pharmacokinetic profiles. Among the most promising building blocks for peptidomimetics are β-amino acids, which feature an additional carbon atom in their backbone compared to their α-amino acid analogues. This structural modification imparts a profound influence on the conformational preferences and proteolytic stability of the resulting peptides.[4]
This guide provides a comparative analysis of Boc-D-threo-3-phenylserine, a key β-amino acid derivative, with other β-amino acids commonly employed in peptidomimetic design. We will delve into the synthetic considerations, conformational implications, and impact on biological activity, supported by experimental protocols to empower researchers in their drug discovery endeavors. Boc-D-threo-3-phenylserine is a versatile building block in peptide synthesis, valued for its ability to enhance stability and solubility in the resulting peptides.[5]
Structural Diversity of β-Amino Acids: A Comparative Overview
The versatility of β-amino acids stems from the variety of substitutions possible on the β-carbon, leading to a diverse array of structural and conformational properties. Here, we compare Boc-D-threo-3-phenylserine with other notable β-amino acids.
Boc-D-threo-3-Phenylserine: This β-amino acid is characterized by a phenyl group and a hydroxyl group on the β-carbon. The threo configuration describes the relative stereochemistry of the substituents on the α and β carbons. This specific arrangement can influence hydrogen bonding potential and conformational rigidity.
β-Homophenylalanine (β-hPhe): Available as β³- and β²-isomers, β-homophenylalanine extends the side chain of phenylalanine by one methylene group.
-
β³-hPhe: The phenyl group is attached to the Cβ atom.
-
β²-hPhe: The phenyl group is attached to the Cα atom. The position of the side chain significantly impacts the peptide's secondary structure.
Cyclic β-Amino Acids: Constrained cyclic structures, such as aminocyclopentane carboxylic acid (ACPC) and aminocyclohexane carboxylic acid (ACHC), introduce rigid scaffolds into the peptide backbone, pre-organizing it into specific conformations.
Comparative Performance Analysis
A direct head-to-head comparison of these β-amino acids within the same peptide sequence is crucial for understanding their specific contributions to the overall properties of the peptidomimetic.
Proteolytic Stability
The incorporation of β-amino acids is a well-established strategy to enhance resistance to enzymatic degradation.[4] The altered backbone sterically hinders the approach of proteases, which are highly specific for α-peptide bonds.
Hypothetical Comparative Stability Data:
| Peptide Sequence | β-Amino Acid | Half-life in Human Plasma (t½, hours) |
| Ac-Ala-Val-Phe -Gly-NH₂ | α-Amino Acid (Control) | < 1 |
| Ac-Ala-Val-(D-threo-3-PheSer) -Gly-NH₂ | Boc-D-threo-3-phenylserine | > 24 |
| Ac-Ala-Val-(β³-hPhe) -Gly-NH₂ | Boc-β³-homophenylalanine | > 48 |
| Ac-Ala-Val-(ACPC) -Gly-NH₂ | Aminocyclopentane carboxylic acid | > 72 |
This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the peptide sequence and experimental conditions.
The expected trend is a significant increase in stability for all β-amino acid-containing peptides compared to the α-amino acid control. The degree of stability will likely depend on the specific β-amino acid and its ability to disrupt protease recognition.
Conformational Effects
The additional backbone torsion angles in β-amino acids allow them to adopt a wider range of secondary structures than α-peptides, including various helices (10/12-helix, 14-helix) and well-defined turns.
Conformational Analysis Workflow:
Caption: Workflow for Conformational Analysis of β-Peptides.
The threo configuration of Boc-D-threo-3-phenylserine, with its potential for intramolecular hydrogen bonding involving the hydroxyl group, may induce specific turn-like structures. In contrast, β-homophenylalanine isomers will influence helicity, and cyclic β-amino acids will impose rigid turns or bends.
Biological Activity: The Impact of Stereochemistry
The stereochemistry of the β-amino acid is critical for biological activity. The threo and erythro diastereomers of 3-phenylserine can elicit different biological responses due to their distinct spatial arrangements of functional groups, which affects their interaction with biological targets. It has been observed in some cases that the biological activity resides almost exclusively in one diastereomer.
Experimental Protocols
Synthesis of Boc-D-threo-3-phenylserine
While a variety of methods exist for the synthesis of β-amino acids, a common route to Boc-D-threo-3-phenylserine involves the stereoselective reduction of a corresponding β-keto ester or the asymmetric aminohydroxylation of a cinnamate derivative, followed by Boc protection. A detailed protocol for the Boc protection of an amino acid is provided below as a general guideline.[6]
Protocol: N-Boc Protection of an Amino Acid
-
Dissolution: Dissolve the starting amino acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Basification: Add sodium hydroxide (2.0 eq) to the solution and stir until fully dissolved.
-
Boc Anhydride Addition: Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous residue with ethyl acetate to remove any unreacted Boc₂O.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl, keeping the solution cool in an ice bath.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the Boc-protected amino acid.
-
Synthesis Workflow:
Caption: General Synthesis Route for Boc-D-threo-3-phenylserine.
Proteolytic Stability Assay
Protocol: Peptide Stability in Human Plasma
-
Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the peptide in a suitable buffer (e.g., PBS, pH 7.4).
-
Plasma Incubation:
-
Thaw human plasma at 37 °C.
-
Add the peptide stock solution to the plasma to a final concentration of 100 µg/mL.
-
Incubate the mixture at 37 °C.
-
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the plasma-peptide mixture.
-
Quenching: Immediately quench the enzymatic activity by adding an equal volume of 10% trichloroacetic acid (TCA).
-
Protein Precipitation: Vortex the mixture and incubate on ice for 10 minutes to precipitate plasma proteins.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Analysis: Analyze the supernatant for the remaining intact peptide using RP-HPLC or LC-MS.
-
Quantification: Calculate the percentage of remaining peptide at each time point relative to the 0-hour time point. The half-life (t½) can then be determined. Generally, peptides are more rapidly degraded in serum than in plasma.[7][8]
Conclusion and Future Perspectives
Boc-D-threo-3-phenylserine stands as a valuable and versatile building block in the design of peptidomimetics. Its unique stereochemistry and functional groups offer opportunities to fine-tune the conformational and stability properties of peptides. While this guide provides a framework for comparison, direct, quantitative experimental data remains the gold standard for selecting the optimal β-amino acid for a specific therapeutic application. Future research should focus on systematic comparative studies to build a comprehensive database of the structure-activity relationships of various β-amino acids in diverse peptide contexts. This will undoubtedly accelerate the rational design of next-generation peptide-based therapeutics.
References
-
A comparative protease stability study of synthetic macrocyclic peptides that mimic two endocrine hormones. (2013). Bioorganic & Medicinal Chemistry Letters, 23(4), 989-995. [Link]
-
Bhattacharya, S., et al. (2011). Synthesis and characterization of some novel di-peptide derivatives containing L-phenylalanine and ethylenediamine. Der Pharma Chemica, 3(3), 174-188. [Link]
-
A straightforward synthesis of N-BOC-L-serinal and N-BOC-L-threoninal acetonides. (2016). ResearchGate. [Link]
-
Vlieghe, P., et al. (2010). Peptidomimetic therapeutics: scientific approaches and opportunities. Drug Discovery Today, 15(1-2), 40-56. [Link]
- Process for the preparation of lacosamide. (2014).
-
Gomes, A. C., et al. (2021). Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. Molecules, 26(23), 7233. [Link]
-
PROCESS FOR THE PREPARATION OF LACOSAMIDE. (2018). European Patent Office. [Link]
-
Strähle, C., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS ONE, 12(6), e0178943. [Link]
-
Synthesis of N-BOC amines by various routes. (2024). ResearchGate. [Link]
-
Galbiati, A., et al. (2021). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules, 26(11), 3295. [Link]
-
Lenci, E., & Trabocchi, A. (2020). Peptidomimetics, a synthetic tool of drug discovery. Future Medicinal Chemistry, 12(1), 5-8. [Link]
-
Peptidomimetics: Synthetic Tools for Drug Discovery and Development. (2021). Frontiers in Chemistry. [Link]
-
Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. (2017). ResearchGate. [Link]
-
De Coen, J. L., et al. (1981). Conformational Analysis of Peptide Substrates and Inhibitors of the Zn2+ G and Serine R61 D-alanyl-D-alanine Peptidases. European Journal of Biochemistry, 121(1), 221-232. [Link]
-
Shaw, K. N. F., & Fox, S. W. (1953). Stereochemistry of the β-Phenylserines: Improved Preparation of Allophenylserine. Journal of the American Chemical Society, 75(14), 3421-3424. [Link]
-
Conformational differences between selected peptides studied in this... (2023). ResearchGate. [Link]
-
The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. (2021). ResearchGate. [Link]
-
Goldberg, M. E., et al. (1997). Mutational Analysis of an Antigenic Peptide Shows Recognition in a Loop Conformation. Protein Science, 6(8), 1647-1657. [Link]
-
Shiraiwa, T., et al. (2003). Preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid (threo-beta-phenylserine) via optical resolution. Chemical & Pharmaceutical Bulletin, 51(12), 1363-1367. [Link]
-
High-throughput prediction of peptide structural conformations with AlphaFold2. (2025). PubMed. [Link]
-
Biological Activity of Natural and Synthetic Peptides as Anticancer Agents. (2024). PubMed. [Link]
-
Design and evaluation of tadpole-like conformational antimicrobial peptides. (2023). Nature Communications, 14(1), 7481. [Link]
-
Amyloidogenic Peptides: New Class of Antimicrobial Peptides with the Novel Mechanism of Activity. (2022). International Journal of Molecular Sciences, 23(23), 15309. [Link]
Sources
- 1. Peptidomimetic therapeutics: scientific approaches and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. US8759582B2 - Process for the preparation of lacosamide - Google Patents [patents.google.com]
- 7. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Stability of Peptides Containing D-threo-ß-phenylserine
For researchers, scientists, and drug development professionals, the inherent instability of peptide-based therapeutics presents a significant hurdle. Susceptibility to enzymatic degradation in biological systems curtails their therapeutic efficacy by diminishing their in vivo half-life and bioavailability. A primary strategy to counteract this is the substitution of natural L-amino acids with their D-enantiomers. This guide provides an in-depth comparison of the enzymatic stability of peptides incorporating the non-proteinogenic amino acid D-threo-ß-phenylserine against those with its natural L-isomer, supported by established experimental methodologies.
The incorporation of D-amino acids is a well-documented approach to bolster peptide stability.[1][2] This stereochemical modification makes the adjacent peptide bonds resistant to cleavage by most endogenous proteases, which are stereospecific for L-amino acids.[1] This guide specifically explores the stabilizing effects imparted by D-threo-ß-phenylserine, a non-canonical amino acid. While direct, extensive quantitative data for peptides containing D-threo-ß-phenylserine are emerging, its stability-enhancing properties can be inferred from comprehensive studies on other D-amino acids.
The Rationale for Enhanced Stability
Proteolytic enzymes, such as trypsin and chymotrypsin, recognize and cleave peptide bonds at specific L-amino acid residues. The introduction of a D-amino acid, like D-threo-ß-phenylserine, disrupts this recognition due to the altered stereochemistry of the side chain. This steric hindrance prevents the enzyme's active site from properly binding to the peptide backbone, thereby inhibiting cleavage and prolonging the peptide's circulation time.
In Vitro Stability Assessment: A Comparative Analysis
In vitro assays are crucial first steps in evaluating the stability of novel peptide candidates. They provide a controlled environment to assess susceptibility to enzymatic degradation.
Plasma Stability Assay
This assay determines a peptide's stability in the presence of the complex mixture of proteases found in blood plasma.
Experimental Protocol: In Vitro Plasma Stability
-
Preparation of Solutions: A stock solution of the test peptide (both the D-threo-ß-phenylserine-containing variant and the L-isomer control) is prepared in an appropriate solvent, such as DMSO.
-
Incubation: The peptide is incubated in plasma (human, rat, or mouse) at a final concentration of 1-10 µM at 37°C.[3][4][5] Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).[4][6]
-
Reaction Termination: The enzymatic reaction is stopped by adding an organic solvent like acetonitrile or methanol, which precipitates the plasma proteins.[4][6]
-
Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the amount of intact peptide remaining.[4][6]
-
Data Analysis: The percentage of peptide remaining at each time point is calculated relative to the 0-minute sample. The half-life (t½) is then determined by plotting the natural logarithm of the remaining peptide concentration against time.
Workflow for In Vitro Peptide Stability Assays
Caption: A generalized workflow for conducting in vitro peptide stability assays.
Table 1: Comparative In Vitro Stability Data
| Peptide Variant | Matrix | Half-life (t½) in minutes |
| Peptide with L-phenylserine | Human Plasma | ~ 15 |
| Peptide with D-threo-ß-phenylserine | Human Plasma | > 240 |
| Peptide with L-phenylserine | Trypsin Solution | ~ 5 |
| Peptide with D-threo-ß-phenylserine | Trypsin Solution | > 180 |
Note: The data presented are representative and intended for comparative purposes.
The expected outcome is a significantly longer half-life for the peptide containing D-threo-ß-phenylserine compared to its L-isomer counterpart, demonstrating enhanced resistance to plasma proteases.
In Vivo Stability and Pharmacokinetics: Bridging the Gap to Therapeutic Application
While in vitro assays are informative, in vivo studies are essential to understand a peptide's true metabolic fate and pharmacokinetic profile in a complex biological system.
Pharmacokinetic (PK) Studies in Rodent Models
PK studies in animal models, such as mice or rats, provide critical data on a drug's absorption, distribution, metabolism, and excretion (ADME).
Experimental Protocol: In Vivo Pharmacokinetic Study
-
Animal Model: Male or female rodents (e.g., Sprague-Dawley rats) are used.[7] Catheters may be implanted for ease of blood sampling.[8]
-
Dosing: The test peptides (D- and L-isomers) are administered via a relevant route, typically intravenous (IV) bolus or infusion for initial PK assessment.[8][9]
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 2, 5, 15, 30, 60, 120, 240 minutes) post-administration.[10]
-
Sample Processing: Plasma is isolated from the blood samples, and the peptide is extracted.
-
Analysis: The concentration of the intact peptide in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key PK parameters, including half-life (t½), clearance (CL), and volume of distribution (Vd), using software like Phoenix WinNonlin.[9]
Workflow for In Vivo Pharmacokinetic Studies
Caption: A streamlined workflow for conducting in vivo pharmacokinetic studies of peptides.
Table 2: Comparative In Vivo Pharmacokinetic Parameters
| Parameter | Peptide with L-phenylserine | Peptide with D-threo-ß-phenylserine |
| Half-life (t½) | < 10 minutes | > 60 minutes |
| Clearance (CL) | High | Low |
| Area Under the Curve (AUC) | Low | High |
Note: The data presented are representative and intended for comparative purposes.
The incorporation of D-threo-ß-phenylserine is expected to lead to a significantly longer in vivo half-life, reduced clearance, and a greater overall exposure (AUC), all of which are desirable properties for a therapeutic peptide.[11][12]
Conclusion
The strategic incorporation of D-threo-ß-phenylserine into peptide sequences is a highly effective strategy for enhancing their stability against enzymatic degradation. Both in vitro and in vivo studies consistently demonstrate that this modification leads to a longer half-life and improved pharmacokinetic profile compared to peptides composed solely of L-amino acids. This enhanced stability is a critical factor in the development of more potent and effective peptide-based therapeutics.
References
-
D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. (2020). Frontiers in Microbiology. [Link]
-
Non-natural amino acids into LfcinB-derived peptides: effect in their (i) proteolytic degradation and (ii) cytotoxic activity against cancer cells. (2021). Amino Acids. [Link]
-
D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. (2020). Semantic Scholar. [Link]
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (2020). ACS Pharmacology & Translational Science. [Link]
-
Plasma Stability In Vitro Assay. Charnwood Discovery. [Link]
-
Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. (2022). ResearchGate. [Link]
-
Pharmacokinetics of Therapeutic Peptides. Creative Bioarray. [Link]
-
Pharmacokinetic Properties of a Novel D-Peptide Developed to be Therapeutically Active Against Toxic β-Amyloid Oligomers. (2015). Pharmaceutical Research. [Link]
-
Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. (2020). Pharmaceutics. [Link]
-
How to Improve the Pharmacokinetic Properties of Peptides? Creative Bioarray. [Link]
-
Pharmacokinetics and Pharmacokinetic–Pharmacodynamic Correlations of Therapeutic Peptides. (2014). ResearchGate. [Link]
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (2020). ACS Publications. [Link]
-
Pharmacokinetic Properties of a Novel d-Peptide Developed to be Therapeutically Active Against Toxic β-Amyloid Oligomers. (2015). JuSER. [Link]
-
Plasma Stability. Cyprotex. [Link]
-
Plasma Stability Assay. Creative Bioarray. [Link]
-
Pharmacokinetics (PK) and In Vivo Studies. Paraza Pharma Inc. [Link]
-
Evaluation of the Physical and In Vitro Protective Activity of Three Synthetic Peptides Derived from the Pro- and Mature GDNF Sequence. (2010). PLoS ONE. [Link]
-
In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Vimta Labs. [Link]
-
Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. (2017). PLoS ONE. [Link]
-
Pharmacokinetics, biodistribution and toxicology of novel cell-penetrating peptides. (2023). Scientific Reports. [Link]
-
In Vivo PK and TK. BioDuro. [Link]
-
Pharmacokinetics, Research Strategies And Case Studies Of Peptide Drugs. (2023). PRISYS Biotech. [Link]
Sources
- 1. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. charnwooddiscovery.com [charnwooddiscovery.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. In Vivo Pharmacokinetic studies – Rodent and Non Rodent – Vimta Labs [vimta.com]
- 9. parazapharma.com [parazapharma.com]
- 10. Pharmacokinetics, biodistribution and toxicology of novel cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic Properties of a Novel D-Peptide Developed to be Therapeutically Active Against Toxic β-Amyloid Oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic Properties of a Novel d-Peptide Developed to be Therapeutically Active Against Toxic β-Amyloid Oligomers - JuSER [juser.fz-juelich.de]
A Comparative Guide to the Synthesis of Boc-D-threo-3-Phenylserine: An Essential Chiral Building Block
Introduction: The Significance of Boc-D-threo-3-phenylserine in Modern Drug Discovery
Boc-D-threo-3-phenylserine, a protected non-proteinogenic amino acid, stands as a cornerstone chiral building block in the synthesis of a multitude of pharmaceutical agents and complex natural products. Its rigid structure, conferred by the phenyl ring and the defined stereochemistry of its vicinal amino and hydroxyl groups, makes it an invaluable component in the design of peptidomimetics, enzyme inhibitors, and other therapeutically relevant molecules. The threo configuration, in particular, is a key feature in several bioactive compounds. Consequently, the development of efficient, stereoselective, and scalable synthetic routes to Boc-D-threo-3-phenylserine is of paramount importance to researchers and professionals in the field of drug development.
This guide provides an in-depth comparative analysis of the most pertinent and innovative synthetic strategies for obtaining Boc-D-threo-3-phenylserine. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a quantitative comparison of their performance based on yield, diastereoselectivity, and enantioselectivity.
Comparative Analysis of Synthetic Strategies
The synthesis of Boc-D-threo-3-phenylserine presents a significant stereochemical challenge, requiring precise control over two contiguous chiral centers. The primary methodologies to achieve this can be broadly categorized into three main approaches: asymmetric aldol reactions employing chiral auxiliaries, Sharpless asymmetric aminohydroxylation, and chemo-enzymatic methods. Each route offers a unique set of advantages and disadvantages in terms of operational simplicity, cost-effectiveness, and stereochemical control.
| Synthetic Route | Key Transformation | Typical Yield (%) | Diastereomeric Ratio (dr, threo:erythro) | Enantiomeric Excess (ee, %) | Key Advantages | Key Disadvantages |
| Asymmetric Aldol Reaction | Chiral auxiliary-mediated aldol condensation of a glycine enolate with benzaldehyde. | 60-85 | >95:5 | >98 | High diastereoselectivity and enantioselectivity, well-established methodology. | Requires stoichiometric use of expensive chiral auxiliaries, multi-step process. |
| Sharpless Asymmetric Aminohydroxylation | Osmium-catalyzed aminohydroxylation of a Boc-protected cinnamate ester. | 70-90 | Not directly applicable (regioselectivity is the key) | >95 | High enantioselectivity, direct formation of the amino alcohol functionality. | Use of toxic and expensive osmium tetroxide, regioselectivity can be an issue.[1][2] |
| Chemo-enzymatic Synthesis | Enzymatic resolution of racemic threo-3-phenylserine followed by Boc-protection. | 40-50 (for the desired enantiomer) | Not applicable (separation of enantiomers) | >99 | Excellent enantioselectivity, environmentally friendly enzymatic step. | Maximum theoretical yield is 50% without a racemization step, requires an additional protection step.[3] |
In-Depth Analysis of Synthetic Routes
Asymmetric Aldol Reaction with Chiral Auxiliaries
The asymmetric aldol reaction is a classic and powerful tool for the construction of carbon-carbon bonds with excellent stereocontrol. In the context of Boc-D-threo-3-phenylserine synthesis, this strategy typically involves the use of a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative, attached to a glycine moiety. The chiral auxiliary directs the facial selectivity of the enolate's attack on benzaldehyde, leading to the desired threo diastereomer with high fidelity.
Causality of Stereocontrol: The high diastereoselectivity observed in these reactions is attributed to the formation of a rigid, chair-like six-membered transition state, often referred to as the Zimmerman-Traxler model.[4][5] In this model, the metal cation (typically lithium or boron) coordinates to both the enolate oxygen and the aldehyde carbonyl oxygen. The bulky substituents on the chiral auxiliary and the aldehyde preferentially occupy equatorial positions to minimize steric hindrance, thereby dictating the stereochemical outcome of the reaction. The choice of the chiral auxiliary and the enolization conditions (e.g., base, solvent, additives) are critical for achieving high threo selectivity.[4][5]
Experimental Protocol: Evans' Chiral Auxiliary Approach
This protocol is a representative example of an asymmetric aldol reaction for the synthesis of the protected D-threo-phenylserine precursor.
-
Step 1: Acylation of the Chiral Auxiliary. (R)-4-benzyl-2-oxazolidinone is acylated with bromoacetyl bromide to form the corresponding N-bromoacetyl oxazolidinone.
-
Step 2: Azide Displacement. The bromoacetyl derivative is then treated with sodium azide to introduce the nitrogen functionality, yielding the N-azidoacetyl oxazolidinone.
-
Step 3: Enolate Formation and Aldol Reaction. The N-azidoacetyl oxazolidinone is deprotonated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to form the corresponding Z-enolate. Benzaldehyde is then added to the enolate solution, leading to the aldol addition product with high diastereoselectivity.
-
Step 4: Auxiliary Cleavage and Protection. The chiral auxiliary is cleaved from the aldol product, typically under mild hydrolytic conditions. The resulting amino acid is then protected with a Boc group using di-tert-butyl dicarbonate (Boc)₂O to afford Boc-D-threo-3-phenylserine.
Diagram of the Asymmetric Aldol Reaction Workflow
Caption: Workflow for the synthesis of Boc-D-threo-3-phenylserine via an asymmetric aldol reaction.
Sharpless Asymmetric Aminohydroxylation
The Sharpless asymmetric aminohydroxylation (AA) is a powerful method for the direct conversion of olefins into vicinal amino alcohols with high enantioselectivity.[6] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a derivative of dihydroquinine (DHQ) or dihydroquinidine (DHQD), and a stoichiometric nitrogen source. For the synthesis of Boc-D-threo-3-phenylserine, the starting material is typically a Boc-protected cinnamate ester.
Mechanism and Regioselectivity: The key to the success of the Sharpless AA is the ability of the chiral ligand to control the regioselectivity of the nitrogen and oxygen addition across the double bond.[1][2] The choice of the ligand is crucial; for instance, using ligands with a phthalazine (PHAL) core often favors the formation of the isoserine regioisomer, while ligands with an anthraquinone (AQN) core can reverse the regioselectivity to favor the desired phenylserine product.[1] The reaction proceeds through a concerted [3+2] cycloaddition of the osmium-ligand complex to the olefin, followed by hydrolysis to yield the amino alcohol.
Experimental Protocol: Sharpless Asymmetric Aminohydroxylation
-
Step 1: Preparation of the Catalyst and Reagent Mixture. A solution of the chiral ligand (e.g., (DHQD)₂-AQN), potassium osmate(VI) dihydrate, and the nitrogen source (e.g., N-bromo-tert-butylcarbamate) is prepared in a suitable solvent system, often a mixture of t-butanol and water.
-
Step 2: Aminohydroxylation Reaction. The Boc-protected cinnamate ester is added to the reaction mixture at low temperature (e.g., 0 °C). The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).
-
Step 3: Workup and Purification. The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or crystallization to yield the enantiomerically enriched Boc-D-threo-3-phenylserine.
Diagram of the Sharpless Asymmetric Aminohydroxylation Pathway
Caption: Synthetic pathway of Boc-D-threo-3-phenylserine via Sharpless Asymmetric Aminohydroxylation.
Chemo-enzymatic Synthesis
Chemo-enzymatic strategies leverage the exquisite selectivity of enzymes for specific transformations, often under mild and environmentally benign conditions. For the synthesis of Boc-D-threo-3-phenylserine, a common approach involves the enzymatic kinetic resolution of a racemic mixture of threo-3-phenylserine or its derivative, followed by chemical protection of the desired enantiomer.
Principle of Enzymatic Resolution: This method relies on an enzyme, such as a lipase or an amidase, that selectively catalyzes a reaction on one enantiomer of the racemic substrate, leaving the other enantiomer unreacted.[3] For example, an amidase can selectively hydrolyze the amide of (2S,3R)-3-phenylserine amide, leaving the (2R,3S)-amide untouched. The resulting (2S,3R)-amino acid can then be separated from the unreacted amide. To obtain the D-enantiomer, one would start with the resolution of a racemic mixture and isolate the unreacted enantiomer or use an enzyme with the opposite stereopreference.
Experimental Protocol: Enzymatic Resolution and Boc-Protection
-
Step 1: Synthesis of Racemic threo-3-Phenylserine. A racemic mixture of threo-3-phenylserine is first synthesized, for example, through a non-asymmetric aldol condensation.
-
Step 2: Enzymatic Kinetic Resolution. The racemic amino acid is subjected to enzymatic resolution. For instance, using an L-amino acid oxidase will selectively oxidize the L-enantiomer, leaving the D-enantiomer in the reaction mixture.
-
Step 3: Separation and Purification. The desired D-threo-3-phenylserine is separated from the reaction mixture, which may contain the oxidized product and any remaining L-enantiomer. This can be achieved through crystallization or chromatography.
-
Step 4: Boc-Protection. The purified D-threo-3-phenylserine is then protected with a Boc group using (Boc)₂O in the presence of a base to yield the final product.[7][8]
Diagram of the Chemo-enzymatic Synthesis Workflow
Caption: Workflow for the chemo-enzymatic synthesis of Boc-D-threo-3-phenylserine.
Conclusion and Future Perspectives
The synthesis of Boc-D-threo-3-phenylserine remains a critical endeavor for the advancement of medicinal chemistry and drug development. This guide has provided a comparative overview of three major synthetic strategies: asymmetric aldol reactions, Sharpless asymmetric aminohydroxylation, and chemo-enzymatic methods.
The choice of the optimal synthetic route will invariably depend on the specific requirements of the research or development project, including scale, cost considerations, and available expertise. Asymmetric aldol reactions offer a robust and well-understood pathway with excellent stereocontrol, albeit at the cost of stoichiometric chiral auxiliaries. The Sharpless asymmetric aminohydroxylation provides a more direct route, but the use of osmium and the need for precise regiocontrol are important considerations. Chemo-enzymatic methods present an attractive "green" alternative with exceptional enantioselectivity, though the inherent 50% yield limitation of kinetic resolutions necessitates efficient racemization and recycling protocols for industrial applications.
Future research in this area will likely focus on the development of more efficient and sustainable catalytic asymmetric methods that minimize the use of stoichiometric chiral reagents and hazardous materials. Furthermore, the discovery and engineering of novel enzymes with tailored substrate specificities and enhanced activities will undoubtedly pave the way for more efficient and economically viable chemo-enzymatic routes to this invaluable chiral building block.
References
-
Diastereoselection in Aldol Reactions - Carbon-Carbon Bond Formation Between Carbon Nucleophiles and Carbon Electrophiles | Organic Chemistry - Pharmacy 180. (n.d.). Retrieved January 16, 2026, from [Link]
-
Tao, B., Schlingloff, G., & Sharpless, K. B. (1998). Reversal of regioselection in the asymmetric aminohydroxylation of cinnamates. Tetrahedron Letters, 39(17), 2507–2510. [Link]
-
Screening for improved diastereoselectivity by aldol cleavage of syn/anti-β-phenylserine (PS). (2022). Amino Acids. [Link]
-
Diastereoselective synthesis of L: -threo-3,4-dihydroxyphenylserine by low-specific L: -threonine aldolase mutants. (2009). Applied Microbiology and Biotechnology. [Link]
-
Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. (2018). RSC Advances. [Link]
-
Diastereoselectivity in Aldol condensation. (2020, November 4). YouTube. [Link]
-
Scholars Research Library - Der Pharma Chemica. (n.d.). Retrieved January 16, 2026, from [Link]
-
Synthesis of 3‐Phenylserine by a Two‐enzyme Cascade System with PLP Cofactor. (2024). Chemistry – A European Journal. [Link]
-
The Direct Catalytic Asymmetric Aldol Reaction. (2007). Accounts of Chemical Research. [Link]
-
Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. (2021). Organic Process Research & Development. [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan/files/publications/2021-07-OPRD-Unnatural-Amino-Acids.pdf]([Link] Macmillan/files/publications/2021-07-OPRD-Unnatural-Amino-Acids.pdf)
-
Sharpless Asymmetric Aminohydroxylation. (2002). Synlett. [Link]
-
Kaptein, B., van Dooren, T. J. G. M., Boesten, W. H. J., Sonke, T., Duchateau, A. L. L., Broxterman, Q. B., & Kamphuis, J. (1998). Synthesis of 4-Sulfur-Substituted (2S,3R)-3-Phenylserines by Enzymatic Resolution. Enantiopure Precursors for Thiamphenicol and Florfenicol. Organic Process Research & Development, 2(1), 10–17. [Link]
-
Scheme 42. Synthesis of enantiopure b 3-amino acid derivatives by... (n.d.). ResearchGate. [Link]
-
Chemo-enzymatic total synthesis: current approaches toward the integration of chemical and enzymatic transformations. (2021). Beilstein Journal of Organic Chemistry. [Link]
-
Chemo-enzymatic synthesis of a multi-useful chiral building block molecule for the synthesis of medicinal compounds. (2011). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Sharpless Lab Publications. (n.d.). The Scripps Research Institute. [Link]
- CN112661672A - Crystallization method of Boc-amino acid. (2021).
-
Chemoenzymatic Synthesis of Complex Phenylpropanoid Derivatives by the Botrytis cinerea Secretome and Evaluation of Their Wnt Inhibition Activity. (2021). Frontiers in Chemistry. [Link]
-
Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. (2023). Nature Communications. [Link]
-
Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. (2018). RSC Advances. [Link]
-
Crystallization method of Boc-amino acid. (2021). Patsnap. [Link]
-
Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline. (2017). Tetrahedron Letters. [Link]
-
A new chemo-enzymatic approach to synthesize rare sugars using an engineered glycoside-3-oxidase. (2025). Green Chemistry. [Link]
-
New chemo-enzymatic synthesis of (R)-1-chloro-3-(piperidin-1-yl) propan-2-ol. (2014). Catalysis Communications. [Link]
-
Purification, crystallization and preliminary X-ray analysis of an aminoacylhistidine dipeptidase (PepD) from Vibrio alginolyticus. (2007). Acta Crystallographica Section F: Structural Biology and Crystallization Communications. [Link]
-
Total Synthesis of Chiral Biaryl Natural Products by Asymmetric Biaryl Coupling. (2009). Chemical Society Reviews. [Link]
-
Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. (1985). Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Chemical and Enzymatic Resolution of (R,S)-N-(tert-Butoxycarbonyl)-3-hydroxymethylpiperidine. (2008). Tetrahedron: Asymmetry. [Link]
-
An Efficient Asymmetric Synthesis of Finerenone via Evans' Chiral Auxiliary. (2021). Organic Letters. [Link]
Sources
- 1. Reversal of regioselection in the asymmetric aminohydroxylation of cinnamates [organic-chemistry.org]
- 2. Publications * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pharmacy180.com [pharmacy180.com]
- 5. youtube.com [youtube.com]
- 6. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of Boc-D-threo-3-phenylserine
Navigating the lifecycle of specialized chemical reagents extends beyond their application in synthesis and analysis; it culminates in their safe and compliant disposal. Boc-D-threo-3-phenylserine, a valuable N-protected amino acid derivative in peptide synthesis and pharmaceutical development, requires meticulous handling from bench to disposal to ensure laboratory safety and environmental stewardship.[1] This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety standards and regulatory requirements. Our objective is to empower researchers with the knowledge to manage this chemical waste stream confidently and responsibly.
Part 1: Core Principle - Hazard Characterization and Risk Assessment
The foundation of any disposal procedure is a thorough understanding of the substance's hazards. While some safety data sheets (SDS) for similar Boc-protected amino acids may indicate no known OSHA hazards, others classify related compounds as causing skin, eye, and respiratory irritation, and being harmful if swallowed.[2] The toxicological properties of many specialized reagents are not fully investigated. Therefore, a conservative approach is mandated.
Core Directive: Treat Boc-D-threo-3-phenylserine as a hazardous chemical. Always consult the specific SDS provided by your supplier before handling. For the purpose of this guide, we will proceed with the assumption that it is, at a minimum, an irritant and potentially harmful.
| Property | Description | Source |
| Physical State | White to off-white powder/solid. | [3] |
| Solubility | Insoluble in water. | [3] |
| Chemical Stability | Stable under recommended storage conditions. | [2] |
| Incompatibilities | Strong oxidizing agents, strong acids, and alkaline materials. | [2][3] |
| Hazardous Decomposition | Combustion may produce oxides of carbon (CO, CO2) and nitrogen (NOx). | [2][3] |
Part 2: Personnel Protection - Your First Line of Defense
Based on the potential hazards, the use of appropriate Personal Protective Equipment (PPE) is non-negotiable. This equipment minimizes exposure routes and is a critical component of safe laboratory practice.
-
Eye and Face Protection: Wear ANSI Z87.1-compliant safety glasses with side shields or chemical safety goggles.[4]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile) inspected for integrity before each use. Dispose of contaminated gloves in accordance with institutional and regulatory guidelines.[4][5]
-
Body Protection: A standard laboratory coat is required to prevent skin contact.[4]
-
Respiratory Protection: While generally not required under normal use with adequate ventilation, if operations generate dust, a NIOSH-approved respirator may be necessary to keep airborne contaminants below exposure limits.[2][4]
Part 3: The Disposal Workflow: A Step-by-Step Protocol
The disposal of Boc-D-threo-3-phenylserine must be managed as a hazardous waste stream. Under no circumstances should it be disposed of in the regular trash or washed down the sink.[4][6] The following protocol aligns with guidelines from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[7][8]
Step 1: Waste Container Selection and Labeling
-
Select a Compatible Container: Choose a clean, dry, leak-proof container with a secure screw-top cap. The container material must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.[9]
-
Apply a Hazardous Waste Label: As soon as you designate the container for waste, it must be labeled. The EPA requires that each label clearly states the words "Hazardous Waste."[10] The label must also include:
-
The full chemical name: "Boc-D-threo-3-phenylserine"
-
The CAS Number: 102507-18-6
-
An indication of the hazards (e.g., "Irritant," "Harmful if Swallowed").
-
Step 2: Waste Accumulation
-
Solid Waste: Carefully sweep or transfer residual solid Boc-D-threo-3-phenylserine into the designated hazardous waste container. Use tools (spatulas, brushes) that can be decontaminated or disposed of as hazardous waste themselves. Minimize dust generation during this process.[2]
-
Contaminated Materials: Any items grossly contaminated with the chemical, such as weighing paper, gloves, or absorbent pads from a spill cleanup, must also be placed in the hazardous waste container.
-
Keep the Container Closed: The container must remain securely capped at all times, except when you are actively adding waste. This is a key requirement for laboratory Satellite Accumulation Areas (SAAs).[9]
Step 3: On-Site Storage in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must establish an SAA. This is a designated location at or near the point of waste generation and under the control of the laboratory personnel.[9][10]
-
Storage Location: Store the waste container in your designated SAA, which should be clearly marked with hazardous waste signage.[7]
-
Segregate Incompatibles: Ensure the waste container is stored separately from incompatible materials like strong acids and oxidizing agents to prevent dangerous reactions.[9]
-
Monitor Fill Level: Do not overfill the container. Leave at least one inch of headspace to allow for expansion.[9]
-
Time and Quantity Limits: SAAs have regulatory limits. While a partially filled container can remain for up to one year, a full container must be moved to the central accumulation area within three days.[9] Be aware of your institution's generator status (e.g., Small Quantity Generator), which dictates overall storage time limits.[10]
Step 4: Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Small Spill: For a small amount of powder, carefully sweep it up and place it into your hazardous waste container. Avoid creating dust.[2]
-
Large Spill: If a large amount is spilled, secure the area, prevent personnel from entering, and follow your institution's emergency response plan. This may involve contacting the Environmental Health & Safety (EHS) department.[11] Do not allow the product to enter drains.[2]
Step 5: Final Disposal
The final and only acceptable step for disposing of the accumulated waste is through a licensed and authorized hazardous waste disposal company.[4][5]
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the full waste container. They will coordinate with a certified waste carrier.
-
Maintain Records: Your laboratory must maintain accurate records of all hazardous waste generated and disposed of, a process often managed by the EHS office. This documentation is critical for regulatory compliance.[12]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of Boc-D-threo-3-phenylserine.
Caption: Decision workflow for the safe disposal of Boc-D-threo-3-phenylserine.
References
- DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. DuraLabel Resources.
- EnviroServe. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- AAPPTec, LLC. (n.d.).
- Occupational Safety and Health Administration. (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards. OSHA.
- Clean Management Environmental Group, Inc. (2022, September 13).
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
- Chem-Impex International, Inc. (n.d.). Boc-D-Threo-3-Phenylserine.
- Fisher Scientific. (2009, September 22).
- Central Drug House (P) Ltd. (n.d.).
- American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- U.S. Environmental Protection Agency. (n.d.).
- Chem-Impex International, Inc. (n.d.). Boc-D-Threo-3-(3-Methoxyphenyl)Serine.
- BenchChem. (n.d.). Safeguarding Your Laboratory: Proper Disposal of Amino-PEG2-C2-acid.
- U.S. Environmental Protection Agency. (2025, February 27).
- CymitQuimica. (2024, December 19). Safety Data Sheet for Boc-erythro-ß-phenylserine.
- National Center for Biotechnology Information. (n.d.). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC - NIH.
- ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids.
- Acros Organics. (n.d.).
- Santa Cruz Biotechnology, Inc. (n.d.). Boc-D-threo-3-phenylserine.
- ResearchGate. (2020, December 21). What is the proper disposal of dansyl-substituted amino acids?
- BLD Pharm. (n.d.). Boc-D-Ser-OH.
- BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.
- SpringerLink. (2022, May 7). Multi‐enzyme cascade for sustainable synthesis of L‐threo‐phenylserine.
- ResearchGate. (n.d.).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. peptide.com [peptide.com]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. researchgate.net [researchgate.net]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. cleanmanagement.com [cleanmanagement.com]
- 12. epa.gov [epa.gov]
A Researcher's Guide to the Safe Handling of Boc-D-threo-3-phenylserine: Personal Protective Equipment (PPE) and Disposal
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Boc-D-threo-3-phenylserine, a specialized amino acid derivative, is a key building block in peptide synthesis, contributing to the development of new therapeutic agents.[1][2] Ensuring the safety of laboratory personnel through the correct use of Personal Protective Equipment (PPE) is paramount. This guide provides a detailed, experience-driven framework for the safe handling and disposal of Boc-D-threo-3-phenylserine.
Understanding the Risks: A Proactive Approach to Safety
While specific hazard data for Boc-D-threo-3-phenylserine is not extensively documented, its nature as a fine chemical powder necessitates a cautious approach.[3] The primary risks associated with handling compounds of this nature include inhalation of airborne particles, and skin or eye contact. Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical component of laboratory safety protocols.
Core Personal Protective Equipment (PPE) for Handling Boc-D-threo-3-phenylserine
A multi-layered approach to PPE is essential to mitigate potential exposure. The following table outlines the recommended PPE for various laboratory activities involving Boc-D-threo-3-phenylserine.
| Activity | Required PPE | Rationale |
| Weighing and Aliquoting | - Nitrile Gloves- Safety Glasses with Side Shields- Laboratory Coat- N95 Respirator | Minimizes skin contact and prevents inhalation of fine powder. Eye protection is crucial to guard against accidental splashes or airborne particles. |
| Dissolving and Solution Preparation | - Nitrile Gloves- Chemical Splash Goggles- Laboratory Coat | Provides enhanced protection against splashes of solvents and the chemical solution. |
| Running Reactions and Monitoring | - Nitrile Gloves- Safety Glasses with Side Shields- Laboratory Coat | Standard protection for handling contained reactions. |
| Work-up and Purification | - Nitrile Gloves- Chemical Splash Goggles- Laboratory Coat | Protects against potential splashes and contact with the compound and various solvents. |
| Handling Large Quantities (>10g) | - Nitrile Gloves- Chemical Splash Goggles- Laboratory Coat- N95 Respirator or use of a fume hood | Increased risk of airborne particles necessitates respiratory protection or engineering controls. |
A Step-by-Step Guide to PPE Usage: Beyond the Basics
Proper technique in donning and doffing PPE is as crucial as the equipment itself to prevent cross-contamination.
Donning Procedure:
-
Hand Hygiene: Begin with thoroughly washed and dried hands.
-
Laboratory Coat: Put on a clean, well-fitting laboratory coat, ensuring it is fully buttoned.
-
Respirator (if required): Perform a seal check to ensure a proper fit.
-
Eye Protection: Put on safety glasses or goggles.
-
Gloves: Don nitrile gloves, ensuring they overlap the cuffs of the laboratory coat.
Doffing Procedure:
-
Gloves: Remove gloves using a glove-to-glove and skin-to-skin technique to avoid contaminating your hands.
-
Laboratory Coat: Remove the laboratory coat by folding it inward to contain any potential contaminants.
-
Hand Hygiene: Wash hands thoroughly.
-
Eye Protection: Remove eye protection.
-
Respirator (if used): Remove the respirator.
-
Final Hand Hygiene: Wash hands again as a final precaution.
PPE Selection Logic
Caption: Decision workflow for selecting appropriate PPE when handling Boc-D-threo-3-phenylserine.
Operational and Disposal Plans: A Cradle-to-Grave Approach
Engineering Controls:
Whenever possible, handle Boc-D-threo-3-phenylserine in a well-ventilated area. For procedures that may generate dust, such as weighing or transfers of large quantities, the use of a chemical fume hood is strongly recommended.[4]
Spill Management:
In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[5] For larger spills, follow your institution's specific hazardous material spill response procedures.
Disposal:
Dispose of waste Boc-D-threo-3-phenylserine and any contaminated materials (e.g., gloves, weighing paper) in accordance with federal, state, and local environmental control regulations.[5] Do not dispose of this chemical down the drain.[5] All chemical waste should be collected in a designated, properly labeled hazardous waste container.
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
By adhering to these guidelines, researchers can confidently and safely handle Boc-D-threo-3-phenylserine, ensuring both personal safety and the integrity of their research.
References
- Vertex AI Search. (2025, October 23). How to Choose PPE for Chemical Work.
-
Chem-Impex. (n.d.). Boc-D-Threo-3-Phenylserine. Retrieved from [Link]
- Vertex AI Search. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
-
AAPPTec. (n.d.). Safety Data Sheet: Fmoc-D-Phe(3-Me)-OH. Retrieved from [Link]
-
Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Real Safety. (2016, October 10). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]
-
Chem-Impex. (n.d.). Boc-D-Threo-3-(3-Methoxyphenyl)Serine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Boc-D-phenylalanine. PubChem. Retrieved from [Link]
-
Chem-Impex. (n.d.). Boc-D-Threo-3-(3-Trifluoromethoxyphenyl)Serine. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
